Product packaging for Methyl 12-bromododecanoate(Cat. No.:CAS No. 26825-95-6)

Methyl 12-bromododecanoate

Cat. No.: B1366824
CAS No.: 26825-95-6
M. Wt: 293.24 g/mol
InChI Key: QNXOHINFQALBQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Methyl 12-bromododecanoate is a useful research compound. Its molecular formula is C13H25BrO2 and its molecular weight is 293.24 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H25BrO2 B1366824 Methyl 12-bromododecanoate CAS No. 26825-95-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 12-bromododecanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25BrO2/c1-16-13(15)11-9-7-5-3-2-4-6-8-10-12-14/h2-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNXOHINFQALBQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCCCCCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501274811
Record name Dodecanoic acid, 12-bromo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501274811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26825-95-6
Record name Dodecanoic acid, 12-bromo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26825-95-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dodecanoic acid, 12-bromo-, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501274811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 12-Bromododecanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Methyl 12-Bromododecanoate: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, I have witnessed the evolution of complex molecular architectures in drug development. Among the versatile building blocks available to the modern medicinal chemist, bifunctional molecules have emerged as powerful tools. This guide is dedicated to one such molecule: methyl 12-bromododecanoate. More than just a long-chain ester, this compound serves as a critical linker in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs) and as a versatile intermediate in the synthesis of novel therapeutics. This document is designed to be a comprehensive resource, moving beyond a simple recitation of facts to provide a deeper understanding of the causality behind experimental choices and the practical applications of this unique chemical entity.

Introduction to this compound: A Bifunctional Building Block

This compound, with the chemical formula C₁₃H₂₅BrO₂, is a fatty acid methyl ester characterized by a twelve-carbon aliphatic chain. Its structure is distinguished by two key functional groups: a methyl ester at one terminus and a bromine atom at the other. This duality makes it an exceptionally useful molecule in organic synthesis, allowing for sequential or orthogonal chemical modifications. The long lipophilic carbon chain also imparts specific solubility characteristics that can be leveraged in drug design to modulate pharmacokinetic properties.[1]

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis and for the characterization of its derivatives.

Physical Properties

While definitive melting and boiling points from peer-reviewed literature are not consistently reported, data from commercial suppliers and analogous compounds suggest the following approximate values. It is often described as a liquid or a solid/semi-solid at room temperature.

PropertyValueSource(s)
Molecular Formula C₁₃H₂₅BrO₂
Molecular Weight 293.25 g/mol
CAS Number 26825-95-6
Physical State Liquid or solid/semi-solid
Solubility Soluble in organic solvents such as methanol, ethyl acetate, and chloroform.[2][3]
Spectroscopic Characterization

Spectroscopic analysis is critical for confirming the identity and purity of synthesized this compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides a clear map of the proton environments in the molecule. Key expected signals include a singlet for the methyl ester protons, a triplet for the methylene protons adjacent to the bromine, and a triplet for the methylene protons adjacent to the carbonyl group, with the remaining methylene protons appearing as a complex multiplet.[2]

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum confirms the carbon skeleton. Distinct signals are expected for the carbonyl carbon of the ester, the methyl carbon of the ester, the carbon bearing the bromine atom, and the various methylene carbons along the aliphatic chain.[4][5]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The molecular ion peak (M+) would be expected at m/z 292 and 294 in a roughly 1:1 ratio, characteristic of a molecule containing one bromine atom. Common fragmentation patterns for long-chain esters include the loss of the methoxy group (-OCH₃) and cleavage at various points along the alkyl chain.[6][7][8][9]

  • Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic strong absorption band for the carbonyl (C=O) stretch of the ester group, typically around 1740 cm⁻¹.

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Fischer esterification of its corresponding carboxylic acid, 12-bromododecanoic acid.

Synthesis of the Precursor: 12-Bromododecanoic Acid

12-Bromododecanoic acid can be synthesized from dodecanedioic acid. While various methods exist, a common approach involves the monobromination of the diacid. This can be achieved through reactions like the Hunsdiecker reaction on a half-ester, half-acid derivative, or by carefully controlled radical bromination. A detailed experimental protocol for the selective monobromination of dodecanedioic acid is a subject of specialized synthetic procedures.

Experimental Protocol: Fischer Esterification of 12-Bromododecanoic Acid

This protocol describes the acid-catalyzed esterification of 12-bromododecanoic acid with methanol.[2][3][10]

Reaction Scheme:

Fischer_Esterification reactant1 Br-(CH₂)₁₁-COOH 12-Bromododecanoic Acid product Br-(CH₂)₁₁-COOCH₃ This compound reactant1->product Reflux reactant2 CH₃OH Methanol reactant2->product catalyst H₂SO₄ (cat.) water H₂O PROTAC_Concept cluster_PROTAC PROTAC Molecule TargetLigand Target Protein Ligand Linker Linker (from this compound) TargetLigand->Linker E3LigaseLigand E3 Ligase Ligand Linker->E3LigaseLigand TargetProtein Target Protein TargetProtein->TargetLigand Binds E3Ligase E3 Ubiquitin Ligase E3Ligase->E3LigaseLigand Binds

References

Introduction: The Molecular Profile of a Versatile Bifunctional Reagent

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Properties of Methyl 12-bromododecanoate

For Researchers, Scientists, and Drug Development Professionals

This compound (CAS No. 26825-96-5) is a long-chain fatty acid ester distinguished by its bifunctional nature. It incorporates a terminal bromine atom and a methyl ester group, making it a valuable intermediate in organic synthesis.[1] The presence of a primary alkyl bromide at one end of a twelve-carbon chain and an ester at the other allows for selective chemical modifications at either terminus. This unique structure makes it an important building block for introducing long lipophilic spacers, a common strategy in drug design to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules.[2][3] This guide provides a comprehensive overview of its core physicochemical properties, reactivity, and analytical characterization, offering field-proven insights for its application in research and development.

Core Physicochemical Characteristics

A thorough understanding of the fundamental properties of this compound is critical for its effective use in experimental design, from reaction setup to purification and storage.

Molecular Structure and Identity

The molecule consists of a C12 linear alkyl chain. A bromo-substituent is located at the C12 position, and a methyl ester group is at the C1 position. This structure provides two distinct reactive sites.

Caption: Structural representation of this compound.

Quantitative Physicochemical Data

The key properties are summarized below. These values are essential for predicting the compound's behavior in various solvents and thermal conditions.

PropertyValueSource(s)
CAS Number 26825-95-6[4][5]
Molecular Formula C₁₃H₂₅BrO₂[5][6]
Molecular Weight 293.24 g/mol [4][6]
Physical State Liquid or Solid/Semi-solid[4][5]
Purity ≥95% - 97%[4][5][7]
Storage Temperature Room temperature, sealed in dry, dark place[1][4]
InChI Key QNXOHINFQALBQN-UHFFFAOYSA-N[4][5]

Note: The physical state at room temperature can vary depending on the purity of the sample. Highly pure samples tend to be solids or semi-solids, while impurities can depress the melting point, causing it to appear as a liquid.

Spectroscopic and Analytical Characterization

Accurate identification and purity assessment are paramount. The following sections detail the expected spectroscopic signatures for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) NMR spectroscopy is a primary tool for structural confirmation. The spectrum is characterized by distinct signals corresponding to the different proton environments in the molecule.

  • ¹H NMR Predicted Chemical Shifts (δ) in CDCl₃:

    • ~3.67 ppm (singlet, 3H): Protons of the methyl ester group (-OCH₃ ). This signal is a singlet as there are no adjacent protons.[8]

    • ~3.40 ppm (triplet, 2H): Protons on the carbon adjacent to the bromine atom (-CH₂ -Br). The signal is split into a triplet by the two neighboring protons on the adjacent CH₂ group.

    • ~2.30 ppm (triplet, 2H): Protons on the carbon alpha to the carbonyl group of the ester (CH₂ -COO-). This signal is also a triplet due to coupling with the adjacent CH₂ group.

    • ~1.85 ppm (multiplet, 2H): Protons on the carbon beta to the bromine atom (-CH₂-CH₂ -Br).

    • ~1.63 ppm (multiplet, 2H): Protons on the carbon beta to the carbonyl group (-CH₂ -CH₂-COO-).

    • ~1.20-1.45 ppm (broad multiplet, 12H): Protons of the remaining eight methylene groups in the central part of the alkyl chain. These signals overlap significantly, forming a broad, complex multiplet.[9][10][11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, confirming the molecular formula and structure.

  • Expected Fragmentation Pattern (Electron Ionization - EI):

    • Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z 292/294) should be observable. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio) will result in two peaks of nearly equal intensity (M⁺ and M+2).

    • Key Fragment Ions: Common fragmentation includes the McLafferty rearrangement, typical for esters, which would produce a fragment ion at m/z = 74.[12] Loss of the methoxy group (-OCH₃) would result in a fragment at m/z 261/263. Cleavage of the bromine atom would yield a fragment at m/z 213.

Experimental Protocol: Acquiring a ¹H NMR Spectrum

This protocol outlines a self-validating system for obtaining a high-quality ¹H NMR spectrum.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in ~0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS). CDCl₃ is a standard solvent for non-polar to moderately polar organic molecules.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (Example: 400 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the CDCl₃. This step is crucial for maintaining a stable magnetic field.

    • Shim the magnetic field to optimize its homogeneity. This is validated by observing a sharp, symmetrical peak for the TMS signal.

  • Data Acquisition:

    • Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

    • Acquire the spectrum using standard parameters (e.g., 16-32 scans, relaxation delay of 1-2 seconds).

  • Data Processing and Validation:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.[8]

    • Integrate the signals. The integral ratios should correspond to the number of protons in each environment (e.g., 3H:2H:2H:16H). This internal consistency validates the structural assignment.

Reactivity Profile: A Tale of Two Functional Groups

The synthetic utility of this compound stems from the differential reactivity of its two functional groups. The primary alkyl bromide is susceptible to nucleophilic substitution, while the ester is prone to hydrolysis or transesterification.[13]

Reactions at the Alkyl Bromide Terminus

The C-Br bond is polarized, making the terminal carbon electrophilic and a target for nucleophiles.[14] As a primary alkyl halide, it readily undergoes Sₙ2 reactions with a wide range of nucleophiles.[15] Steric hindrance is minimal at this position, favoring the backside attack characteristic of the Sₙ2 mechanism.[15][16]

  • Common Sₙ2 Transformations:

    • Azide Synthesis: Reaction with sodium azide (NaN₃) in a polar aprotic solvent like DMF yields Methyl 12-azidododecanoate.

    • Thiol Synthesis: Reaction with sodium hydrosulfide (NaSH) can produce the corresponding thiol.

    • Ether Synthesis: Williamson ether synthesis with an alkoxide (e.g., sodium ethoxide) yields an ether.

    • Cyanide Synthesis: Reaction with sodium cyanide (NaCN) extends the carbon chain by one, forming Methyl 13-cyanotridecanoate.

Reactions at the Methyl Ester Terminus

The ester group can be hydrolyzed under acidic or basic conditions to yield 12-bromododecanoic acid.

  • Base-Catalyzed Hydrolysis (Saponification): Treatment with an aqueous base (e.g., NaOH or KOH) followed by acidic workup is a common and efficient method.

  • Acid-Catalyzed Hydrolysis: Refluxing with a strong acid (e.g., H₂SO₄) in water will also cleave the ester.

The ability to selectively target one functional group while leaving the other intact is a key advantage for multi-step synthesis. For instance, Sₙ2 reactions are typically performed under neutral or slightly basic conditions at moderate temperatures, which do not affect the ester group. Conversely, ester hydrolysis requires more forcing conditions (strong acid or base) that can be chosen to avoid reacting with the alkyl bromide.

cluster_sn2 Sₙ2 Reactions (Alkyl Bromide) cluster_ester Ester Reactions M12B This compound Azide Methyl 12-azidododecanoate M12B->Azide 1. NaN₃ 2. DMF Thiol Methyl 12-mercaptododecanoate M12B->Thiol 1. NaSH Ether Methyl 12-alkoxydodecanoate M12B->Ether 1. NaOR Acid 12-Bromododecanoic Acid M12B->Acid 1. NaOH, H₂O 2. H₃O⁺

Caption: Key synthetic transformations of this compound.

Applications in Research and Drug Development

This compound serves as a crucial intermediate in several fields.[1]

  • Drug Delivery and Development: The long C12 chain is used to increase the lipophilicity of drug candidates, potentially improving their membrane permeability and altering their pharmacokinetic profiles.[] It can act as a linker to attach drugs to carrier molecules or to form PROTACs (Proteolysis Targeting Chimeras).

  • Surfactant Synthesis: The bifunctional nature allows for the synthesis of specialized surfactants with a polar head group (derived from the ester) and a functionalizable tail (from the bromide).[1]

  • Materials Science: It is used in the synthesis of functionalized monomers for polymerization and in the creation of self-assembled monolayers on surfaces.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential to ensure safety.

  • Hazard Statements: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation.[4][5][7]

  • Precautionary Measures:

    • Handling: Use only in a well-ventilated area, preferably a chemical fume hood.[18] Avoid breathing vapors or dust. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[19]

    • Storage: Store in a tightly sealed container in a dry, cool, and dark place away from incompatible materials like strong oxidizing agents.[1][4]

    • First Aid: In case of skin contact, wash immediately with plenty of soap and water.[18] For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. Seek immediate medical attention in all cases of significant exposure.[19]

Start Receiving Compound Storage Store in cool, dry, dark place (Sealed Container) Start->Storage Handling Handle in Fume Hood (Wear full PPE) Storage->Handling Experiment Perform Synthesis / Analysis Handling->Experiment Waste Dispose of as Halogenated Organic Waste Experiment->Waste

Caption: Recommended workflow for safe handling and disposal.

References

Methyl 12-bromododecanoate CAS number 26825-95-6

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 12-bromododecanoate (CAS: 26825-95-6)

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a versatile bifunctional molecule of significant interest in synthetic chemistry and drug discovery. Its unique structure, featuring a terminal alkyl bromide and a methyl ester, makes it a valuable building block for introducing long-chain alkyl linkers, modifying molecular properties, and constructing complex chemical architectures. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries, offering insights into its properties, synthesis, characterization, and applications.

Core Molecular Profile and Physicochemical Properties

This compound (C₁₃H₂₅BrO₂) is the methyl ester of 12-bromododecanoic acid.[1] The presence of both a reactive bromine atom at the terminus of a twelve-carbon chain and a stable ester functional group provides two distinct points for chemical modification. This bifunctionality is the cornerstone of its utility. The long aliphatic chain imparts significant lipophilicity, a property often exploited in drug development to modulate the pharmacokinetic profiles of lead compounds.

Table 1: Physicochemical and Safety Data for this compound

PropertyValueSource(s)
CAS Number 26825-95-6[1][2]
Molecular Formula C₁₃H₂₅BrO₂[1][2]
Molecular Weight 293.24 g/mol [3][4]
IUPAC Name This compound[2]
Synonyms 12-bromo-dodecanoic acid methyl ester[1][3]
Appearance Colorless to pale yellow liquid or solid/semi-solid[3]
Purity Typically ≥95% - 97%[2]
Storage Keep in a dark place, sealed in dry, room temperature[1]
Solubility Soluble in organic solvents; limited solubility in water[3][5]
GHS Signal Word Warning[2]
Hazard Statements H302, H312, H315, H319, H332, H335 (Harmful if swallowed, in contact with skin, or if inhaled; Causes skin and serious eye irritation; May cause respiratory irritation)[2][6]

Synthesis and Purification: A Validated Protocol

The most direct and common synthesis of this compound is through the Fischer esterification of its corresponding carboxylic acid, 12-bromododecanoic acid. This acid is commercially available or can be synthesized from 12-hydroxydodecanoic acid.[7] The esterification is a classic, reliable acid-catalyzed reaction.

Expert Insight: Causality in Protocol Design

The choice of an acid catalyst (like sulfuric acid) is critical; it protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by methanol. Using methanol as both the reagent and the solvent drives the equilibrium towards the product side, maximizing the yield, in accordance with Le Châtelier's principle. The post-reaction workup with a weak base (sodium bicarbonate) is essential to neutralize the acid catalyst and any unreacted carboxylic acid, preventing product hydrolysis during extraction.

Step-by-Step Synthesis Protocol
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 12-bromododecanoic acid (1.0 eq).

  • Reagents: Add an excess of methanol (e.g., 10-20 eq, serving as both reactant and solvent).

  • Catalysis: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (approx. 0.05-0.1 eq).

  • Reaction: Heat the mixture to reflux (approximately 65-70°C) and maintain for 12-24 hours.[7] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up (Quenching & Neutralization): After cooling to room temperature, slowly pour the reaction mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid.

  • Extraction: Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (3x volumes).

  • Washing: Combine the organic layers and wash sequentially with water and then brine to remove any remaining water-soluble impurities.

  • Drying & Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by vacuum distillation or column chromatography on silica gel to yield the pure this compound.

G cluster_synthesis Synthesis Workflow cluster_workup Work-up & Purification A 1. Combine 12-Bromododecanoic Acid & Methanol B 2. Add Catalytic H₂SO₄ A->B C 3. Reflux (12-24h) B->C D 4. Neutralize with NaHCO₃ C->D Reaction Complete E 5. Extract with Organic Solvent D->E F 6. Wash with Brine E->F G 7. Dry & Concentrate F->G H 8. Purify (Distillation/Chromatography) G->H I Pure Methyl 12-bromododecanoate H->I G cluster_reactions Potential Transformations reagent This compound Ester Group Bromo Group ester_rxn Hydrolysis / Amidation / Reduction reagent:ester->ester_rxn Reaction at Ester bromo_rxn Nucleophilic Substitution (Sₙ2) (e.g., with R-NH₂, R-SH, N₃⁻) reagent:bromo->bromo_rxn Reaction at Bromide

References

Methyl 12-bromododecanoate safety and handling precautions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of Methyl 12-Bromododecanoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 26825-95-6) is a long-chain bromoester compound utilized as a versatile building block and intermediate in organic synthesis, including the development of novel surfactants, fragrances, and pharmaceuticals.[1] Its bifunctional nature, possessing both a reactive bromine atom and a methyl ester, makes it valuable in creating complex molecular architectures. However, its chemical reactivity also necessitates a thorough understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides a comprehensive overview of the safety and handling precautions for this compound, grounded in established chemical safety principles, to ensure the well-being of laboratory personnel and the integrity of research.

Chemical and Physical Properties: The Foundation of Safety

A fundamental aspect of safe chemical handling is a clear understanding of its intrinsic properties. These characteristics dictate its behavior under various conditions and inform the necessary control measures.

This compound is a derivative of dodecanoic acid (lauric acid) with the molecular formula C13H25BrO2.[1] The presence of a terminal bromine atom introduces specific reactivity, making it a useful alkylating agent in synthesis.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 26825-95-6[2]
Molecular Formula C13H25BrO2[1][2]
Molecular Weight 293.25 g/mol [1]
Physical State Liquid or Solid/Semi-solid[2]
Purity Typically ≥95%[2][3]
Storage Temperature Room Temperature, Sealed in Dry, Keep in Dark Place[1]

Causality Insight: The recommendation to store this chemical in a dark, dry, and sealed container is directly linked to its chemical nature.[1] Halogenated esters can be susceptible to hydrolysis in the presence of moisture and potential degradation or reaction upon prolonged exposure to light.

Hazard Identification and Risk Assessment

This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1][2] A thorough risk assessment is mandatory before any handling of this substance.

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard StatementPictogram
Acute Toxicity, OralCategory 4H302: Harmful if swallowedGHS07 (Harmful/Irritant)[2]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skinGHS07 (Harmful/Irritant)[2]
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaledGHS07 (Harmful/Irritant)[2]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationGHS07 (Harmful/Irritant)[4][5]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritationGHS07 (Harmful/Irritant)[4][5]
Specific Target Organ ToxicityCategory 3H335: May cause respiratory irritationGHS07 (Harmful/Irritant)[4][5]

Signal Word: Warning [2]

Expertise & Experience: The multiple "Harmful" classifications indicate that this chemical has systemic toxicity potential through all major routes of exposure: ingestion, skin contact, and inhalation.[2] The irritant properties for skin, eyes, and the respiratory system are common for reactive alkyl halides and esters.[4][5] The primary risk during laboratory use is not acute, high-level poisoning, but rather the cumulative effect of low-level exposure from inadequate handling practices.

Risk_Assessment_Process cluster_0 Risk Assessment Workflow A Identify Hazards (Review SDS: H302, H312, H332, H315, H319, H335) B Evaluate Routes of Exposure (Inhalation, Dermal, Ingestion, Ocular) A->B informs C Assess Experimental Protocol (Quantity, Concentration, Temperature, Duration) B->C context for D Determine Existing Controls (Fume Hood, Ventilation) C->D dictates need for E Select Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat) D->E supplements F Develop Emergency Procedures (Spill, Exposure, Fire) E->F critical for G Implement & Review Controls (Training, SOPs) F->G incorporated into

Caption: A logical workflow for conducting a risk assessment before handling this compound.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to protection is essential, starting with engineering controls and supplemented by appropriate PPE.

3.1. Engineering Controls

  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted in a properly functioning chemical fume hood.[6] This is the primary defense against inhaling harmful vapors.[7]

  • Ventilation: The laboratory should be well-ventilated to prevent the accumulation of vapors in the general workspace.[7][8]

  • Safety Stations: An eyewash station and safety shower must be readily accessible and tested regularly.[7][9]

3.2. Personal Protective Equipment (PPE)

PPE is the last line of defense and must be selected based on the specific hazards of the chemical.[10][11]

  • Eye and Face Protection: Chemical safety goggles that form a seal around the eyes are mandatory.[7][11] If there is a significant splash risk, a face shield should be worn in addition to goggles.[10][12]

  • Skin Protection:

    • Gloves: Nitrile gloves are a suitable choice for protection against incidental splashes of many solvents and chemicals, including this compound.[12] It is crucial to check the glove manufacturer's compatibility chart for breakthrough time. Always inspect gloves for tears or holes before use and remove them promptly and properly after handling the chemical.

    • Lab Coat: A flame-resistant lab coat with long sleeves and a secure closure is required to protect the skin and personal clothing.[11]

  • Respiratory Protection: Not typically required when work is conducted within a certified chemical fume hood.[7] If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors may be necessary.[13]

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) D1 1. Lab Coat D2 2. Safety Goggles/ Face Shield D1->D2 D3 3. Gloves D2->D3 F1 1. Gloves (Contaminated) F2 2. Lab Coat (Turn inside out) F1->F2 F3 3. Safety Goggles/ Face Shield F2->F3 Spill_Response_Decision_Tree Start Spill Occurs Q1 Is the spill large (>1L), outside a fume hood, or are you untrained? Start->Q1 Action_Evacuate Evacuate Area Alert Others Call Emergency Services (911) Q1->Action_Evacuate Yes Action_Cleanup Proceed with Cleanup Q1->Action_Cleanup No Step1 Ensure Proper PPE is Worn (Gloves, Goggles, Lab Coat) Action_Cleanup->Step1 Step2 Contain the Spill (Use absorbent dikes) Step1->Step2 Step3 Absorb the Liquid (Work from outside in with -vermiculite or chemical absorbent) Step2->Step3 Step4 Collect Residue (Scoop into a labeled, -sealable waste container) Step3->Step4 Step5 Decontaminate Area (Wash with soap and water) Step4->Step5 Step6 Dispose of Waste (As halogenated organic waste) Step5->Step6

References

Navigating the Hazards of Methyl 12-bromododecanoate: An In-depth Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Dual Nature of a Versatile Reagent

Methyl 12-bromododecanoate (CAS No. 26825-95-6), a long-chain fatty acid ester containing a terminal bromine atom, is a valuable intermediate in organic synthesis.[1] Its unique bifunctional nature, with a reactive bromine site and a lipophilic twelve-carbon chain, makes it a key building block in the synthesis of pharmaceuticals, fragrances, and surfactants.[1] However, as with many halogenated organic compounds, its utility is accompanied by a spectrum of potential hazards that demand a thorough understanding and meticulous handling. This guide provides a comprehensive overview of the hazards associated with this compound, offering in-depth insights and practical protocols for its safe use in a research and development setting.

Physicochemical Properties and Hazard Classification

Understanding the fundamental properties of a chemical is the first step in a robust safety assessment. This compound is a liquid at room temperature with a molecular weight of 293.24 g/mol .[2][3] Its hazard profile, as defined by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), is summarized in the table below.

Hazard Class GHS Category Hazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation

Data sourced from multiple chemical suppliers.[2][3][4]

The GHS pictograms associated with these hazards is the exclamation mark (GHS07), indicating that the substance is a harmful irritant.[2]

Toxicological Profile: A Deeper Dive into the Hazards

While the GHS classification provides a crucial summary, a more detailed understanding of the toxicological effects is essential for researchers.

Acute Toxicity
Skin and Eye Irritation

The classification as a skin and eye irritant (Category 2 and 2A, respectively) is a significant concern for laboratory personnel.

  • Skin Irritation: Prolonged or repeated contact with the skin can lead to inflammation, redness, and discomfort.[2][3] The long alkyl chain can disrupt the lipid barrier of the skin, increasing its permeability and allowing the irritant to penetrate deeper.

  • Eye Irritation: Contact with the eyes can cause serious irritation, pain, and redness. It is crucial to wear appropriate eye protection, as even small splashes can have significant consequences.

Respiratory Irritation

Inhalation of vapors or aerosols of this compound may cause irritation to the respiratory tract, leading to symptoms such as coughing and shortness of breath.[3] While the vapor pressure of this long-chain ester is expected to be low, heating the substance or generating aerosols during handling can increase the risk of inhalation exposure.

Experimental Protocols for Safe Handling

Adherence to strict safety protocols is paramount when working with this compound. The following protocols provide a framework for its safe use in a laboratory setting.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is essential to minimize exposure.

PPE_Protocol cluster_Core Core Protection cluster_Hand Hand Protection cluster_Respiratory Respiratory Protection Lab Coat Lab Coat Safety Goggles Safety Goggles Closed-toe Shoes Closed-toe Shoes Nitrile Gloves Nitrile Gloves Fume Hood Fume Hood Researcher Researcher Researcher->Lab Coat Researcher->Safety Goggles Researcher->Closed-toe Shoes Researcher->Nitrile Gloves Researcher->Fume Hood

Caption: Essential Personal Protective Equipment for handling this compound.

Step-by-Step PPE Protocol:

  • Body Protection: Always wear a clean, buttoned laboratory coat to protect skin and clothing.

  • Eye Protection: Wear chemical splash goggles that provide a complete seal around the eyes. Standard safety glasses do not offer sufficient protection.

  • Hand Protection: Use chemically resistant gloves, such as nitrile gloves.[5][6][7] Double-gloving is recommended, especially for prolonged handling or when there is a high risk of splashing. Always check the glove manufacturer's compatibility chart.

  • Footwear: Wear closed-toe shoes that cover the entire foot.

  • Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation of vapors or aerosols.

Weighing and Dispensing Protocol

The following protocol outlines the safe procedure for weighing and dispensing liquid this compound.

Weighing_Protocol Start Start Prepare Fume Hood Prepare Fume Hood Start->Prepare Fume Hood Don PPE Don PPE Prepare Fume Hood->Don PPE Place Balance in Hood Place Balance in Hood Don PPE->Place Balance in Hood Tare Container Tare Container Place Balance in Hood->Tare Container Dispense Chemical Dispense Chemical Tare Container->Dispense Chemical Clean Spills Clean Spills Dispense Chemical->Clean Spills Seal and Label Seal and Label Clean Spills->Seal and Label Remove from Hood Remove from Hood Seal and Label->Remove from Hood Doff PPE Doff PPE Remove from Hood->Doff PPE End End Doff PPE->End

Caption: Workflow for safely weighing and dispensing this compound.

Step-by-Step Weighing Protocol:

  • Preparation: Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

  • PPE: Don all required personal protective equipment as outlined above.

  • Equipment Setup: Place an analytical balance inside the fume hood.

  • Taring: Place a clean, dry, and appropriately sized container on the balance and tare it.

  • Dispensing: Carefully dispense the required amount of this compound into the container using a clean pipette or syringe. Avoid splashing.

  • Immediate Cleanup: If any spills occur, clean them immediately using an appropriate absorbent material.

  • Sealing and Labeling: Securely cap the container and label it clearly with the chemical name, concentration (if applicable), date, and your initials.

  • Removal: Carefully remove the sealed container from the fume hood.

  • Decontamination and Doffing: Decontaminate any surfaces that may have come into contact with the chemical. Remove and dispose of gloves properly, and then remove other PPE. Wash hands thoroughly with soap and water.

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure or spill, a swift and correct response is critical.

Exposure Response
Exposure Route Immediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

This information is for guidance only and should be supplemented with the specific instructions in the Safety Data Sheet (SDS) for the product in use.

Spill Response Protocol

For small spills (less than 100 mL) within a chemical fume hood:

Spill_Response Spill Occurs Spill Occurs Alert Others Alert Others Spill Occurs->Alert Others Don Additional PPE Don Additional PPE Alert Others->Don Additional PPE Contain Spill Contain Spill Don Additional PPE->Contain Spill Absorb Liquid Absorb Liquid Contain Spill->Absorb Liquid Collect Waste Collect Waste Absorb Liquid->Collect Waste Decontaminate Area Decontaminate Area Collect Waste->Decontaminate Area Dispose of Waste Dispose of Waste Decontaminate Area->Dispose of Waste Report Incident Report Incident Dispose of Waste->Report Incident End End Report Incident->End

Caption: Step-by-step protocol for responding to a small spill of this compound.

Step-by-Step Spill Cleanup:

  • Alert: Immediately alert others in the laboratory.

  • PPE: If not already wearing them, don appropriate PPE, including double gloves and chemical splash goggles.

  • Containment: If the spill is spreading, use a spill containment kit with absorbent booms to encircle the spill.

  • Absorption: Cover the spill with an inert absorbent material, such as vermiculite or a commercial chemical absorbent.

  • Collection: Once the liquid is fully absorbed, carefully collect the absorbent material using a scoop or dustpan and place it in a labeled, sealable waste container.

  • Decontamination: Decontaminate the spill area with a suitable cleaning agent, followed by a thorough rinse with water.

  • Waste Disposal: Dispose of the contaminated absorbent material and any contaminated PPE as hazardous waste according to your institution's guidelines.

  • Reporting: Report the incident to your laboratory supervisor and environmental health and safety department.

For larger spills, or any spill outside of a fume hood, evacuate the area immediately and contact your institution's emergency response team.

Storage and Disposal

Proper storage and disposal are crucial for maintaining a safe laboratory environment.

  • Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[8] Keep the container tightly closed and clearly labeled.

  • Disposal: Dispose of unused this compound and any contaminated materials as halogenated organic waste in accordance with local, state, and federal regulations. Never dispose of this chemical down the drain.

Conclusion: A Commitment to Safety

This compound is a valuable tool for chemical synthesis, but its potential hazards necessitate a culture of safety and preparedness. By understanding its toxicological profile, adhering to rigorous handling protocols, and being prepared for emergencies, researchers can safely harness the synthetic potential of this versatile compound. This guide serves as a foundational resource, but it is imperative that all users consult the specific Safety Data Sheet for the product they are using and adhere to all institutional safety policies.

References

Introduction: The Bifunctional Scaffolding of Methyl 12-bromododecanoate

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity Profile of Methyl 12-bromododecanoate

This compound is a long-chain fatty acid ester characterized by two distinct and strategically positioned functional groups: a terminal primary alkyl bromide and a methyl ester. This bifunctional nature makes it an exceptionally versatile building block in organic synthesis. The presence of an electrophilic carbon at the C-Br bond and another at the ester carbonyl allows for a wide range of selective chemical transformations. This guide provides an in-depth exploration of its reactivity, offering insights into the mechanistic principles that govern its transformations and providing practical, field-proven protocols for its application. It serves as a critical resource for researchers in materials science, fragrance development, and particularly for drug development professionals who can leverage this molecule as a linker or for constructing complex aliphatic chains.[1]

Physicochemical Properties

A foundational understanding of a reagent begins with its physical and chemical properties, which dictate handling, storage, and reaction conditions.

PropertyValueSource
CAS Number 26825-95-6[2][3][4]
Molecular Formula C₁₃H₂₅BrO₂[1]
Molecular Weight 293.24 g/mol -
Physical Form Solid, semi-solid, or liquid
Purity ≥95% (typical)[2]
Storage Room temperature, sealed in dry, dark place
Hazards Harmful if swallowed, in contact with skin, or inhaled. Causes skin and eye irritation.[2][5]

Part 1: Reactivity at the Primary Alkyl Halide Center

The terminal C₁₂-Br bond is the primary site for nucleophilic substitution. Due to its unhindered, primary nature, the reactivity at this center is dominated by the bimolecular nucleophilic substitution (Sₙ2) mechanism.

The Sₙ2 Pathway: A Workhorse Reaction

The Sₙ2 reaction is a single, concerted step where an incoming nucleophile attacks the electrophilic carbon atom from the side opposite the leaving group (the bromide ion).[6] This "backside attack" is sterically favored for primary halides like this compound and leads to a predictable inversion of stereochemistry if the carbon were chiral.[7] The reaction rate is dependent on the concentration of both the substrate and the nucleophile.[8]

The key to leveraging this pathway is the choice of nucleophile, which allows for the introduction of a wide array of functional groups. The bromide ion is an excellent leaving group because it is the conjugate base of a strong acid (HBr), making it stable upon departure.[7][8]

SN2_Mechanism Su20992 Reaction Mechanism R CHu2083OOC(CHu2082)u2081u2080CHu2082- Br Br R:e->Br:w Nu Nuu207B p1 Nu->p1 TS_label Transition State TS [Nuδ-—CH2—Brδ-]‡ p2 TS->p2 R_ts CHu2083OOC(CHu2082)u2081u2080 Product CHu2083OOC(CHu2082)u2081u2080CHu2082-Nu Br_ion Bru207B p3

Caption: Sₙ2 reaction at the terminal bromide of this compound.

The Williamson Ether Synthesis: A Practical Application

A classic and highly effective use of this compound is in the Williamson ether synthesis to attach the C₁₂ ester chain to an alcohol.[9] This reaction proceeds by first deprotonating an alcohol (ROH) with a base (e.g., NaOH, NaH) to form a potent alkoxide nucleophile (RO⁻), which then displaces the bromide via the Sₙ2 mechanism.[9][10] This method is exceptionally reliable for primary halides and is widely used in both laboratory and industrial settings.[9]

Williamson_Workflow start Start: Alcohol (R-OH) step1 Deprotonation (e.g., NaH, NaOH) start->step1 step2 Formation of Alkoxide (R-Ou207BNau207A) step1->step2 step3 Add this compound Br-(CHu2082)u2081u2081COOCHu2083 step2->step3 step4 Su20992 Reaction (Heat if necessary) step3->step4 step5 Aqueous Workup (Quench, Extract) step4->step5 step6 Purification (Chromatography) step5->step6 end Product: R-O-(CHu2082)u2081u2081COOCHu2083 step6->end Grignard_Ester_Reaction Grignard Reagent Addition to Ester Ester R'-COOCHu2083 Tetrahedral1 Tetrahedral Intermediate Ester->Tetrahedral1 1. First Addition Grignard1 R-MgX Ketone R'-COR (Ketone) Tetrahedral1->Ketone Collapse & Elimination Alkoxide Tertiary Alkoxide Ketone->Alkoxide 2. Second Addition Methoxide CHu2083Ou207B Grignard2 R-MgX Alcohol Tertiary Alcohol Alkoxide->Alcohol 3. Protonation Workup Hu2083Ou207A Workup

References

Navigating the Commercial Landscape of Methyl 12-bromododecanoate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the procurement of high-quality reagents is a critical first step in the journey of discovery. This in-depth guide provides a comprehensive overview of the commercial landscape for Methyl 12-bromododecanoate (CAS No. 26825-95-6), a key building block in various synthetic pathways. We will delve into supplier comparisons, quality considerations, and essential safety protocols to empower informed purchasing decisions and ensure the integrity of your research.

Understanding this compound: A Versatile Reagent

This compound is a long-chain fatty acid ester containing a terminal bromine atom. This bifunctional molecule serves as a valuable intermediate in organic synthesis, particularly in the construction of more complex molecules. Its utility stems from the presence of two reactive sites: the methyl ester and the terminal alkyl bromide. The ester group can undergo hydrolysis or transesterification, while the bromine atom is susceptible to nucleophilic substitution, enabling the introduction of a wide array of functional groups.

This versatile reactivity profile makes this compound a sought-after starting material in diverse fields, including:

  • Drug Discovery: As a linker for conjugating molecules or as a precursor for synthesizing long-chain aliphatic compounds with potential therapeutic applications.

  • Materials Science: In the development of novel polymers and surfactants.

  • Fragrance Industry: As an intermediate in the creation of new fragrance compounds.

Commercial Supplier Landscape: A Comparative Analysis

A multitude of chemical suppliers offer this compound, each with varying product specifications, pricing, and available documentation. To facilitate a streamlined procurement process, the following table summarizes key information from prominent vendors.

SupplierProduct Number/SKUPurityAvailable QuantitiesPrice (USD)Key Documentation
Sigma-Aldrich (Merck) AMBH2D6FF85F95%100 mg, 250 mg, 1 g$21.85 (100 mg)Certificate of Analysis (CoA), Certificate of Origin (COO), Safety Data Sheet (SDS)
Apollo Scientific -≥95%250 mg, 1 g, 5 g£22.00 (250 mg)-
Fluorochem F54491297%--Safety Data Sheet (SDS)

Note: Prices and availability are subject to change and may vary based on institutional agreements and location. It is always recommended to consult the supplier's website for the most current information.

Quality Assessment: Beyond the Purity Percentage

While purity is a primary consideration, a comprehensive evaluation of a reagent's quality extends to the supporting documentation provided by the supplier.

The Importance of the Certificate of Analysis (CoA)

A Certificate of Analysis is a critical document that provides lot-specific information about the product's quality and purity. When reviewing a CoA for this compound, look for:

  • Appearance: Should be consistent with the expected physical state (e.g., solid, semi-solid, or liquid).

  • Identity Confirmation: Typically verified by techniques like ¹H NMR, which should be consistent with the compound's structure.

  • Purity Determination: Often assessed by Gas Chromatography (GC), providing a percentage of the desired compound.

  • Water Content: Measured by Karl Fischer (KF) titration, as excess water can interfere with certain reactions.

Decoding the Safety Data Sheet (SDS)

The Safety Data Sheet is an essential resource for understanding the potential hazards of a chemical and the necessary precautions for safe handling. For this compound, the SDS will outline:

  • Hazards Identification: This compound is generally classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation.

  • First-Aid Measures: Procedures to follow in case of exposure.

  • Handling and Storage: Recommends keeping the compound in a dark place, sealed in a dry, room-temperature environment.

  • Personal Protective Equipment (PPE): Specifies the need for protective gloves, clothing, and eye/face protection.

Experimental Workflow: A Step-by-Step Protocol for Receiving and Handling

To maintain the integrity of this compound upon arrival and during use, a standardized laboratory protocol is crucial.

Protocol: Incoming Reagent Qualification and Storage
  • Visual Inspection: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Documentation Review: Download and review the CoA and SDS from the supplier's website. Ensure the information on the label matches the documentation.

  • Log Entry: Create a log entry for the new reagent, including the supplier, product number, lot number, date of receipt, and expiration date (if provided).

  • Storage: Store the container in a designated, well-ventilated, and dry area at room temperature, away from incompatible materials.

  • Aliquoting (Optional but Recommended): To prevent contamination and degradation of the bulk supply, consider aliquoting the reagent into smaller, single-use vials under an inert atmosphere (e.g., argon or nitrogen).

Logical Relationships in Procurement and Handling

The following diagram illustrates the key decision-making and procedural flow for acquiring and safely utilizing this compound in a research setting.

Procurement_and_Handling_Workflow cluster_procurement Procurement Phase cluster_handling Handling & Use Phase cluster_documentation Critical Documentation Identify Need Identify Need Supplier Comparison Supplier Comparison Identify Need->Supplier Comparison Initiates Select Supplier Select Supplier Supplier Comparison->Select Supplier Informs CoA CoA Supplier Comparison->CoA Review SDS SDS Supplier Comparison->SDS Review Place Order Place Order Select Supplier->Place Order Receive Shipment Receive Shipment Place Order->Receive Shipment External Process Inspect & Verify Inspect & Verify Receive Shipment->Inspect & Verify Initiates Log & Store Log & Store Inspect & Verify->Log & Store Confirms Inspect & Verify->CoA Verify Lot Experimental Use Experimental Use Log & Store->Experimental Use Precedes Data Analysis Data Analysis Experimental Use->Data Analysis Experimental Use->SDS Consult for Safety

Caption: Workflow for the procurement and safe handling of this compound.

Conclusion

The successful integration of this compound into research and development hinges on a thorough understanding of the commercial supplier landscape and a commitment to rigorous quality assessment and safe handling practices. By leveraging the information and protocols outlined in this guide, researchers can confidently source high-quality reagents, ensuring the reproducibility and success of their scientific endeavors.

Methodological & Application

Application Notes & Protocols: Methyl 12-bromododecanoate in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Here are the detailed Application Notes and Protocols for the use of Methyl 12-bromododecanoate in polymer chemistry.

Introduction: The Strategic Role of this compound

This compound is a bifunctional molecule of significant utility in modern polymer synthesis. Its structure comprises a long C12 aliphatic chain, providing hydrophobicity and flexibility, capped by two distinct functional groups: a terminal bromine atom and a methyl ester. This unique architecture makes it an excellent candidate for initiating controlled radical polymerizations.

  • The Initiating Group (C-Br): The secondary alkyl bromide is the active site for Atom Transfer Radical Polymerization (ATRP). The carbon-bromine bond can be reversibly and homolytically cleaved by a transition metal catalyst, creating a carbon-centered radical that initiates the polymerization of vinyl monomers.[1]

  • The Functional Group (-COOCH₃): The methyl ester at the alpha-terminus is stable under polymerization conditions and provides a site for potential post-polymerization modification.

  • The Alkyl Chain (-(CH₂)₁₁-): The long dodecyl chain imparts hydrophobic character to the initiator and, consequently, to one end of the resulting polymer chain.

This guide details the primary application of this compound as an initiator for ATRP and its conceptual use in surface modification via Surface-Initiated ATRP (SI-ATRP).

Application Note 1: An Initiator for Atom Transfer Radical Polymerization (ATRP)

ATRP is a cornerstone of controlled/"living" radical polymerization (CRP), enabling the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, Đ), and complex architectures.[2][3] The control stems from a dynamic equilibrium between a minute amount of active, propagating radicals and a vast majority of dormant polymer chains.

Mechanism of Initiation and Control

The process is initiated by the reaction of an alkyl halide, such as this compound (R-X), with a transition metal complex in a lower oxidation state (e.g., Cu(I)Br complexed by a ligand). This complex abstracts the halogen atom (X) from the initiator to form a radical (R•) and the metal complex in a higher oxidation state (e.g., X-Cu(II)Br/Ligand). This radical then adds to a monomer molecule, beginning the propagation of the polymer chain.

Crucially, the higher oxidation state metal complex can react with the propagating radical (Pₙ•) to reversibly reform a dormant polymer chain (Pₙ-X) and the lower oxidation state catalyst. This deactivation step is rapid, ensuring that the concentration of active radicals at any given time is extremely low, thereby minimizing irreversible termination reactions that are common in traditional free-radical polymerization.[1][4] The result is that all polymer chains grow at a similar rate, leading to a well-defined final product.

Caption: The catalytic cycle of ATRP initiated by this compound.
Causality in Experimental Design

  • Initiator Choice: this compound is a "slow" but efficient initiator. Its activation rate constant is comparable to that of the propagating dormant chain ends, which is a prerequisite for achieving low polydispersity.[5]

  • Catalyst System: A copper(I) halide (e.g., CuBr) is typically used as the catalyst, and a nitrogen-based ligand (e.g., PMDETA or bipyridine) is required to solubilize the metal salt in the organic medium and tune its reactivity.[4]

  • Solvent: The choice of solvent can significantly affect the polymerization rate and equilibrium constant.[1][4] Anisole or toluene are common choices for non-polar monomers like styrene.

  • Temperature: Temperature influences the rate constants for activation, deactivation, and propagation. Higher temperatures generally lead to faster polymerization but can also increase the rate of side reactions.

Protocol 1: Synthesis of Polystyrene via ATRP

This protocol describes the synthesis of polystyrene (PS) with a target degree of polymerization (DP) of 100, initiated by this compound.

Materials & Equipment
  • Monomer: Styrene (inhibitor removed by passing through basic alumina)

  • Initiator: this compound (MBD)

  • Catalyst: Copper(I) bromide (CuBr)

  • Ligand: N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Solvent (optional): Anisole

  • Equipment: Schlenk flask, rubber septa, magnetic stir bar, vacuum/nitrogen line, syringes, thermostated oil bath.

Quantitative Data for Target Polymer
ComponentMolar Ratio (vs. Initiator)Molarity / Amount (for a 10 mL Styrene reaction)Rationale
Styrene (M)10010 mL (~87 mmol)Target DP = [M]₀ / [I]₀
MBD (I)10.255 g (0.87 mmol)Sets the number of polymer chains.
CuBr (Cat.)10.125 g (0.87 mmol)Catalyst for the atom transfer process.
PMDETA (L)10.151 g / 0.18 mL (0.87 mmol)Solubilizes and activates the CuBr catalyst.

Note: The target molecular weight (Mn) will be approximately (DP × MW_monomer) + MW_initiator = (100 × 104.15 g/mol ) + 293.25 g/mol ≈ 10,708 g/mol .

Step-by-Step Methodology
  • Preparation:

    • Place CuBr (0.125 g) and a magnetic stir bar into a 50 mL Schlenk flask.

    • Seal the flask with a rubber septum, and cycle between vacuum and nitrogen backfill three times to remove all oxygen.

    • Rationale: Oxygen is a radical scavenger and can terminate the polymerization. The Cu(I) catalyst is also sensitive to oxidation.

  • Addition of Reagents:

    • Using deoxygenated syringes, add the inhibitor-free styrene (10 mL) to the flask under a positive nitrogen atmosphere.

    • Add the PMDETA (0.18 mL). The solution should turn green/blue as the copper-ligand complex forms. Stir for 10 minutes to ensure complete complexation.

    • Rationale: Pre-complexing the ligand and catalyst ensures a uniform start to the polymerization once the initiator is added.

  • Initiation:

    • Inject the this compound (0.255 g) into the stirring solution.

    • Take a t=0 sample immediately via syringe for later analysis (e.g., NMR or GC to determine initial monomer concentration).

    • Rationale: The addition of the initiator is the final step that begins the catalytic cycle and the polymerization.

  • Polymerization:

    • Immerse the Schlenk flask into a pre-heated oil bath set to 90-110 °C.

    • Allow the reaction to proceed for 6-12 hours. The solution will become noticeably more viscous as the polymer forms.

    • Rationale: Heat provides the necessary energy to overcome the activation barrier for both the initiation and propagation steps.[6]

  • Termination and Purification:

    • To stop the polymerization, cool the flask to room temperature and open it to the air. Dilute the viscous solution with tetrahydrofuran (THF, ~20 mL).

    • Pass the diluted solution through a short column of neutral alumina to remove the copper catalyst. The solution should change from colored to colorless.

    • Precipitate the polymer by slowly dripping the THF solution into a large beaker of cold methanol (~400 mL) with vigorous stirring.

    • Collect the white polystyrene precipitate by filtration and dry it under vacuum.

    • Rationale: Exposing the reaction to oxygen terminates the polymerization. The alumina column effectively binds the copper catalyst for removal. Precipitation in a non-solvent (methanol) separates the polymer from unreacted monomer and other soluble components.

Application Note 2: Surface-Initiated ATRP (SI-ATRP)

Surface-Initiated Polymerization is a powerful "grafting from" technique used to covalently attach polymer chains to a substrate, creating a dense layer known as a "polymer brush."[7] This method is invaluable for modifying the surface properties of materials, such as wettability, biocompatibility, and adhesion.

The Concept

The process involves two main stages:

  • Immobilization of Initiator: An ATRP initiator is covalently attached to the surface of a material (e.g., silica wafer, gold nanoparticle). While this compound itself lacks a surface-anchoring group, it serves as a structural model. In practice, a derivative is used, such as one containing a terminal silane group (for oxides) or a thiol (for gold).

  • "Grafting From" Polymerization: The functionalized substrate is then immersed in a solution containing monomer and the ATRP catalyst system. Polymer chains grow directly from these anchored initiating sites.

This "grafting from" approach allows for significantly higher grafting densities compared to "grafting to" (attaching pre-formed polymers), as small initiator molecules can pack more tightly on a surface than bulky polymer coils.[7]

Caption: General workflow for creating polymer brushes using SI-ATRP.

Protocol 2: Conceptual Protocol for Grafting Polymer Brushes from a Silica Surface

This protocol provides a conceptual framework for growing poly(methyl methacrylate) (PMMA) brushes from a silicon wafer. It assumes the use of an appropriate initiator, (11-(2-bromo-2-methyl)propionyloxy)undecyltrichlorosilane, which combines the necessary ATRP initiating group with a silica-reactive anchor.

Part A: Surface Functionalization with Initiator
  • Substrate Cleaning: Clean silicon wafers by sonication in acetone and isopropanol, followed by treatment with an oxygen plasma or "Piranha" solution (H₂SO₄/H₂O₂) to generate surface hydroxyl (-OH) groups. (Caution: Piranha solution is extremely corrosive).

  • Initiator Deposition: Immerse the cleaned, dried wafers in a 2% solution of the silane-functionalized ATRP initiator in anhydrous toluene.

  • Annealing: After deposition, rinse the wafers with fresh toluene to remove non-covalently bound initiator and bake at 120 °C for 1 hour to form a stable siloxane monolayer.

    • Rationale: The trichlorosilane group reacts with the surface hydroxyls to form strong covalent Si-O-Si bonds, anchoring the initiator molecules to the wafer.

Part B: Surface-Initiated ATRP of Methyl Methacrylate (MMA)
  • Reaction Setup: Place the initiator-functionalized wafer into a Schlenk flask. Add CuBr, ligand (e.g., PMDETA), MMA monomer, and a solvent like anisole in appropriate ratios. A small amount of a sacrificial, free initiator is often added to the solution to help control the polymerization.[8]

  • Degassing: Perform several freeze-pump-thaw cycles to thoroughly remove all dissolved oxygen from the reaction mixture.

  • Polymerization: Immerse the flask in a thermostated oil bath (e.g., 60-90 °C) to begin the polymerization. The polymer chains will grow from the initiator sites on the wafer's surface.

  • Cleaning: After the desired time, remove the wafer, sonicate it in THF to remove any non-covalently attached polymer, and dry it under a stream of nitrogen.

    • Rationale: The principles are identical to the bulk polymerization in Protocol 1, but the initiation is confined to the 2D plane of the substrate surface.

The resulting polymer brush thickness can be measured by techniques like ellipsometry or atomic force microscopy (AFM) to confirm successful growth.

References

Application Notes & Protocols: Leveraging Methyl 12-bromododecanoate for Advanced Surface Modification

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 12-bromododecanoate (MBDD) is a highly versatile bifunctional molecule that serves as a cornerstone for sophisticated surface engineering. Its unique linear structure, comprising a terminal bromine atom, a twelve-carbon alkyl chain, and a methyl ester group, enables a wide array of covalent modification strategies. This document provides an in-depth guide for researchers, materials scientists, and drug development professionals on the application of MBDD in surface modification. We will explore its role in creating initiator-terminated self-assembled monolayers (SAMs) and its subsequent use in surface-initiated atom transfer radical polymerization (SI-ATRP) to cultivate dense polymer brushes. This guide offers not only step-by-step protocols but also the underlying scientific rationale, ensuring that methodologies are both reproducible and adaptable for novel applications.

Introduction: The Rationale for this compound in Surface Chemistry

The precise control of surface properties is a critical objective in fields ranging from biomaterials and biosensors to microelectronics and anti-fouling coatings.[1][2] Surface modification aims to tailor characteristics like wettability, biocompatibility, chemical reactivity, and adhesion without altering the bulk properties of the underlying material.[3][4]

This compound emerges as a superior molecular tool for these tasks due to its distinct structural components:

  • Terminal Bromine Atom: This functional group is an excellent and widely-used initiator for controlled radical polymerization techniques, most notably Atom Transfer Radical Polymerization (ATRP).[5][6] This allows for the "grafting from" of polymer chains directly from the surface, a method that enables the formation of dense, well-controlled polymer brushes.[7][8]

  • Dodecanoate (C12) Alkyl Chain: The long hydrocarbon chain promotes the formation of ordered, densely packed monolayers on various substrates, driven by van der Waals interactions between adjacent molecules. This ordering is crucial for creating a uniform layer of initiating sites.[9]

  • Methyl Ester Group: This group can be hydrolyzed to a carboxylic acid, providing a versatile anchor point for attaching the molecule to metal oxide surfaces (e.g., TiO₂, SiO₂, Al₂O₃) or for further chemical derivatization.[10]

These features make MBDD and its derivatives ideal for creating robust, functionalized surfaces capable of supporting complex molecular architectures.

Table 1: Physicochemical Properties of this compound

Property Value Source
CAS Number 26825-95-6 [11]
Molecular Formula C₁₃H₂₅BrO₂ [12]
Molecular Weight 293.24 g/mol
Appearance Solid, semi-solid, or liquid
Purity Typically ≥95% [11]

| Storage | Room temperature, sealed in dry, dark place | |

Core Surface Modification Strategy: Surface-Initiated ATRP (SI-ATRP)

The most powerful application of MBDD-derived modifiers is in Surface-Initiated Atom Transfer Radical Polymerization (SI-ATRP). This "grafting from" technique allows for the growth of polymer chains with controlled molecular weight, low polydispersity, and defined architecture directly from an initiator-functionalized surface.[5][13]

The general workflow involves two key stages:

  • Immobilization of the Initiator: A molecule structurally analogous to MBDD, but with an appropriate anchor group (e.g., a silane for oxides, a thiol for gold), is used to form a self-assembled monolayer (SAM). This creates a surface densely populated with terminal bromine initiating sites.

  • Polymerization: The initiator-coated substrate is immersed in a solution containing a monomer, a catalyst (typically a copper(I) complex), and a ligand. The catalyst activates the terminal bromine, initiating the controlled growth of polymer chains from the surface.[14]

This process is highly adaptable, allowing for the grafting of a wide variety of polymers (e.g., acrylates, methacrylates, styrene) to engineer surface properties with precision.[5]

SI_ATRP_Workflow sub Substrate (e.g., SiO₂, Glass, Au) sam Initiator Immobilization (Self-Assembled Monolayer) sub->sam Silanization or Thiolation init_surf Bromine-Terminated Surface sam->init_surf Creates uniform initiator layer atrp SI-ATRP Reaction (Monomer, Catalyst, Ligand) init_surf->atrp Polymer chain growth brush Polymer Brush Modified Surface atrp->brush Creates functional surface

Caption: Workflow for surface modification via SI-ATRP.

Detailed Experimental Protocols

Protocol 1: Preparation of a Bromine-Terminated Initiator Layer on a Silicon Wafer

Causality Statement: This protocol describes the functionalization of a silicon wafer with (11-bromoundecyl)trichlorosilane. This molecule is a close analog to MBDD, featuring the critical terminal bromine and a long alkyl chain, but with a trichlorosilane headgroup that forms a robust covalent bond with the hydroxylated surface of silicon oxide. Anhydrous conditions are critical to prevent premature hydrolysis and self-condensation of the silane in solution, which would otherwise lead to a disordered, poorly-attached film.

Materials:

  • Silicon wafers or glass slides

  • Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION IS REQUIRED

  • (11-bromoundecyl)trichlorosilane

  • Anhydrous toluene

  • Methanol, Chloroform (spectroscopic grade)

  • Nitrogen or Argon gas source

  • Sonicator bath, oven

Procedure:

  • Substrate Cleaning and Hydroxylation: a. Cut silicon wafers to the desired size. b. Sonicate the substrates sequentially in acetone, ethanol, and deionized water for 15 minutes each to remove organic contaminants. c. Dry the substrates under a stream of nitrogen and then in an oven at 110 °C for 30 minutes. d. Immerse the clean, dry substrates in freshly prepared Piranha solution for 30 minutes at 80 °C. (Safety Note: Piranha solution is extremely corrosive and reacts violently with organic materials. Use appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat, and work inside a fume hood). e. Rinse the substrates copiously with deionized water and dry with a nitrogen stream. The resulting surface is clean and rich in hydroxyl (-OH) groups, making it hydrophilic.

  • Silanization (Initiator Immobilization): a. Immediately transfer the hydroxylated substrates to a reaction vessel (e.g., a Schlenk flask) under an inert atmosphere (N₂ or Ar). b. Prepare a 1-2% (v/v) solution of (11-bromoundecyl)trichlorosilane in anhydrous toluene. c. Inject the silane solution into the reaction vessel, ensuring the substrates are fully submerged. d. Allow the reaction to proceed for 4-6 hours at room temperature with gentle agitation. e. Remove the substrates from the silane solution and rinse thoroughly with fresh anhydrous toluene to remove any physisorbed molecules. f. Sonicate the substrates in chloroform for 10 minutes to remove any remaining unbound silane. g. Dry the functionalized substrates under a nitrogen stream. They are now ready for characterization or for use in the SI-ATRP protocol.

Protocol 2: Surface-Initiated ATRP of Methyl Methacrylate (MMA)

Causality Statement: This protocol grows poly(methyl methacrylate) (PMMA) brushes from the bromine-terminated surface prepared in Protocol 1. The Cu(I)Br/PMDETA catalyst system is used to reversibly activate the surface-bound bromine initiators. Sacrificial (free) initiator is often added to the solution to provide better control over the polymerization in the solution phase, which indirectly helps control the surface polymerization.[14] The reaction is performed under an inert atmosphere to prevent the oxidation of the Cu(I) catalyst to the inactive Cu(II) state, which would terminate the polymerization.

Materials:

  • Bromine-terminated substrates (from Protocol 1)

  • Methyl methacrylate (MMA), inhibitor removed

  • Copper(I) bromide (Cu(I)Br)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Ethyl α-bromoisobutyrate (EBiB, sacrificial initiator)

  • Anhydrous anisole or toluene

  • Methanol, Tetrahydrofuran (THF)

  • Nitrogen or Argon gas source with Schlenk line

Procedure:

  • Reagent Preparation: a. To remove the inhibitor, pass MMA through a column of basic alumina immediately before use. b. Prepare the reaction solution in a Schlenk flask under an inert atmosphere. For a typical reaction targeting a polymer brush of a specific thickness, the molar ratio of [Monomer]:[Sacrificial Initiator]:[Cu(I)Br]:[PMDETA] might be 100:1:1:1. c. Example: To a 50 mL Schlenk flask with a stir bar, add Cu(I)Br (14.3 mg, 0.1 mmol). d. Add anhydrous anisole (10 mL). e. Add MMA (1.0 g, 10 mmol). f. Add EBiB (19.5 mg, 0.1 mmol). g. Add PMDETA (17.3 mg, 0.1 mmol).

  • Polymerization: a. Place the bromine-terminated substrate(s) into a separate Schlenk flask. b. Purge the flask containing the substrate with an inert gas. c. Stir the catalyst/monomer solution until the Cu(I)Br dissolves to form a homogenous, colored complex (typically light green or blue). d. Using a cannula or gas-tight syringe, transfer the reaction solution to the flask containing the substrate. e. Place the reaction vessel in a pre-heated oil bath (typically 60-90 °C) and stir gently. The reaction time will determine the final thickness of the polymer brush (e.g., 4-24 hours). f. To stop the polymerization, remove the flask from the heat and expose the solution to air. The solution will turn a darker blue/green as the copper catalyst oxidizes.

  • Post-Reaction Cleanup: a. Remove the substrate from the reaction mixture. b. Rinse the substrate with THF to remove the bulk of the reaction solution. c. Soxhlet extract the substrate in THF for at least 12 hours to thoroughly remove any physisorbed polymer and residual catalyst. d. Dry the polymer-brush-coated substrate under a stream of nitrogen.

Essential Surface Characterization

Verifying the success of each modification step is crucial. The following techniques provide complementary information about the modified surface.

Table 2: Summary of Surface Characterization Techniques

Technique Information Provided Expected Result After Initiator SAM Expected Result After SI-ATRP
Contact Angle Goniometry Measures surface wettability and energy. Increase in contact angle (more hydrophobic) compared to the clean hydroxylated surface. Varies with the polymer. For PMMA, a slight decrease or similar angle to the initiator layer.
X-ray Photoelectron Spectroscopy (XPS) Determines elemental composition of the surface.[15] Presence of Bromine (Br 3d) and Carbon (C 1s) peaks. Significant increase in Carbon (C 1s) and Oxygen (O 1s) signals from the polymer backbone. Attenuation or disappearance of the Br signal.
Ellipsometry Measures the thickness of thin films. A uniform thickness of ~1-2 nm, corresponding to a monolayer. A significant, uniform increase in thickness (e.g., 5-100 nm) depending on polymerization time.

| Atomic Force Microscopy (AFM) | Visualizes surface topography and roughness. | A smooth, uniform surface with low root-mean-square (RMS) roughness. | A smooth surface, confirming uniform polymer growth. |

Concluding Remarks and Applications

The use of this compound and its analogs as precursors for surface-initiated polymerization is a robust and versatile strategy for creating advanced functional materials. The resulting polymer brushes can be designed to control a wide range of interfacial phenomena. Key application areas include:

  • Biomaterials: Grafting of biocompatible polymers like poly(ethylene glycol) (PEG) or zwitterionic polymers to create non-fouling surfaces that resist protein adsorption and cell adhesion.[16]

  • Drug Delivery: Designing "smart" surfaces that respond to stimuli (e.g., pH, temperature) to release therapeutic agents.[10]

  • Sensors: Immobilizing recognition elements within a polymer brush to enhance sensor sensitivity and stability.

  • Antimicrobial Surfaces: Covalently tethering bactericidal polymers to surfaces to prevent biofilm formation.[6]

By understanding the fundamental chemistry and diligently applying the protocols and characterization techniques outlined in this guide, researchers can effectively harness the power of MBDD to engineer surfaces with unprecedented control and functionality.

References

Synthesis of derivatives from Methyl 12-bromododecanoate

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Novel Derivatives from Methyl 12-bromododecanoate

Authored by a Senior Application Scientist

Introduction: The Versatility of a Bifunctional Building Block

This compound is a highly valuable bifunctional molecule in organic synthesis. With the molecular formula C₁₃H₂₅BrO₂, it incorporates a terminal primary alkyl bromide and a methyl ester, offering two distinct reactive sites for chemical modification.[1][2] This structure makes it an ideal starting material for synthesizing long-chain aliphatic compounds, which are crucial intermediates in the development of pharmaceuticals, specialty surfactants, and novel fragrance compounds.[1][3]

This guide provides detailed protocols and mechanistic insights for synthesizing key derivatives from this compound. The methodologies are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the underlying chemical principles that ensure successful and reproducible outcomes.

Synthesis of Methyl 12-azidododecanoate: A Gateway to Amines and Click Chemistry

The introduction of an azide moiety is a cornerstone of modern synthetic chemistry. The azide group is a versatile precursor to primary amines through reduction and is a key participant in bioorthogonal "click" chemistry, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).[4]

Causality and Mechanism: An Ideal Sₙ2 Reaction

The synthesis proceeds via a classic bimolecular nucleophilic substitution (Sₙ2) mechanism. The azide ion (N₃⁻), a potent nucleophile, attacks the electrophilic carbon atom bonded to the bromine. The primary nature of the alkyl halide in this compound minimizes steric hindrance, facilitating a backside attack. This concerted reaction displaces the bromide ion, which is an excellent leaving group, to form the desired product.[4] The use of a polar aprotic solvent, such as dimethylformamide (DMF), is critical as it solvates the sodium cation while leaving the azide anion relatively "naked" and highly nucleophilic.[4]

Caption: Sₙ2 mechanism for azidation.

Experimental Protocol: Azide Synthesis

Safety First: Sodium azide (NaN₃) is highly toxic and can be fatal if ingested, inhaled, or absorbed through the skin. It can also form explosive heavy metal azides. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid contact with acids, which can generate highly toxic hydrazoic acid gas.[4]

ReagentMolar Mass ( g/mol )AmountMoles (mmol)Equiv.
This compound293.255.00 g17.051.0
Sodium Azide (NaN₃)65.011.66 g25.581.5
Dimethylformamide (DMF)-50 mL--

Procedure:

  • To a 100 mL round-bottomed flask equipped with a magnetic stir bar, add this compound (5.00 g, 17.05 mmol).

  • Add 50 mL of anhydrous DMF and stir until the starting material is fully dissolved.

  • Carefully add sodium azide (1.66 g, 25.58 mmol) to the solution.

  • Equip the flask with a reflux condenser and heat the reaction mixture to 65 °C in an oil bath.

  • Maintain stirring at this temperature for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature. Pour the reaction mixture into 200 mL of ice-cold water and transfer to a separatory funnel.

  • Extract the aqueous phase with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[5]

  • The resulting crude product, methyl 12-azidododecanoate, can be purified by column chromatography if necessary, yielding a colorless oil.

Synthesis of Ether Derivatives: The Williamson Ether Synthesis

The Williamson ether synthesis is a robust and versatile method for preparing symmetrical and unsymmetrical ethers. It involves the Sₙ2 reaction of an alkyl halide with an alkoxide ion.[6][7] Given that this compound is a primary alkyl halide, it is an excellent substrate for this reaction, which proceeds with minimal competing elimination reactions.[8][9]

Causality and Mechanism

The reaction is initiated by deprotonating an alcohol with a strong base, such as sodium hydride (NaH), to generate a highly nucleophilic alkoxide.[10] This alkoxide then performs a backside attack on the carbon atom bearing the bromine, displacing the bromide ion and forming a new C-O bond.[7][8]

Caption: General workflow for Williamson ether synthesis.

Experimental Protocol: Synthesis of Methyl 12-ethoxydodecanoate
ReagentMolar Mass ( g/mol )AmountMoles (mmol)Equiv.
Sodium Hydride (60% in oil)24.000.82 g20.51.2
Anhydrous Ethanol46.0730 mL--
This compound293.255.00 g17.051.0
Anhydrous Tetrahydrofuran (THF)-40 mL--

Procedure:

  • Set up a flame-dried, three-necked flask under an inert atmosphere (Nitrogen or Argon).

  • In the flask, suspend sodium hydride (0.82 g, 20.5 mmol) in 20 mL of anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add anhydrous ethanol (30 mL) dropwise to the NaH suspension. Vigorous hydrogen gas evolution will occur. Allow the mixture to stir for 30 minutes at 0 °C to ensure complete formation of sodium ethoxide.

  • In a separate flask, dissolve this compound (5.00 g, 17.05 mmol) in 20 mL of anhydrous THF.

  • Add the solution of the alkyl bromide dropwise to the sodium ethoxide solution at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 24 hours.

  • Carefully quench the reaction by slowly adding 10 mL of water.

  • Remove the THF under reduced pressure. Partition the residue between water (50 mL) and diethyl ether (50 mL).

  • Separate the layers and extract the aqueous phase with diethyl ether (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the crude ether derivative. Purify by column chromatography as needed.

Synthesis of Novel Esters: Carboxylate Alkylation

The alkyl bromide moiety can also serve as an electrophile for carboxylate nucleophiles, enabling the synthesis of new, more complex esters. This reaction is an effective method for carbon chain extension or for attaching functionalized carboxylic acids.[11][12] The reaction is often facilitated by a base or the use of a pre-formed carboxylate salt.[13]

Causality and Mechanism

Similar to the previous examples, this is an Sₙ2 reaction. The carboxylate anion (R'COO⁻) acts as the nucleophile, attacking the primary carbon and displacing the bromide.[12][14] The efficiency of this reaction can be enhanced by using phase-transfer catalysts or by employing solvents that promote the solubility and reactivity of the carboxylate salt.[15]

Caption: Synthesis of a new ester via carboxylate alkylation.

Experimental Protocol: Synthesis of Methyl 12-(acetoxy)dodecanoate
ReagentMolar Mass ( g/mol )AmountMoles (mmol)Equiv.
This compound293.255.00 g17.051.0
Sodium Acetate (anhydrous)82.032.10 g25.581.5
Dimethylformamide (DMF)-50 mL--

Procedure:

  • Combine this compound (5.00 g, 17.05 mmol) and anhydrous sodium acetate (2.10 g, 25.58 mmol) in a 100 mL round-bottomed flask with a magnetic stir bar.

  • Add 50 mL of anhydrous DMF and fit the flask with a reflux condenser.

  • Heat the mixture to 80 °C and stir for 18-24 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Pour the reaction mixture into 200 mL of water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic extracts, wash with water (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation to obtain the crude product.

  • Purify the product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure diester.

References

Methyl 12-bromododecanoate for creating self-assembled monolayers

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Formation and Characterization of Self-Assembled Monolayers using Methyl 12-bromododecanoate

For researchers, scientists, and drug development professionals, the precise control of surface chemistry is paramount. Self-assembled monolayers (SAMs) offer a robust and elegant method for tailoring the interfacial properties of a wide range of materials.[1][2] This document serves as a detailed application note and protocol for the use of this compound, a versatile ω-functionalized alkyl halide, in the creation of well-ordered and functionalized SAMs.

This compound presents a compelling molecular architecture for surface engineering. Its long dodecyl (C12) chain promotes the formation of densely packed, ordered monolayers through van der Waals interactions.[3] The terminal bromine atom acts as a reactive headgroup for covalent attachment to various substrates, while the terminal methyl ester group provides a hydrophilic and modifiable surface functionality.

This guide moves beyond a simple recitation of steps. It delves into the causality behind experimental choices, provides self-validating protocols through integrated characterization, and is grounded in authoritative scientific principles to ensure a reliable and reproducible workflow.

The Chemistry of Self-Assembly with Alkyl Halides

While the gold-thiol system is the most extensively studied class of SAMs, the use of alkyl halides offers a versatile alternative for modifying a broader range of substrates, including metal oxides and silicon surfaces.[4][5][6] The formation of a SAM from an alkyl halide precursor like this compound is a chemisorption process. The primary driving force is the strong, specific interaction between the headgroup and the substrate, which immobilizes the molecules on the surface.[5]

The mechanism involves the nucleophilic displacement of the bromide by surface functional groups (e.g., hydroxyl groups on an oxide surface) or direct reaction with the substrate material, leading to a covalent linkage. Once anchored, the long alkyl chains organize themselves to maximize stabilizing van der Waals forces, resulting in a densely packed monolayer.[3]

Molecular Structure and Assembly Diagram

The diagram below illustrates the fundamental components of the this compound molecule and its subsequent organization into a self-assembled monolayer on a hydroxylated substrate.

G cluster_molecule This compound Molecule cluster_sam Self-Assembled Monolayer (SAM) Formation mol Bromine Headgroup (Br) Dodecyl Chain (- (CH₂)₁₁ -) Methyl Ester Tail (-COOCH₃) mol1 Br-(CH₂)₁₁-COOCH₃ sub Substrate (e.g., SiO₂) mol1->sub Covalent Bond Formation mol2 Br-(CH₂)₁₁-COOCH₃ mol2->sub mol3 Br-(CH₂)₁₁-COOCH₃ mol3->sub mol4 Br-(CH₂)₁₁-COOCH₃ mol4->sub

Caption: Molecular structure and SAM formation schematic.

Properties and Handling of this compound

Proper handling and storage are critical for maintaining the integrity of the precursor molecule, which directly impacts the quality of the resulting monolayer.

PropertyValueSource
CAS Number 26825-95-6[7][8][9][10]
Molecular Formula C₁₃H₂₅BrO₂[7][11]
Molecular Weight 293.24 g/mol [9]
Appearance Solid, semi-solid, or liquid[7]
Purity ≥95% recommended[7][8]
Storage Room temperature, sealed in dry, dark place[7]

Safety Precautions: Consult the Safety Data Sheet (SDS) before use. The compound may be harmful if swallowed or inhaled and can cause skin and eye irritation.[7][8] All handling should be performed in a fume hood with appropriate personal protective equipment (PPE).

Comprehensive Experimental Protocols

This section provides a validated workflow for substrate preparation, SAM deposition, and monolayer characterization. The success of each stage is critical for the formation of a high-quality, defect-free monolayer.[12]

Experimental Workflow Overview

Caption: General experimental workflow for SAM formation.

Part A: Substrate Preparation

The cleanliness of the substrate is the single most important factor for forming a well-ordered monolayer. The goal is to remove organic and particulate contamination and to ensure a uniform surface chemistry for monolayer attachment.

Protocol A1: Silicon or Glass (Hydroxylated Surfaces)

  • Initial Cleaning: Sonicate substrates in a sequence of acetone, isopropanol, and deionized (DI) water for 15 minutes each.

  • Drying: Dry the substrates under a stream of high-purity nitrogen gas.

  • Oxidative Cleaning (Piranha Solution):

    • CAUTION: Piranha solution (typically a 3:1 to 7:1 ratio of concentrated H₂SO₄ to 30% H₂O₂) is extremely corrosive and reacts violently with organic materials. Handle with extreme care in a designated fume hood with appropriate PPE.

    • Immerse the dried substrates in freshly prepared Piranha solution for 30-60 minutes. This process removes residual organic contaminants and hydroxylates the surface, creating binding sites.

  • Final Rinse: Thoroughly rinse the substrates with copious amounts of DI water.

  • Final Dry: Dry again under a stream of nitrogen and use immediately for SAM deposition.

Protocol A2: Gold Surfaces

  • Solvent Cleaning: Sonicate the gold-coated substrates in ethanol or isopropanol for 15 minutes to remove gross organic contamination.[13]

  • Drying: Dry under a stream of high-purity nitrogen.

  • UV-Ozone Treatment (Recommended): Place substrates in a UV-Ozone cleaner for 15-20 minutes. This is a highly effective method for removing organic residues without damaging the gold surface.

  • Immediate Use: Use the cleaned substrates immediately to prevent re-contamination from the atmosphere.[5]

Part B: Self-Assembled Monolayer Deposition

This protocol outlines the solution-based deposition method, which is the most common and accessible technique.[12][13]

  • Solution Preparation:

    • Prepare a 1-10 mM solution of this compound in a high-purity, anhydrous solvent. Anhydrous ethanol or toluene are common choices.

    • Rationale: The absence of water is critical to prevent the formation of aggregates in solution and to avoid introducing defects into the monolayer.

  • Substrate Immersion:

    • Place the freshly cleaned substrates into individual, clean glass vials.

    • Completely immerse the substrates in the prepared thiol solution.

    • Rationale: Using individual containers prevents cross-contamination and ensures uniform exposure of each substrate to the solution.

  • Incubation:

    • Seal the vials to minimize solvent evaporation and contamination. Backfilling with an inert gas like nitrogen or argon is recommended for the highest quality films.[13]

    • Allow the self-assembly to proceed for 12-48 hours at room temperature.

    • Rationale: While initial adsorption is rapid, a longer immersion time allows for molecular reorganization on the surface, leading to a more ordered and densely packed monolayer with fewer defects.[14]

  • Rinsing:

    • After incubation, carefully remove the substrates from the solution using clean tweezers.

    • Rinse the substrates thoroughly with fresh, clean solvent (the same solvent used for the solution) to remove any non-covalently bound (physisorbed) molecules.

    • A brief sonication (1-3 minutes) in fresh solvent can further improve the removal of physisorbed material.

  • Drying:

    • Dry the rinsed substrates under a gentle stream of high-purity nitrogen gas.

    • Store the prepared SAMs in a clean, dry environment (e.g., a desiccator) prior to characterization and use.

Monolayer Characterization: A Self-Validating System

Characterization is not merely a final step but an integral part of the protocol that validates the successful formation of the monolayer.

Technique 1: Contact Angle Goniometry

This is a rapid, non-destructive technique to assess the change in surface energy upon monolayer formation.[15][16] The methyl ester terminal group is expected to create a moderately hydrophilic surface.

Protocol:

  • Use a contact angle goniometer to place a sessile drop of a probe liquid (typically high-purity water) onto the surface.[15]

  • Capture an image of the droplet and use the instrument's software to measure the angle formed at the three-phase (solid-liquid-gas) interface.[15]

  • Measure at least three different spots on each sample to ensure uniformity.

Expected Results:

SurfaceExpected Water Contact Angle (θ)Surface Character
Clean SiO₂/Glass< 10°Highly Hydrophilic
Clean Gold60° - 80°Moderately Hydrophilic
Methyl Ester-terminated SAM60° - 75°Moderately Hydrophilic
CH₃-terminated SAM (for comparison)~110°Hydrophobic

Note: These are typical values. The exact contact angle will depend on the packing density and order of the monolayer. A uniform contact angle across the surface is a strong indicator of a homogeneous monolayer.[17]

Technique 2: X-ray Photoelectron Spectroscopy (XPS)

XPS is a powerful surface-sensitive technique that provides quantitative elemental composition and chemical state information, confirming the presence and bonding of the monolayer.[12][18][19]

Protocol:

  • Place the SAM-coated substrate in the ultra-high vacuum (UHV) chamber of the XPS instrument.

  • Acquire a survey scan to identify all elements present on the surface.

  • Acquire high-resolution scans of key elemental regions: C 1s, O 1s, Br 3d, and the primary substrate peaks (e.g., Si 2p for silicon, Au 4f for gold).

Expected Results:

  • Survey Scan: The presence of Carbon, Oxygen, and Bromine peaks, along with substrate signals. The attenuation of the substrate signal compared to a bare substrate confirms the presence of an overlayer.

  • High-Resolution C 1s: Deconvolution of the C 1s peak should reveal components corresponding to the alkyl chain (C-C/C-H) at ~285.0 eV and the ester group (O-C=O) at a higher binding energy (~289.0 eV).

  • High-Resolution Br 3d: The presence of a Br 3d peak confirms the molecule is on the surface. A shift in its binding energy or its absence after prolonged reaction time may indicate the covalent attachment and displacement of bromine.

Technique 3: Atomic Force Microscopy (AFM)

AFM provides topographical information about the surface at the nanometer scale.[20] It can be used to assess the smoothness and uniformity of the monolayer and to identify defects like pinholes or molecular aggregates.[21][22][23]

Protocol:

  • Operate the AFM in tapping mode or PeakForce Tapping mode to minimize damage to the soft organic monolayer.[20]

  • Scan multiple areas of the surface at different magnifications (e.g., 5x5 µm down to 500x500 nm).

  • Analyze the images for surface roughness (RMS value) and the presence of any characteristic domains or defects.

Expected Results:

  • A successfully formed SAM should exhibit a very smooth, uniform surface with a low root-mean-square (RMS) roughness, often less than 0.5 nm.

  • The images should be largely featureless, indicating complete coverage. The presence of deep pits could indicate pinholes in the monolayer, while large mounds could suggest molecular aggregation or contamination.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Inconsistent/Low Contact Angle Incomplete monolayer formation; Contamination; Physisorbed material present.Increase immersion time; Re-clean substrates using appropriate protocol; Optimize rinsing step (include sonication).
No Bromine/Carbon Signal in XPS Failed SAM deposition; Substrate contamination preventing attachment.Verify solution concentration and freshness; Ensure substrate cleaning was thorough and performed immediately before immersion.
High Surface Roughness in AFM Molecular aggregation; Particulate contamination; Incomplete monolayer.Filter the deposition solution; Work in a cleaner environment; Increase immersion time to allow for annealing of defects.
Poor Monolayer Stability Suboptimal covalent bonding; Presence of water during deposition.Use fresh, anhydrous solvents; Ensure substrates are perfectly dry before immersion.

References

Methyl 12-Bromododecanoate: A Versatile Long-Chain Building Block for Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of a Bifunctional Long-Chain Reagent

In the landscape of modern organic synthesis, the ability to precisely construct molecules with tailored properties is paramount. Methyl 12-bromododecanoate emerges as a highly valuable and versatile building block, offering a unique combination of a long, linear C12 alkyl chain, a terminal primary bromide, and a methyl ester. This bifunctional architecture provides synthetic chemists with a powerful tool for introducing extended hydrophobic domains, flexible linkers, and specific functionalities into a wide array of molecular frameworks. The presence of two distinct reactive sites—the electrophilic carbon of the C-Br bond and the ester carbonyl—allows for orthogonal chemical transformations, enabling the stepwise and controlled elaboration of complex molecular architectures.

The long dodecyl chain is particularly significant in tuning the physicochemical properties of target molecules. In pharmaceutical sciences, for instance, increasing lipophilicity can enhance membrane permeability and bioavailability of drug candidates. In materials science, this long alkyl chain can be exploited for surface modification, imparting hydrophobicity to polymers or nanoparticles. This guide provides an in-depth exploration of the applications of this compound, complete with detailed, field-proven protocols for its use in key synthetic transformations.

Key Applications and Synthetic Strategies

This compound is a linchpin in a variety of synthetic endeavors, from the creation of novel polymers to the assembly of complex bioactive molecules. Its utility stems from the predictable and high-yielding reactivity of its functional groups.

Williamson Ether Synthesis: Crafting Molecules with Extended Hydrophobic Tails

The Williamson ether synthesis is a robust and fundamental method for the formation of ethers via an SN2 reaction between an alkoxide and a primary alkyl halide.[1] this compound is an excellent substrate for this reaction, allowing for the covalent attachment of its long alkyl chain to a variety of molecules, particularly phenols and alcohols.

Causality in Experimental Design: The choice of a strong base is critical to deprotonate the alcohol or phenol, thereby generating a potent nucleophile (the alkoxide).[1] Sodium hydride (NaH) or potassium carbonate (K2CO3) are commonly employed. The reaction is typically conducted in a polar aprotic solvent like dimethylformamide (DMF) or acetonitrile, which effectively solvates the cation of the base without hindering the nucleophilicity of the alkoxide. The primary nature of the bromide in this compound ensures that the SN2 pathway is highly favored over the competing E2 elimination, leading to high yields of the desired ether product.[1]

Protocol 1: Synthesis of Methyl 12-phenoxydodecanoate via Williamson Ether Synthesis

This protocol details the reaction of phenol with this compound to introduce a phenoxy group at the terminus of the C12 chain.

Materials:

  • This compound (1.0 eq)

  • Phenol (1.2 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq), finely powdered and dried

  • Anhydrous Acetonitrile

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add phenol (1.2 eq) and anhydrous acetonitrile. Stir the mixture until the phenol is completely dissolved.

  • Base Addition: Add finely powdered, anhydrous potassium carbonate (2.0 eq) to the solution. The heterogeneity of the mixture is expected.

  • Addition of Alkyl Halide: Add this compound (1.0 eq) to the stirred suspension.

  • Reaction: Attach a reflux condenser and heat the mixture to reflux (approximately 82°C for acetonitrile) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the disappearance of the starting bromide. The reaction is typically complete within 12-24 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and wash the solid with a small amount of acetonitrile.

  • Extraction: Concentrate the filtrate under reduced pressure to remove the acetonitrile. Dissolve the residue in diethyl ether and transfer it to a separatory funnel. Wash the organic layer sequentially with 1 M NaOH (to remove excess phenol), water, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield the pure methyl 12-phenoxydodecanoate.

Data Presentation: Representative Reaction Parameters

Reactant 1Reactant 2BaseSolventTemperature (°C)Time (h)Yield (%)
PhenolThis compoundK₂CO₃Acetonitrile8218~85-95
4-MethoxyphenolThis compoundNaHDMF6012~90-98

Visualization: Williamson Ether Synthesis Workflow

Williamson_Ether_Synthesis cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification Phenol Phenol + Acetonitrile K2CO3 Add K₂CO₃ Phenol->K2CO3 Bromide Add this compound K2CO3->Bromide Reflux Reflux at 82°C Bromide->Reflux TLC Monitor by TLC Reflux->TLC Cool Cool to RT TLC->Cool Filter Filter Solids Cool->Filter Concentrate Concentrate Filter->Concentrate Extract Extract with Ether Concentrate->Extract Purify Column Chromatography Extract->Purify Product Pure Methyl 12-phenoxydodecanoate Purify->Product

Caption: Experimental workflow for the Williamson ether synthesis.

Grignard Reactions: Building Complex Carbon Skeletons

The ester functionality of this compound can serve as an electrophilic partner in Grignard reactions. This allows for the construction of tertiary alcohols with the introduction of two identical alkyl or aryl groups from the Grignard reagent.[2]

Causality in Experimental Design: Grignard reagents are potent nucleophiles and strong bases, necessitating strictly anhydrous reaction conditions to prevent quenching by protic solvents like water.[3] The reaction with an ester proceeds via a two-step addition-elimination-addition mechanism. The first equivalent of the Grignard reagent adds to the ester carbonyl to form a tetrahedral intermediate. This intermediate collapses, eliminating methoxide to form a ketone. The newly formed ketone is more reactive than the starting ester and is immediately attacked by a second equivalent of the Grignard reagent, leading to the tertiary alcohol upon acidic workup.[2] It is crucial to use at least two equivalents of the Grignard reagent to ensure complete conversion to the tertiary alcohol.

Protocol 2: Synthesis of 13,13-Diphenyl-12-tridecanol from this compound (Conceptual Outline)

This protocol outlines a two-step process: first, the protection of the bromide, followed by the Grignard reaction. A direct Grignard reaction on this compound is not feasible as the Grignard reagent would react with the bromide of another molecule.

Step A: Protection of the Bromide (e.g., as a Silyl Ether)

Prior to the Grignard reaction, the terminal bromide must be converted to a non-reactive group. A common strategy is to first displace the bromide with a protected alcohol, for example, by reacting it with the sodium salt of 2-(trimethylsilyloxy)ethanol, followed by the Grignard reaction.

Step B: Grignard Reaction with the Protected Ester

Materials:

  • Protected dodecanoate ester (1.0 eq)

  • Phenylmagnesium bromide (2.2 eq in THF)

  • Anhydrous Diethyl Ether or THF

  • Round-bottom flask with a reflux condenser and dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), place the solution of the protected dodecanoate ester (1.0 eq) in anhydrous diethyl ether.

  • Grignard Reagent Addition: Cool the flask in an ice bath. Add the phenylmagnesium bromide solution (2.2 eq) dropwise via a dropping funnel, maintaining a low temperature to control the exothermic reaction.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until TLC indicates the consumption of the starting material.

  • Quenching: Cool the reaction mixture in an ice bath and slowly add a saturated aqueous solution of ammonium chloride to quench the excess Grignard reagent and the alkoxide intermediate.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether. Wash the organic layer with water and brine.

  • Purification and Deprotection: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography. The protecting group can then be removed under appropriate conditions to yield the final product.

Visualization: Grignard Reaction Mechanism

Grignard_Reaction Methyl 12-R-dodecanoate Methyl 12-R-dodecanoate Tetrahedral Intermediate Tetrahedral Intermediate Methyl 12-R-dodecanoate->Tetrahedral Intermediate + PhMgBr Ketone Intermediate Ketone Intermediate Tetrahedral Intermediate->Ketone Intermediate - MeOMgBr Tertiary Alkoxide Tertiary Alkoxide Ketone Intermediate->Tertiary Alkoxide + PhMgBr Tertiary Alcohol Tertiary Alcohol Tertiary Alkoxide->Tertiary Alcohol H₃O⁺ workup

Caption: Mechanism of Grignard reaction with an ester.

Atom Transfer Radical Polymerization (ATRP): Initiating Polymer Chains

This compound can function as an initiator in Atom Transfer Radical Polymerization (ATRP), a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low dispersity. The terminal bromide can be activated by a transition metal catalyst (typically a copper complex) to generate a radical that initiates the polymerization of a vinyl monomer.

Causality in Experimental Design: The success of ATRP relies on a dynamic equilibrium between active (radical) and dormant (alkyl halide) species. The choice of the copper catalyst and ligand is crucial for controlling this equilibrium. The ligand solubilizes the copper salt and tunes its redox potential. The initiator, in this case, this compound, determines the starting point of the polymer chain. The ester group remains intact during the polymerization and can be used for post-polymerization modification. This "grafting from" approach allows for the creation of polymer brushes on surfaces or the synthesis of block copolymers.

Applications in Drug Development and Surface Modification

The long alkyl chain of this compound is a key feature for its application in life sciences and materials science.

  • Drug Delivery: The hydrophobic C12 chain can be incorporated into drug delivery systems, such as liposomes or polymeric nanoparticles, to enhance the encapsulation of lipophilic drugs.[4] By functionalizing the ester or the terminal end of the chain, targeting moieties or other functional groups can be introduced.

  • Surface Modification: The molecule can be used to modify the surface properties of materials. For example, it can be grafted onto a polymer surface to increase its hydrophobicity.[5] This is achieved by first anchoring the ester group to a compatible surface and then utilizing the terminal bromide for further reactions, or vice versa.

Conclusion

This compound is a powerful and versatile building block in organic synthesis. Its bifunctional nature, combining a reactive primary bromide with a modifiable methyl ester at the ends of a long alkyl chain, provides chemists with a strategic tool for the synthesis of a wide range of functional molecules. The protocols and principles outlined in this guide demonstrate its utility in fundamental organic reactions and highlight its potential in the development of advanced materials and therapeutics.

References

Application Note & Protocol: Surface Functionalization via Self-Assembled Monolayers of Methyl 12-bromododecanoate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Core Principles

The precise control of surface chemistry is a cornerstone of modern materials science, drug discovery, and biomedical engineering.[1][2][3] Self-Assembled Monolayers (SAMs) offer a robust and elegant method for tailoring the interfacial properties of a substrate with molecular-level precision.[4][5] This guide details the use of Methyl 12-bromododecanoate as a versatile precursor for creating highly ordered, bromo-terminated surfaces. The terminal bromine atom serves as a chemically addressable handle, enabling a vast array of subsequent covalent modifications through well-established chemical reactions.[6][7]

The primary advantage of this "precursor monolayer" approach is its modularity; a single, well-characterized bromo-terminated surface can be prepared and subsequently modified to introduce a wide variety of functional end-groups without needing to synthesize and optimize new self-assembling molecules for each desired functionality.[6] This methodology is predicated on two key stages: first, the formation of a densely packed monolayer, and second, the quantitative and selective reaction of the terminal bromine groups. This document provides the fundamental theory, step-by-step protocols, and critical characterization methods to empower researchers in creating bespoke functional surfaces.

The Chemistry of Functionalization: A Two-Stage Approach

The functionalization process is logically divided into the formation of the initial monolayer and its subsequent chemical transformation.

Stage 1: Formation of the Bromo-Terminated Precursor SAM

This compound is not typically used for direct assembly. The methyl ester headgroup lacks the strong affinity required for robust SAM formation on common substrates like silicon oxides or gold. Therefore, a simple hydrolysis step is first employed to convert it to 12-bromododecanoic acid (12-BDA) . The resulting carboxylic acid headgroup readily forms stable, ordered monolayers on hydroxylated surfaces such as silicon dioxide (SiO₂), mica, and various metal oxides (e.g., Al₂O₃).[8] The assembly is driven by the interaction between the carboxylic acid and the surface hydroxyl groups, while the long alkyl chains pack together via van der Waals forces to create a dense, quasi-crystalline structure.

Stage 2: Post-Assembly Modification via Nucleophilic Substitution

The true power of this system lies in the reactivity of the terminal bromine atom. Positioned at the new solid-air or solid-liquid interface, this bromine atom is an excellent leaving group for nucleophilic substitution (SN2) reactions.[6] This allows the bromo-terminated surface to act as a versatile scaffold for covalently attaching a diverse library of molecules, including:

  • Amines: To introduce primary, secondary, or tertiary amine functionalities, or to attach complex biomolecules.

  • Thiols: To create surfaces for gold nanoparticle binding or subsequent thiol-ene "click" chemistry.[4]

  • Azides: To generate an azide-terminated surface, which is a key partner for the highly efficient copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC/SPAAC) "click" reactions.[4][6]

  • Initiators: The C-Br bond can also serve directly as an initiator for surface-initiated atom transfer radical polymerization (SI-ATRP), enabling the growth of dense polymer brushes from the surface.[6][9]

This two-stage strategy is visualized in the workflow below.

G cluster_0 Workflow Overview sub_prep Substrate Preparation (Cleaning & Hydroxylation) sam_form Precursor SAM Formation (12-Bromododecanoic Acid) sub_prep->sam_form Expose to 12-BDA solution modification Post-Assembly Modification (Nucleophilic Substitution) sam_form->modification Introduce Nucleophile (e.g., R-NH2) characterization Surface Characterization (Validation at each step) sam_form->characterization Validate precursor layer modification->characterization Analyze final surface

Caption: High-level workflow for surface functionalization.

Detailed Experimental Protocols

Safety Note: Always handle chemicals in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. Piranha solution is extremely corrosive and explosive when mixed with organic solvents; handle with extreme caution.

Protocol 1: Substrate Preparation (Example: Silicon Wafer)

Causality: The formation of a high-quality, ordered monolayer is critically dependent on a pristine, contaminant-free substrate. This protocol generates a fresh, dense layer of hydroxyl (-OH) groups on the silicon surface, which are the anchor points for the carboxylic acid headgroups.

  • Degreasing: Submerge silicon wafer pieces in a beaker containing acetone. Sonicate for 10 minutes. Repeat this step with isopropanol, followed by deionized (DI) water.

  • Drying: Dry the wafers under a stream of inert gas (e.g., nitrogen or argon).

  • Oxidative Cleaning (Piranha Etch):

    • Prepare Piranha solution by slowly adding 1 part hydrogen peroxide (H₂O₂, 30%) to 3 parts sulfuric acid (H₂SO₄, 98%) in a glass beaker. Warning: This reaction is highly exothermic.

    • Carefully immerse the dried wafers into the hot Piranha solution for 15-20 minutes.

    • Remove the wafers and rinse copiously with DI water (at least 5-6 cycles).

  • Final Rinse & Dry: Rinse the wafers with high-purity ethanol and dry thoroughly under a stream of inert gas. The substrate is now ready for SAM formation and should be used immediately.

Protocol 2: Precursor SAM Formation (12-BDA on Silicon)

Causality: This protocol relies on the chemisorption of 12-bromododecanoic acid from a dilute solution. Anhydrous solvent is crucial to prevent water from interfering with the monolayer formation. The long immersion time allows the alkyl chains to self-organize into a densely packed, ordered state.[8]

  • Prepare SAM Solution: Prepare a 1-5 mM solution of 12-bromododecanoic acid in anhydrous ethanol.

  • Immersion: Place the freshly cleaned silicon substrates into the solution. Ensure the container is sealed (e.g., with parafilm) and purged with an inert gas to minimize exposure to atmospheric moisture and oxygen.

  • Incubation: Allow the self-assembly to proceed for 18-24 hours at room temperature.

  • Rinsing: After incubation, remove the substrates from the solution and rinse thoroughly with fresh anhydrous ethanol to remove any physisorbed molecules.

  • Drying: Dry the substrates under a stream of inert gas. The surface is now terminated with a dense layer of bromine groups.

Protocol 3: Post-Assembly Modification (Example: Azide Functionalization)

Causality: This protocol demonstrates the conversion of the bromo-terminated surface to an azide-terminated surface via an SN2 reaction. Sodium azide (NaN₃) is an excellent nucleophile for this purpose. The resulting azide-terminated surface is a versatile platform for "click" chemistry.

  • Prepare Reaction Solution: Prepare a solution of 100 mM sodium azide in anhydrous Dimethylformamide (DMF).

  • Immersion: Immerse the bromo-terminated substrates in the sodium azide solution.

  • Reaction: Heat the reaction mixture to 60-70°C and allow it to react for 12-24 hours under an inert atmosphere.

  • Rinsing: After the reaction, cool the solution to room temperature. Remove the substrates and rinse them sequentially with DMF, ethanol, and DI water to remove unreacted reagents and solvent.

  • Drying: Dry the functionalized substrates under a stream of inert gas. The surface is now ready for subsequent alkyne-ligation reactions.

G substrate Si/SiO₂ Substrate -OH -OH -OH sam 12-BDA Monolayer Br (CH₂)₁₁ COOH substrate->sam Self-Assembly modified_sam Azide-Terminated Monolayer N₃ (CH₂)₁₁ COOH sam->modified_sam Sₙ2 Reaction + NaN₃

Caption: Chemical pathway from hydroxylated surface to azide-terminated SAM.

Surface Characterization: A Self-Validating System

Thorough characterization at each stage is essential to validate the success of the surface modification. The following table summarizes key techniques and their expected outcomes.

Characterization TechniquePurposeExpected Result for Bromo-SAMExpected Result for Azide-SAM
Contact Angle Goniometry Measures surface wettability, indicating changes in the terminal functional group.[10]Hydrophobic surface. Water contact angle ~90-100°.Contact angle may decrease slightly due to the polarity of the azide group.
X-ray Photoelectron Spectroscopy (XPS) Confirms elemental composition of the top few nanometers of the surface.[6][11]Presence of a clear Bromine (Br 3d) signal.Disappearance or significant attenuation of the Br 3d signal and appearance of a Nitrogen (N 1s) signal characteristic of an azide.
Ellipsometry / X-Ray Reflectivity (XRR) Measures the thickness of the organic monolayer with sub-nanometer precision.[11][12]Thickness consistent with a tilted long-chain alkyl monolayer (~1.5 - 2.0 nm).No significant change in thickness is expected.
Atomic Force Microscopy (AFM) Images the surface topography to assess monolayer quality and smoothness.[11]An atomically smooth, continuous surface indicating a well-formed monolayer.Surface should remain smooth.
Fourier-Transform Infrared Spectroscopy (FTIR) Identifies the vibrational modes of chemical bonds present on the surface.C-H stretching peaks (~2850-2920 cm⁻¹). C-Br peak may be difficult to resolve.Appearance of a sharp, strong azide (N₃) stretching peak around 2100 cm⁻¹.

Applications in Research and Development

The ability to create tailored surfaces using this methodology has profound implications across various fields:

  • Drug Development & Biosensing: Covalently immobilize proteins, antibodies, or DNA probes onto azide- or amine-functionalized surfaces for high-sensitivity diagnostic assays.[13]

  • Cell Biology: Create surfaces with specific chemical cues (e.g., peptides via click chemistry) to study cell adhesion, proliferation, and differentiation.[10]

  • Materials Science: Grow polymer brushes via SI-ATRP to create surfaces with tunable wettability, lubricity, or anti-fouling properties.[9][14]

  • Nanotechnology: Pattern different functionalities onto a single substrate using microcontact printing or lithography for the fabrication of complex microarrays or "lab-on-a-chip" devices.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for Methyl 12-bromododecanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Methyl 12-bromododecanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific rationale behind experimental choices to ensure successful and reproducible outcomes.

I. Introduction to the Synthesis of this compound

This compound is a valuable long-chain fatty acid ester used as a building block in the synthesis of various organic compounds, including pharmaceuticals and surfactants.[1] The most common and direct synthetic route is the Fischer esterification of 12-bromododecanoic acid with methanol, catalyzed by a strong acid.[2][3] While seemingly straightforward, this reversible reaction presents several challenges that can impact yield and purity.[4][5] This guide will address these challenges head-on, providing you with the expertise to optimize your reaction conditions.

II. Reaction Workflow & Key Parameters

The primary synthesis route involves the acid-catalyzed esterification of 12-bromododecanoic acid. Understanding the workflow is the first step to effective troubleshooting.

Methyl_12-bromododecanoate_Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification & Analysis Reactants 12-Bromododecanoic Acid + Methanol (Excess) Reaction Reflux (e.g., 65-70°C, 15-24h) Reactants->Reaction Catalyst H₂SO₄ (catalytic) Catalyst->Reaction Quenching Cool & Quench (e.g., NaHCO₃ soln.) Reaction->Quenching Extraction Solvent Extraction (e.g., Ethyl Acetate) Quenching->Extraction Washing Wash Organic Layer (Brine) Extraction->Washing Drying Dry over Na₂SO₄ or MgSO₄ Washing->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Silica Gel Column Chromatography Concentration->Purification Analysis Characterization (TLC, NMR, GC-MS) Purification->Analysis Final_Product Final_Product Purification->Final_Product Pure Methyl 12-bromododecanoate

Caption: General workflow for the synthesis of this compound.

III. Troubleshooting Guide: Question & Answer Format

This section addresses specific issues you may encounter during your experiments, providing explanations and actionable solutions.

Issue 1: Low Yield of this compound

Question: I followed a standard Fischer esterification protocol, but my yield of this compound is consistently below 50%. What are the likely causes and how can I improve it?

Answer: Low yields in Fischer esterification are a common problem, primarily due to the reversible nature of the reaction.[4][6][7] The formation of water as a byproduct can hydrolyze the ester back to the carboxylic acid and alcohol, shifting the equilibrium to the left.[4][5]

Core Causality & Solutions:

  • Equilibrium Limitation: The reaction has likely reached equilibrium with significant amounts of starting material remaining.

    • Solution 1: Le Châtelier's Principle in Action: Employ a large excess of methanol.[5][7][8] Using methanol as the solvent is a cost-effective way to shift the equilibrium towards the product.[8] A 10-fold or greater molar excess of methanol to 12-bromododecanoic acid is recommended.

    • Solution 2: Water Removal: The continuous removal of water is a highly effective strategy to drive the reaction to completion.[6][7][8]

      • Dean-Stark Apparatus: If your reaction scale allows, using a Dean-Stark trap with a solvent that forms an azeotrope with water (e.g., toluene) can be very effective.[6]

      • Drying Agents: The addition of molecular sieves (3Å or 4Å) to the reaction mixture can sequester the water as it is formed.

  • Insufficient Catalyst Activity: The acid catalyst may be old, hydrated, or used in insufficient quantity.

    • Solution: Use a fresh, concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH). Ensure the amount is catalytic but sufficient, typically 1-5 mol% relative to the carboxylic acid.

  • Suboptimal Reaction Temperature & Time: The reaction may not have reached equilibrium due to insufficient temperature or time.

    • Solution: Ensure the reaction is heated to a gentle reflux (the boiling point of methanol, ~65°C). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting carboxylic acid spot is no longer visible. A reaction time of 15-24 hours is often required.[2][3]

Experimental Protocol: Optimizing Yield by Adjusting Reactant Ratio

  • Setup: In three separate round-bottom flasks equipped with reflux condensers, place 1.0 g of 12-bromododecanoic acid.

  • Reagent Addition:

    • Flask 1: Add 10 mL of methanol.

    • Flask 2: Add 20 mL of methanol.

    • Flask 3: Add 30 mL of methanol.

  • Catalyst: To each flask, carefully add 0.1 mL of concentrated sulfuric acid.

  • Reaction: Reflux all three reactions for 18 hours.

  • Analysis: After work-up, compare the yields of this compound from each reaction.

Molar Ratio (Methanol:Acid)Approximate Methanol Volume (for 1g Acid)Expected Yield Improvement
~10:110 mLBaseline
~20:120 mLSignificant
~30:130 mLMaximum
Issue 2: Presence of Unreacted 12-Bromododecanoic Acid in the Final Product

Question: After purification by column chromatography, I still see a significant amount of the starting carboxylic acid in my NMR spectrum. How can I improve the separation?

Answer: The presence of the starting carboxylic acid after purification indicates either an incomplete reaction or inefficient removal during the work-up and purification steps.

Core Causality & Solutions:

  • Incomplete Reaction: As discussed in the previous point, ensure the reaction has gone to completion by extending the reaction time and using an excess of methanol.

  • Inefficient Work-up: The acidic nature of the starting material allows for its removal with a basic wash.

    • Solution: During the work-up, after diluting the reaction mixture with an organic solvent (e.g., ethyl acetate), wash the organic layer thoroughly with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[3][7] This will convert the carboxylic acid into its water-soluble sodium salt, which will partition into the aqueous layer. Repeat the wash 2-3 times. An emulsion may form; in this case, adding brine can help break it.

  • Co-elution during Chromatography: 12-bromododecanoic acid and its methyl ester have different polarities, but improper solvent system selection can lead to poor separation.

    • Solution:

      • TLC Analysis: Before running the column, optimize the solvent system using TLC. A good solvent system will give a clear separation between the starting material and the product, with the product having a higher Rf value. A common eluent system is a mixture of petroleum ether and ethyl acetate (e.g., 97.5:2.5 to 9:1).[3]

      • Column Chromatography Technique: Ensure proper packing of the silica gel column and careful loading of the crude product. A gradient elution (gradually increasing the polarity of the eluent) can also improve separation.

Troubleshooting_Purification Start Crude Product Contains Starting Acid Check_Reaction Is the reaction complete? (Check TLC of crude) Start->Check_Reaction Incomplete Incomplete Reaction Check_Reaction->Incomplete No Complete Reaction is Complete Check_Reaction->Complete Yes Optimize_Reaction Optimize reaction conditions: - Increase reaction time - Increase methanol excess Incomplete->Optimize_Reaction Optimize_Workup Improve work-up: - Thorough NaHCO₃ wash (2-3x) - Use brine to break emulsions Complete->Optimize_Workup Optimize_Reaction->Optimize_Workup Optimize_Chroma Optimize chromatography: - Fine-tune eluent with TLC - Consider gradient elution Optimize_Workup->Optimize_Chroma Pure_Product Pure Methyl 12-bromododecanoate Optimize_Chroma->Pure_Product

Caption: Decision tree for troubleshooting purification issues.

Issue 3: Formation of an Unknown Byproduct

Question: I am observing an unknown spot on my TLC plate that is not the starting material or the desired product. What could this be?

Answer: While Fischer esterification is generally a clean reaction, side reactions can occur, especially under harsh conditions.

Core Causality & Potential Side Reactions:

  • Intramolecular Cyclization (Lactonization): Although less likely with a long chain, under certain conditions, the molecule could potentially cyclize to form a lactone, especially if there are impurities that can facilitate this. However, the formation of a 13-membered ring is thermodynamically unfavorable.

  • Dehydrobromination: At elevated temperatures and in the presence of a base (if the work-up is not carefully controlled), elimination of HBr could occur, leading to an unsaturated ester.

  • Starting Material Impurities: The impurity may have been present in the starting 12-bromododecanoic acid.

    • Solution: Always check the purity of your starting materials before beginning the reaction.

Troubleshooting Steps:

  • Characterize the Byproduct: If the byproduct is present in a significant amount, try to isolate it and characterize it by NMR and Mass Spectrometry.

  • Milder Reaction Conditions: If you suspect a side reaction due to harsh conditions, try using a milder acid catalyst or slightly lower reaction temperatures.

  • Analytical Monitoring: Use techniques like GC-MS to monitor the reaction over time to identify when the byproduct begins to form.[9]

IV. Frequently Asked Questions (FAQs)

Q1: Can I use a different alcohol for the esterification? A1: Yes, the Fischer esterification is versatile and can be performed with other primary and secondary alcohols.[8] However, the reaction conditions, particularly temperature and time, may need to be re-optimized. For bulkier alcohols, steric hindrance can slow down the reaction rate.

Q2: Is it necessary to perform the reaction under an inert atmosphere? A2: For this specific reaction, an inert atmosphere (like nitrogen or argon) is generally not required.[3] However, ensuring your glassware is dry is crucial, as water can inhibit the reaction.[7][10]

Q3: What are the key safety precautions for this synthesis? A3:

  • Corrosive Acid: Concentrated sulfuric acid is highly corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Add the acid slowly to the methanol, as the dilution is exothermic.

  • Flammable Solvents: Methanol, ethyl acetate, and petroleum ether are flammable. Work in a well-ventilated fume hood and avoid open flames or sparks.

  • Refluxing: Ensure the reflux apparatus is set up correctly with proper water flow in the condenser to prevent the escape of flammable vapors.

Q4: How can I monitor the reaction progress? A4: Thin Layer Chromatography (TLC) is the most convenient method.[7] Spot the reaction mixture alongside the starting material on a silica gel plate. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicate the reaction is progressing. A suitable stain, such as potassium permanganate, can be used for visualization. For more quantitative analysis, Gas Chromatography (GC) can be employed.[9]

V. References

  • AdiChemistry. (n.d.). Hunsdiecker Reaction. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Hunsdiecker Reaction. Retrieved from --INVALID-LINK--

  • Alfa Chemistry. (n.d.). Hunsdiecker Reaction. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 12-Bromododecanoic acid 73367-80-3 wiki. Retrieved from --INVALID-LINK--

  • Quora. (n.d.). What is the Hunsdiecker Reaction?. Retrieved from --INVALID-LINK--

  • Wikipedia. (2023). Hunsdiecker reaction. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). This compound synthesis. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). Kinetic Analysis as an Optimization Tool for Catalytic Esterification with a Moisture-Tolerant Zirconium Complex. Retrieved from --INVALID-LINK--

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from --INVALID-LINK--

  • LookChem. (n.d.). Cas 26825-95-6,this compound. Retrieved from --INVALID-LINK--

  • Quora. (n.d.). Why is the yield of ester relatively low? How do you improve the yield and the purity of esters?. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). This compound. Retrieved from --INVALID-LINK--

  • ResearchGate. (2021). Optimization of Esterification Reaction Conditions Through the Analysis of the Main Significant Variables. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). n-DODECYL BROMIDE. Retrieved from --INVALID-LINK--

  • J&K Scientific LLC. (n.d.). Fischer Esterification. Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). 1-Bromododecane synthesis. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). Biocatalytic synthesis of lactones and lactams. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). A Comparative Guide to Analytical Methods for Monitoring 1-Bromoundecane Reactions. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (n.d.). Methyl 11-bromoundecanoate. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN1035655A - 1-bromododecane synthesis technique. Retrieved from --INVALID-LINK--

  • Cayman Chemical. (n.d.). 12-Bromododecanoic Acid (CAS 73367-80-3). Retrieved from --INVALID-LINK--

  • ChemicalBook. (n.d.). DODECANEDIOIC ACID MONOMETHYL ESTER. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Troubleshooting low yield in ethyl mandelate esterification. Retrieved from --INVALID-LINK--

  • MDPI. (n.d.). Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs. Retrieved from --INVALID-LINK--

  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from --INVALID-LINK--

  • Benchchem. (n.d.). Troubleshooting low yields in cinnamic acid esterification reactions. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Lactone synthesis. Retrieved from --INVALID-LINK--

  • Fischer Esterification. (n.d.). Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). A four-step synthesis of γ-halo-δ-lactones and δ-hydroxy-γ-lactones. Retrieved from --INVALID-LINK--

  • Reddit. (2020). How can I improve the yield of my Fischer Esterification?. Retrieved from --INVALID-LINK--

  • Apollo Scientific. (n.d.). 26825-95-6 Cas No. | this compound. Retrieved from --INVALID-LINK--

  • Química Organica.org. (n.d.). Lactone Synthesis. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US3682805A - Process for the preparation of methyl bromide using radiation. Retrieved from --INVALID-LINK--

  • PubMed. (n.d.). Production of 12-hydroxy dodecanoic acid methyl ester using a signal peptide sequence-optimized transporter AlkL and a novel monooxygenase. Retrieved from --INVALID-LINK--

  • BOC Sciences. (n.d.). CAS 3903-40-0 Dodecanedioic acid monomethyl ester. Retrieved from --INVALID-LINK--

  • CymitQuimica. (n.d.). 12-Bromododecanoic acid. Retrieved from --INVALID-LINK--

  • BLD Pharm. (n.d.). 73367-80-3|12-Bromododecanoic acid. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Analytical Methods for Methyl Bromide. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). A simple method of preparation of methyl trans-10,cis-12- and cis-9,trans-11-octadecadienoates from methyl linoleate. Retrieved from --INVALID-LINK--

  • Guidechem. (n.d.). 3903-40-0 dodecanedioic acid monomethyl ester. Retrieved from --INVALID-LINK--

  • PubMed. (n.d.). Preparation of methylcis-9,cis-12,cis-15-octadecatrienoate-15,16-d 2 and methylcis-9,cis-12,cis-15-octadecatrienoate-6,6,7,7-d 4. Retrieved from --INVALID-LINK--

  • Alfa Chemistry. (n.d.). CAS 3903-40-0 Dodecanedioic Acid Monomethyl Ester. Retrieved from --INVALID-LINK--

  • Santa Cruz Biotechnology. (n.d.). 12-Bromododecanoic acid. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US2012228A - Purification of l-n-methyl-x-. Retrieved from --INVALID-LINK--

  • Win-Win Chemical. (n.d.). 6287-90-7 METHYL 11-BROMOUNDECANOATE 11-溴十一酸甲酯. Retrieved from --INVALID-LINK--

References

Technical Support Center: Purification of Methyl 12-bromododecanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 12-bromododecanoate. This guide provides in-depth troubleshooting advice and detailed protocols for the purification of this long-chain fatty acid ester. As a versatile building block in organic synthesis, its purity is paramount for successful downstream applications, from pharmaceutical intermediates to specialty polymers.[1] This document is structured to address common challenges encountered during post-synthesis work-up and purification, providing not just steps, but the underlying chemical principles to empower your experimental decisions.

Part 1: Initial Work-up & Troubleshooting

The purification process begins the moment your reaction is complete. The initial work-up is critical for removing the bulk of catalysts and unreacted starting materials, which simplifies the final purification step. The most common synthesis route is the Fischer esterification of 12-bromododecanoic acid with methanol, catalyzed by a strong acid like H₂SO₄.[2][3]

Frequently Asked Questions (FAQs):

Q1: How do I effectively remove the sulfuric acid catalyst after the reaction?

A1: The acid catalyst must be neutralized and removed to prevent potential hydrolysis of the ester product during storage or subsequent steps. The standard procedure is a liquid-liquid extraction. After removing the excess methanol under reduced pressure, dilute the residue with a water-immiscible organic solvent (like ethyl acetate or diethyl ether). Wash the organic layer sequentially with:

  • Saturated Sodium Bicarbonate (NaHCO₃) solution: This neutralizes the strong acid catalyst (H₂SO₄) and any remaining acidic starting material, 12-bromododecanoic acid.[2] Be cautious, as this will produce CO₂ gas, so vent the separatory funnel frequently.

  • Brine (saturated NaCl solution): This wash helps to remove residual water from the organic layer and breaks up emulsions.

  • Drying: Dry the separated organic layer over an anhydrous salt like magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and evaporate the solvent.

Q2: I suspect a significant amount of unreacted 12-bromododecanoic acid is still in my crude product. How can I remove it before column chromatography?

A2: Unreacted carboxylic acid is a common impurity.[4] While it can be separated by silica gel chromatography, removing the bulk of it beforehand will improve the efficiency of the chromatography. You can perform a basic extraction. Dissolve the crude product in diethyl ether and wash with a 5% sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) solution. The carboxylic acid will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer. The desired ester, this compound, will remain in the organic layer. Follow this with a water wash to remove any residual base before drying and concentrating.

Q3: I'm getting a persistent emulsion during the aqueous wash. What should I do?

A3: Emulsions are common when working with long-chain, soap-like molecules. To resolve an emulsion:

  • Patience: Allow the separatory funnel to stand undisturbed for a longer period.

  • Brine: Add a significant amount of saturated brine solution. The increased ionic strength of the aqueous phase can help force the separation of the layers.

  • Filtration: Pass the entire mixture through a pad of Celite or glass wool.

  • Solvent Addition: Add more of the organic extraction solvent to change the phase ratio.

Part 2: Purification by Column Chromatography

Column chromatography is the most versatile and widely used method for purifying this compound to high purity.[5][6] It separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and solubility in a mobile phase (the eluent).[7]

Troubleshooting Guide: Column Chromatography

Q1: What is the recommended starting solvent system (eluent) for purifying this compound on silica gel?

A1: this compound is a relatively non-polar compound. A good starting point for the eluent is a mixture of a non-polar solvent like hexanes or petroleum ether and a slightly more polar solvent like ethyl acetate. Based on literature reports, a system of petroleum ether/ethyl acetate (97.5:2.5) is effective.[2] It is always recommended to first determine the optimal solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of approximately 0.2-0.4 for the best separation.[8]

Q2: My separation is poor; the product and impurity spots are overlapping on TLC. How can I improve the resolution?

A2: To improve separation (resolution):

  • Decrease Solvent Polarity: If the spots are too high on the TLC plate (high Rf), decrease the proportion of the polar solvent (ethyl acetate). This will increase the interaction of the compounds with the silica gel, leading to better separation.[8]

  • Use a Different Solvent System: Sometimes, switching one of the solvents can improve selectivity. For instance, trying a hexane/dichloromethane or hexane/diethyl ether system might change the elution order or spacing.

  • Optimize Column Parameters: Use a longer, narrower column and a finer mesh silica gel. Ensure the column is packed perfectly without any cracks or channels.[7]

Q3: My compound is streaking on the TLC plate and the column. What is the cause?

A3: Streaking is often caused by overloading the column or by the presence of highly acidic or basic impurities. The primary cause in this case is likely residual 12-bromododecanoic acid. Ensure your pre-purification work-up (as described in Part 1) has effectively removed the acidic starting material. If the problem persists, you can try adding a very small amount (e.g., 0.1-0.5%) of acetic acid to the eluent, though this is less common for neutral esters.

Experimental Protocol: Flash Column Chromatography
  • TLC Analysis: Determine the optimal eluent system that gives your product an Rf of ~0.3.

  • Column Packing:

    • Secure a glass column vertically. Add a small plug of cotton or glass wool to the bottom.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexanes).[9]

    • Pour the slurry into the column, tapping the side gently to ensure even packing.[7] Allow the silica to settle, and drain the excess solvent until it is level with the top of the silica bed.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of a non-polar solvent (like dichloromethane or the eluent itself).

    • Alternatively, for less soluble materials, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the column.

    • Add a protective layer of sand on top of your sample.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.[9]

    • Apply gentle air pressure to push the solvent through the column at a steady rate.

    • Collect the eluting solvent in a series of numbered test tubes or flasks (fractions).

  • Analysis:

    • Spot every few fractions on a TLC plate.

    • Develop the TLC plate in your eluent system and visualize the spots (e.g., using a potassium permanganate stain, as esters are often not UV-active).

    • Combine the fractions that contain only the pure product.

  • Isolation: Evaporate the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Visualization: Chromatography Workflow

G cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation prep_slurry Prepare Silica Slurry pack_col Pack Column prep_slurry->pack_col load_sample Load Crude Sample pack_col->load_sample elute Elute with Solvent load_sample->elute collect Collect Fractions elute->collect tlc Analyze Fractions by TLC collect->tlc combine Combine Pure Fractions tlc->combine evap Evaporate Solvent combine->evap product Pure Product evap->product

Caption: Workflow for purification by flash column chromatography.

Part 3: Purification by Vacuum Distillation

For large-scale purification or to remove non-volatile impurities, vacuum distillation is a viable option. This compound has a high boiling point, making distillation at atmospheric pressure impractical as it would likely lead to decomposition.

Troubleshooting Guide: Vacuum Distillation

Q1: What are the expected boiling point and pressure for distilling this compound?

A1: The boiling point is highly dependent on the pressure. A reliable literature value is 140-143 °C at 20 Torr .[10] If your vacuum source achieves a lower pressure, the boiling point will be correspondingly lower. It is crucial to have a well-calibrated manometer to know the actual pressure in your system.

Q2: My product appears to be darkening or decomposing in the distillation flask. What can I do?

A2: Darkening is a sign of decomposition due to excessive heat.

  • Improve the Vacuum: A lower pressure (better vacuum) will lower the required boiling temperature, minimizing thermal stress on the molecule. Check all joints for leaks.

  • Use a Vigreux Column: For separating compounds with close boiling points, a short-path distillation apparatus with a Vigreux column can provide fractional distillation capabilities.[11]

  • Heat Gently: Use a heating mantle with a magnetic stirrer and increase the temperature slowly to achieve a steady distillation rate of 1-2 drops per second.

Q3: The distillation is extremely slow, or nothing is coming over, even though the temperature is high.

A3: This can be due to several factors:

  • Poor Vacuum: This is the most common cause. Check your pump and ensure all connections are perfectly sealed with appropriate vacuum grease.

  • Insufficient Heating: The pot temperature may not be high enough to achieve the boiling point at the given pressure.

  • Condenser Issues: Ensure the condenser is not blocked and that the cooling water is not excessively cold, which could cause the product to solidify in the condenser. For compounds that may solidify, air cooling is sometimes used instead of water cooling.[11]

Experimental Protocol: Vacuum Distillation
  • Apparatus Setup: Assemble a vacuum distillation apparatus, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all glassware is dry and free of cracks.

  • Charge the Flask: Add the crude this compound and a magnetic stir bar to the distillation flask. Do not fill the flask more than two-thirds full.

  • Apply Vacuum: Seal all joints and slowly apply vacuum from the pump.

  • Heating & Distillation: Once a stable vacuum is achieved, begin heating the distillation flask with stirring.

  • Collect Fractions: Collect any initial low-boiling fractions (forerun) separately. When the temperature stabilizes at the expected boiling point of your product, switch to a clean receiving flask to collect the main fraction.

  • Shutdown: Once the distillation is complete, remove the heating mantle first and allow the system to cool before slowly and carefully releasing the vacuum.

Visualization: Purification Method Decision Tree

G start Crude Product Analysis q1 Are impurities volatile? start->q1 q2 Are components thermally stable? q1->q2 Yes q3 Different polarities? q1->q3 No q2->q3 No dist Vacuum Distillation q2->dist Yes chrom Column Chromatography q3->chrom Yes recryst Recrystallization (low temp) q3->recryst Maybe (if solid) no_purify Consider resynthesis or alternative method q3->no_purify No recryst->no_purify

Caption: Decision tree for selecting a primary purification method.

Part 4: Purification by Recrystallization

Given that this compound can be a low-melting solid or semi-solid, recrystallization may be an option, particularly for removing small amounts of impurities.[12] The key is finding a solvent in which the compound is soluble when hot but insoluble when cold.[13]

Troubleshooting Guide: Recrystallization

Q1: What is a good solvent for recrystallizing this compound?

A1: Given its structure, solvents like methanol, ethanol, or acetonitrile could be suitable candidates.[14] Small-scale solubility tests are essential. Place a small amount of your crude product in several test tubes and add different solvents dropwise. A good solvent will dissolve the compound when heated but will result in crystal formation upon cooling.

Q2: My compound "oiled out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. To fix this:

  • Add more solvent to the hot solution to make it less concentrated.

  • Reheat the solution to ensure everything is dissolved, then allow it to cool much more slowly.

  • Try a lower-boiling point solvent.

Q3: No crystals are forming, even in an ice bath. How can I induce crystallization?

A3:

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask below the solvent level. The microscopic glass fragments can act as nucleation sites.[13]

  • Seed Crystal: Add a tiny crystal of pure product (if available) to the cold solution to initiate crystallization.[13]

  • Reduce Volume: Evaporate some of the solvent to increase the concentration of the product and try cooling again.

Summary of Physical & Chromatographic Data

PropertyValueSource
Molecular Formula C₁₃H₂₅BrO₂[1]
Molecular Weight 293.24 g/mol [12]
Physical State Liquid or low-melting solid[12][15]
Boiling Point 140-143 °C @ 20 Torr[10]
TLC Eluent System Petroleum Ether / Ethyl Acetate (97.5:2.5)[2]
TLC Rf Value ~0.45 in PE/EA (9:1)[2]

References

Technical Support Center: Synthesis of Methyl 12-bromododecanoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the synthesis of Methyl 12-bromododecanoate. Our focus is on identifying and mitigating common byproducts to ensure the purity and success of your experimental outcomes.

Frequently Asked Questions (FAQs)
Q1: What is the standard synthesis route for this compound and its underlying mechanism?

The most common and direct method for synthesizing this compound is the Fischer-Speier Esterification of 12-bromododecanoic acid with methanol.[1][2] This reaction is catalyzed by a strong acid, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), and is driven by heating the mixture under reflux.[3][4]

The mechanism involves several equilibrium steps:

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: A molecule of methanol (the alcohol) acts as a nucleophile and attacks the activated carbonyl carbon.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water.

  • Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final methyl ester product.

Because this is an equilibrium reaction, it is crucial to use a large excess of the alcohol (methanol often serves as the solvent) or to actively remove the water byproduct to drive the reaction to completion.[4][5][6]

Fischer_Esterification cluster_0 Reaction Pathway RCOOH 12-Bromododecanoic Acid Protonated_RCOOH Protonated Carbonyl RCOOH->Protonated_RCOOH + H⁺ MeOH Methanol H_plus H⁺ (Catalyst) Tetrahedral_Int Tetrahedral Intermediate Protonated_RCOOH->Tetrahedral_Int + CH₃OH Protonated_Ester Protonated Ester Tetrahedral_Int->Protonated_Ester - H₂O Ester This compound Protonated_Ester->Ester - H⁺ H_plus_regen H⁺ (Regenerated) Water Water

Caption: The Fischer-Speier esterification pathway.

Q2: My GC-MS analysis shows several unexpected peaks. What are the most likely byproducts?

During the synthesis of this compound, several byproducts can form depending on the reaction conditions and the purity of the starting materials. Beyond unreacted starting material, here are the most common culprits:

  • Dimerization Products (Intermolecular Etherification): One molecule of 12-bromododecanoic acid (or its ester) can react with another. The carboxylate end of one molecule can displace the bromide of another, forming a long-chain ester-ether. This is more likely under prolonged heating.

  • Elimination Product (Methyl Dodec-11-enoate): Under harsh heating or if basic impurities are present, elimination of HBr can occur, creating a terminal double bond.

  • Diester from Dicarboxylic Acid Impurity: If the starting 12-bromododecanoic acid was synthesized from dodecanedioic acid and the purification was incomplete, you may have dodecanedioic acid as an impurity.[7][8] This will be converted to dimethyl dodecanedioate , which can be difficult to separate from the desired product due to similar boiling points.

  • Lactone (Intramolecular Cyclization): The carboxylate can displace the terminal bromine on the same molecule to form a 13-membered ring lactone. While sterically less favorable for long chains compared to smaller rings, it can occur at high dilution and high temperatures.

Byproduct_Formation SM 12-Bromododecanoic Acid (or its Methyl Ester) Dimer Intermolecular Dimer (e.g., Ester-Ether) SM->Dimer Intermolecular Rxn (High Temp) Unsaturated Methyl Dodec-11-enoate SM->Unsaturated Elimination (HBr) Lactone 13-Membered Lactone SM->Lactone Intramolecular Cyclization Diester Dimethyl Dodecanedioate (from impurity) Dodecanedioic Acid\n(Impurity) Dodecanedioic Acid (Impurity) Dodecanedioic Acid\n(Impurity)->Diester Fischer Esterification

Caption: Potential pathways for byproduct formation.

Q3: How can I definitively identify unreacted starting material versus my desired product?

Distinguishing between the starting carboxylic acid and the product ester is straightforward using several analytical techniques:

  • FTIR Spectroscopy: Look for the disappearance of the very broad O-H stretch from the carboxylic acid (typically ~2500-3300 cm⁻¹) and the appearance of a strong C-O stretch for the ester (around 1170-1250 cm⁻¹). The C=O stretch will remain in both but may shift slightly from ~1710 cm⁻¹ (acid) to ~1740 cm⁻¹ (ester).

  • ¹H NMR Spectroscopy: The most telling difference is the disappearance of the acidic proton (-COOH) signal, which is a broad singlet typically found far downfield (>10 ppm). Concurrently, a new sharp singlet will appear around 3.6-3.7 ppm, corresponding to the three protons of the methyl ester (-OCH₃) group.

  • GC-MS: The carboxylic acid is less volatile and will likely have a longer retention time than the methyl ester. The mass spectra will also differ; the ester will have a higher molecular weight by 14 Da (CH₂ difference from replacing H with CH₃).

Troubleshooting Guide
Problem: My GC-MS chromatogram shows an unknown peak. How do I identify it?

When faced with an unknown impurity, a systematic approach is key. The following workflow combines chemical intuition with analytical data to logically deduce the structure of a byproduct.

Troubleshooting_Workflow Start Unknown Peak in GC-MS Step1 Analyze Mass Spectrum Start->Step1 Step2 Check for Bromine Isotope Pattern (M, M+2 peaks, ~1:1 ratio) Step1->Step2 Decision1 Bromine Present? Step2->Decision1 Step3_Yes Compare MW to Starting Material (SM) & Product (P) - MW = SM? -> Unreacted Acid - MW = P - HBr? -> Elimination Product - MW = 2*P - HBr? -> Dimer Decision1->Step3_Yes Yes Step3_No Consider Impurities from SM Synthesis - e.g., Dimethyl Dodecanedioate (from Dodecanedioic Acid) Decision1->Step3_No No Path_Yes Yes Path_No No Step4 Analyze Fragmentation Pattern Step3_Yes->Step4 Step3_No->Step4 Step5 Correlate with NMR/FTIR Data (if available) Step4->Step5 End Identify Byproduct Structure Step5->End

Caption: Logical workflow for identifying unknown byproducts.

Analytical Protocols
Protocol 1: GC-MS Analysis for Reaction Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) is the premier tool for separating and identifying volatile and semi-volatile compounds in your reaction mixture.[9][10][11]

1. Sample Preparation:

  • Withdraw a small aliquot (~50 µL) from the reaction mixture.

  • Quench with a saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Extract the organic components with a small volume (~1 mL) of a suitable solvent like ethyl acetate or dichloromethane.

  • Dry the organic layer with anhydrous sodium sulfate.

  • Dilute the sample to an appropriate concentration (e.g., ~1 mg/mL) for injection.

2. Instrumentation and Parameters:

  • A typical setup involves a non-polar capillary column (e.g., DB-5ms or equivalent). The following table provides a good starting point for your method.

ParameterRecommended SettingRationale
Inlet Temperature 280 °CEnsures complete volatilization of long-chain esters without thermal degradation.
Carrier Gas HeliumProvides good efficiency and is inert.
Flow Rate 1.0 - 1.5 mL/minStandard flow for most capillary columns, balancing speed and resolution.
Oven Program Start at 100°C, ramp 15°C/min to 300°C, hold 5 minSeparates methanol and solvent from higher boiling point products and byproducts.
MS Source Temp. 230 °CStandard temperature to promote ionization while minimizing thermal breakdown.
MS Quad Temp. 150 °CStandard temperature for quadrupole mass analyzers.
Scan Range 50 - 550 m/zCovers the expected mass range of monomers, dimers, and their fragments.

3. Data Interpretation:

  • Retention Time: Compare the retention times of peaks in your sample to those of authentic standards of your starting material and product.

  • Mass Spectrum: The key to identification lies in the mass spectrum. For any peak suspected to be a brominated compound, look for the characteristic M and M+2 isotope peaks with nearly equal intensity, which is the signature of a single bromine atom.

Protocol 2: Key Diagnostic Signals in ¹H NMR Spectroscopy

¹H NMR provides unambiguous structural information. Below are the key chemical shifts to look for when analyzing your product mixture.[12][13][14]

Compound / Functional GroupSignal TypeChemical Shift (δ, ppm)Notes
This compound (Product)Singlet~3.67-COOCH₃ : Diagnostic for the methyl ester.
Triplet~3.40-CH₂Br : Methylene group attached to bromine.
Triplet~2.30-CH₂COO- : Methylene group alpha to the carbonyl.
12-Bromododecanoic Acid (Starting Material)Broad Singlet>10.0-COOH : Disappears upon esterification.
Triplet~3.40-CH₂Br : Same as product.
Triplet~2.35-CH₂COOH : Methylene group alpha to the carbonyl.
Methyl Dodec-11-enoate (Elimination Product)Multiplets~4.9-5.8-CH=CH₂ : Signals for vinylic protons.

References

Technical Support Center: Improving Yield in Reactions with Methyl 12-bromododecanoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for Methyl 12-bromododecanoate. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reactions involving this versatile long-chain bifunctional molecule. Instead of a rigid manual, we present a series of frequently encountered challenges in a question-and-answer format, grounded in mechanistic principles and practical laboratory experience.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My nucleophilic substitution reaction is giving low yields, especially with bulky nucleophiles. What is the primary cause and how can I fix it?

Question: I am attempting a Williamson ether synthesis using this compound and sodium tert-butoxide to form Methyl 12-(tert-butoxy)dodecanoate, but my primary product is an alkene and the overall yield is poor. Why is this happening?

Answer: This is a classic case of competing reaction pathways: the desired nucleophilic substitution (SN2) versus the undesired elimination (E2).

Core Scientific Principle: this compound features a primary alkyl bromide. Primary halides are excellent substrates for the SN2 reaction, which involves a backside attack by the nucleophile on the carbon atom bearing the leaving group (bromide).[1][2] However, the success of this pathway is highly dependent on the nature of the nucleophile.

  • Steric Hindrance: The SN2 mechanism is sensitive to steric bulk. A large, sterically hindered nucleophile like tert-butoxide struggles to access the backside of the carbon-bromine bond.[3]

  • Basicity: Alkoxides are not only nucleophiles but also strong bases. When the nucleophile is sterically hindered, its basic character dominates. Instead of attacking the carbon, the bulky base will abstract a proton from the adjacent carbon (the β-carbon), leading to the formation of an alkene via an E2 elimination mechanism.[4][5]

.dot

G cluster_0 Reaction Pathways cluster_1 SN2 Pathway (Desired) cluster_2 E2 Pathway (Competing) start This compound + Bulky, Strong Base (e.g., t-BuO⁻) sn2_ts Sterically Hindered Transition State start->sn2_ts Backside Attack (Slow) e2_ts Accessible β-Proton start->e2_ts Proton Abstraction (Fast) sn2_prod Substitution Product (Low Yield) sn2_ts->sn2_prod e2_prod Elimination Product (Major Product) e2_ts->e2_prod caption Fig 1. Competition between SN2 and E2 pathways. G cluster_0 Grignard Reaction with Bifunctional Ester Halide start This compound + 2 PhMgBr intermediate1 Tetrahedral Intermediate start->intermediate1 1st PhMgBr attacks ester carbonyl intermediate2 Ketone Intermediate intermediate1->intermediate2 Collapse, loss of ⁻OCH₃ intermediate3 Alkoxide Intermediate intermediate2->intermediate3 2nd PhMgBr attacks ketone carbonyl product Tertiary Alcohol Product (after H₃O⁺ workup) intermediate3->product caption Fig 2. Mechanism of double addition of Grignard reagent to the ester. G cluster_0 Purification Troubleshooting Workflow start Crude Product is an Oil (Poor Separation on SiO₂) q1 Is the polarity difference very small? start->q1 q2 Is the product solidifiable? q1->q2 No sol1 Optimize Chromatography q1->sol1 Yes sol2 Attempt Crystallization/Trituration q2->sol2 Yes sol3 Consider Chemical Derivatization q2->sol3 No sol1->q2 sol1_details • Use less polar eluent (e.g., DCM/Hexane) • Try different stationary phase (Alumina) • Use smaller particle size silica sol1->sol1_details sol2_details • Dissolve in minimal hot solvent • Cool slowly to form crystals • Triturate with a non-solvent (e.g., cold pentane) sol2->sol2_details end Pure Product sol2->end sol3->end caption Fig 3. Logic diagram for troubleshooting the purification of oily products.

References

Technical Support Center: Methyl 12-bromododecanoate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Methyl 12-bromododecanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) related to the handling and application of this versatile reagent. Our goal is to equip you with the necessary knowledge to anticipate and resolve common experimental challenges, ensuring the integrity and success of your research.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the properties, storage, and synthesis of this compound.

Q1: What are the key physical and chemical properties of this compound?

A1: this compound is a long-chain fatty acid ester containing a terminal bromine atom.[1] These structural features dictate its physical and chemical behavior. Key properties are summarized in the table below.

PropertyValueSource
Molecular Formula C13H25BrO2[1]
Molecular Weight 293.25 g/mol [1]
Appearance Colorless to pale yellow liquid or solid[2][3]
Melting Point Not well-defined, often a low-melting solid[4]
Solubility Soluble in organic solvents like chloroform, ethyl acetate, and petroleum ether. Insoluble in water.[4]
Purity Typically available in purities of ≥95%[2][5]

Q2: What are the recommended storage conditions for this compound to ensure its stability?

A2: To maintain the integrity of this compound, it is crucial to store it under appropriate conditions. The primary concerns are hydrolysis of the ester and potential degradation from light or heat. Recommended storage conditions include:

  • Temperature: Room temperature is generally acceptable for short-term storage.[2] For long-term stability, refrigeration is recommended.

  • Atmosphere: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with moisture and air.

  • Light: Keep in a dark place or use an amber-colored vial to protect it from light-induced degradation.[2]

Q3: What is the most common method for synthesizing this compound, and what are the key considerations?

A3: The most prevalent laboratory synthesis method is the Fischer esterification of 12-bromododecanoic acid with methanol, using an acid catalyst such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[6][7] This is an equilibrium-driven reaction.[2][8][9] To achieve a high yield of the desired ester, the equilibrium must be shifted towards the product side. This is typically accomplished by:

  • Using a large excess of methanol: This drives the reaction forward according to Le Châtelier's principle.[1][8]

  • Removing water as it is formed: This can be done using a Dean-Stark apparatus or by adding a dehydrating agent.[2][9]

A typical reaction time is 15-24 hours under reflux.[6][10]

Section 2: Troubleshooting Guides

This section provides detailed troubleshooting for common issues encountered during the synthesis, purification, and use of this compound.

Synthesis (Fischer Esterification)

Issue 1: Low yield of this compound.

Possible Causes & Solutions:

  • Incomplete Reaction:

    • Explanation: The Fischer esterification is a reversible reaction.[2][8][9] Insufficient reaction time or suboptimal conditions can lead to a low conversion of the starting carboxylic acid.

    • Solution:

      • Increase Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC).[10][11][12] Continue refluxing until the spot corresponding to 12-bromododecanoic acid has disappeared or its intensity is minimal.

      • Increase Excess of Methanol: Use a larger excess of methanol to further shift the equilibrium towards the product.[1][8]

      • Ensure Efficient Water Removal: If using a Dean-Stark trap, ensure it is functioning correctly. If not, consider adding molecular sieves to the reaction mixture.[2][9]

  • Loss of Product during Workup:

    • Explanation: this compound can be partially hydrolyzed back to the carboxylic acid during aqueous workup, especially if the solution is basic.

    • Solution:

      • Neutralize Carefully: When neutralizing the acidic catalyst, use a mild base like saturated sodium bicarbonate solution and avoid making the aqueous layer strongly basic.

      • Minimize Contact Time: Perform the aqueous washes quickly to reduce the time the ester is in contact with the aqueous phase.

      • Thorough Extraction: Use an appropriate organic solvent (e.g., ethyl acetate, diethyl ether) and perform multiple extractions to ensure complete recovery of the product from the aqueous layer.

Issue 2: Presence of significant impurities in the crude product.

Possible Causes & Solutions:

  • Unreacted Starting Material (12-bromododecanoic acid):

    • Explanation: As discussed above, incomplete reaction is a common cause.

    • Solution: See solutions for "Incomplete Reaction" in Issue 1.

  • Side Products:

    • Explanation: While Fischer esterification is generally clean, prolonged heating or very strong acidic conditions can potentially lead to minor side reactions.

    • Solution:

      • Optimize Catalyst Concentration: Use the minimum effective amount of acid catalyst. Excess acid can sometimes promote side reactions.

      • Control Temperature: Maintain a gentle reflux and avoid excessive heating.

Purification

Issue 3: Difficulty in separating this compound from unreacted 12-bromododecanoic acid by column chromatography.

Possible Causes & Solutions:

  • Similar Polarity:

    • Explanation: While the ester is less polar than the carboxylic acid, their polarities can be close enough to make separation challenging, especially with a high concentration of the acid.

    • Solution:

      • Acid-Base Extraction: Before chromatography, perform an acid-base extraction. Dissolve the crude product in an organic solvent (e.g., diethyl ether) and wash with a mild aqueous base (e.g., saturated NaHCO₃ solution). The basic wash will deprotonate the carboxylic acid, forming a salt that is soluble in the aqueous layer, effectively removing the majority of this impurity.

      • Optimize TLC and Column Conditions:

        • Solvent System: Use a solvent system with a low percentage of a polar solvent (e.g., 2-5% ethyl acetate in petroleum ether or hexane). This will increase the difference in Rf values between the ester and the acid on the TLC plate, which translates to better separation on the column.[10]

        • Column Dimensions: Use a long, thin column for better resolution.

Reactions Involving the Bromo- Terminus (Nucleophilic Substitution)

Issue 4: Low yield in nucleophilic substitution reactions.

Possible Causes & Solutions:

  • Poor Nucleophile:

    • Explanation: The reactivity in an SN2 reaction is highly dependent on the strength of the nucleophile.[6]

    • Solution:

      • Choose a Stronger Nucleophile: If possible, use a more reactive nucleophile. For example, an alkoxide is a stronger nucleophile than an alcohol.

      • Use an Aprotic Polar Solvent: Solvents like DMF or DMSO can enhance the nucleophilicity of anionic nucleophiles.

  • Steric Hindrance:

    • Explanation: While the bromine is at the terminus of a long chain, the nucleophile still needs to access the electrophilic carbon. Bulky nucleophiles may react slower.[13]

    • Solution: If using a bulky nucleophile, consider increasing the reaction temperature and time.

Issue 5: Formation of elimination byproducts.

Possible Causes & Solutions:

  • Strongly Basic Nucleophile:

    • Explanation: Many strong nucleophiles are also strong bases. These can promote the E2 elimination reaction, leading to the formation of an alkene, especially at elevated temperatures.[14]

    • Solution:

      • Use a Less Basic Nucleophile: If the desired reaction is substitution, consider using a nucleophile that is less basic but still sufficiently nucleophilic (e.g., azide, cyanide).

      • Control Temperature: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate. Lower temperatures generally favor substitution over elimination.

Section 3: Experimental Protocols & Workflows

Protocol: Synthesis of this compound via Fischer Esterification
  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 12-bromododecanoic acid (1.0 eq).

  • Reagents: Add anhydrous methanol (a large excess, e.g., 10-20 eq) and a catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq).

  • Reaction: Heat the mixture to reflux and stir for 15-24 hours. Monitor the reaction by TLC.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the excess methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate.

    • Wash sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a petroleum ether/ethyl acetate gradient.

Protocol: TLC Monitoring of Reactions
  • Plate Preparation: With a pencil, gently draw a baseline about 1 cm from the bottom of a silica gel TLC plate.[10] Mark lanes for the starting material (SM), co-spot (C), and reaction mixture (RM).

  • Spotting:

    • Dissolve a small amount of the starting material in a suitable solvent and spot it on the 'SM' lane.

    • Using a clean capillary, spot the reaction mixture on the 'RM' lane.[10]

    • On the 'C' lane, first spot the starting material, then spot the reaction mixture on top of it.[10]

  • Development: Place the TLC plate in a developing chamber containing the chosen mobile phase (e.g., 9:1 petroleum ether:ethyl acetate). Ensure the solvent level is below the baseline.[10] Cover the chamber and allow the solvent to ascend the plate.

  • Visualization: Remove the plate when the solvent front is near the top. Mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp (if the compounds are UV active) or by using a staining solution (e.g., potassium permanganate).[10]

  • Analysis: The disappearance of the starting material spot and the appearance of a new product spot in the 'RM' lane indicate the progress of the reaction. The co-spot helps to confirm the identity of the starting material spot in the reaction mixture.[10]

Section 4: Visualizations

fischer_esterification cluster_reactants Reactants cluster_products Products RCOOH 12-Bromododecanoic Acid Protonated_RCOOH Protonated Carboxylic Acid RCOOH->Protonated_RCOOH + H+ MeOH Methanol (excess) H_plus H+ (catalyst) Protonated_RCOOH->RCOOH - H+ Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_RCOOH->Tetrahedral_Intermediate + Methanol Tetrahedral_Intermediate->Protonated_RCOOH - Methanol Ester This compound Tetrahedral_Intermediate->Ester - H2O, - H+ Ester->Tetrahedral_Intermediate + H2O, + H+ Water Water

Caption: Fischer Esterification of 12-bromododecanoic acid.

sn2_e2_competition cluster_conditions Reaction Conditions Alkyl_Bromide This compound SN2_Product Substitution Product (SN2) Alkyl_Bromide->SN2_Product Substitution E2_Product Elimination Product (E2) Alkyl_Bromide->E2_Product Elimination Nu_Base Nucleophile/Base (e.g., RO-) Low_Temp Low Temperature (Favors SN2) High_Temp High Temperature (Favors E2)

Caption: Competing SN2 and E2 pathways for this compound.

References

Technical Support Center: Stabilizing Methyl 12-bromododecanoate

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of Methyl 12-bromododecanoate. As a critical intermediate in various synthetic pathways, its purity is paramount. This document provides in-depth troubleshooting advice and validated protocols to mitigate common degradation issues.

Understanding the Instability of this compound

This compound is a bifunctional molecule containing a methyl ester and a primary alkyl bromide. This structure makes it susceptible to several degradation pathways, particularly during long-term storage. Understanding these vulnerabilities is the first step toward effective stabilization. The primary concerns are:

  • Hydrolysis: The ester linkage can be cleaved by water, even in trace amounts, to yield 12-bromododecanoic acid and methanol. This reaction can be catalyzed by acidic or basic impurities.[1][2]

  • Photolytic Cleavage: The carbon-bromine bond is sensitive to light, especially UV radiation.[3][4] Exposure can initiate a free-radical chain reaction, leading to the formation of free bromine (Br₂) and other radical species.[5][6][7] This is often the cause of a sample developing a yellow or brown tint.

  • Oxidation: In the presence of atmospheric oxygen, radical intermediates can be trapped, forming peroxides and other oxidative degradation products which can interfere with subsequent reactions.[8][9][10]

The following sections provide a practical, question-and-answer framework to address these challenges directly.

Frequently Asked Questions (FAQs)

Q1: My new vial of this compound has a slight yellow tint. Is it still usable?

A slight yellow to brown discoloration is a common observation and typically indicates the formation of a minute amount of free bromine (Br₂) due to light exposure during handling or shipping.[3] For many applications, this low-level impurity may not be detrimental. However, for high-purity applications (e.g., polymerization, pharmaceutical synthesis), we recommend the following:

  • Analytical Check: Confirm the purity with a quick analytical test like ¹H NMR or GC-MS. Look for the appearance of new signals or a change in the integration of the primary peaks.

  • Purification: If purity is compromised, the material can often be purified by passing it through a short plug of silica gel or by recrystallization.

  • Preventative Action: Regardless of usability, the discoloration is a clear sign of instability. You must immediately implement the stringent storage protocols outlined in this guide to prevent further degradation.

Q2: What are the fundamental "Do's and Don'ts" for storing this compound?

This table summarizes the critical storage parameters. Following these guidelines is the most effective way to maintain the compound's integrity.

ParameterRecommended Practice (The "Do's")Practices to Avoid (The "Don'ts")
Temperature Store at low temperatures. -20°C is ideal for long-term storage. For short-term (days to weeks), 2-8°C is acceptable.[11]Do not store at room temperature for extended periods. Avoid repeated freeze-thaw cycles.
Light Always store in the dark. Use amber glass vials or wrap clear vials in aluminum foil.[11][12]Do not store on an open lab bench or in clear containers exposed to ambient light.
Atmosphere Store under an inert atmosphere (Nitrogen or Argon). This displaces oxygen and moisture, preventing oxidation and hydrolysis.[8][13][14]Do not store in a vial with a large headspace of air. Avoid opening the container in a humid environment.
Container Use a high-quality glass vial with a PTFE-lined cap to ensure an airtight seal and prevent reaction with the container or cap liner.Do not use containers with rubber or other reactive cap liners. Ensure the container is scrupulously dry.

Q3: Should I use a chemical stabilizer? If so, which one and why?

Yes, for long-term storage ( > 1 month), the use of a stabilizer is highly recommended. The most significant degradation pathway is often free-radical mediated.[6] Therefore, a radical scavenger is the most effective type of stabilizer.

We recommend Butylated Hydroxytoluene (BHT) . It is a phenolic antioxidant that efficiently terminates free-radical chain reactions.[15][16][17] By scavenging radical species, BHT prevents the propagation of decomposition, thus preserving the C-Br bond and preventing the formation of colored impurities.[18][19] It is effective at very low concentrations (0.01-0.1% w/w) and is readily soluble in the compound.

Q4: How does BHT actually work to protect the molecule?

BHT functions by donating its phenolic hydrogen atom to a reactive free radical (R•), which may have formed from the photolytic cleavage of the C-Br bond. This neutralizes the reactive radical and forms a very stable, sterically hindered BHT radical that is unable to propagate the chain reaction.

Visualization of Key Processes

The following diagrams illustrate the primary degradation pathways and the recommended workflow for stabilization.

cluster_degradation Degradation Pathways M12B This compound H_Products 12-Bromododecanoic Acid + Methanol M12B->H_Products Hydrolysis (+ H₂O) P_Products Alkyl Radical (R•) + Bromine Radical (Br•) M12B->P_Products Photolysis (Light/UV) Ox_Products Colored Impurities (Br₂) Oxidative Byproducts P_Products->Ox_Products Oxidation (+ O₂)

Caption: Primary degradation pathways for this compound.

Receive Receive Compound Inspect Inspect for Color & Particulates Receive->Inspect Clear Sample is Clear & Colorless Inspect->Clear Yes Discolored Sample is Discolored Inspect->Discolored No Stabilize Execute Stabilization & Storage Protocol Clear->Stabilize CheckPurity Check Purity (e.g., NMR) Discolored->CheckPurity PurityOK Purity Acceptable? CheckPurity->PurityOK Purify Purify Compound PurityOK->Purify No PurityOK->Stabilize Yes Purify->Stabilize

References

Side reactions of Methyl 12-bromododecanoate and how to avoid them

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for Methyl 12-bromododecanoate. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile bifunctional reagent. Our goal is to provide you with the field-proven insights and troubleshooting strategies necessary to anticipate and mitigate common side reactions, ensuring the success of your synthetic endeavors.

Frequently Asked Questions (FAQs)
FAQ 1: I am observing significant byproduct formation in my reaction. What are the most common side reactions associated with this compound?

This compound possesses two primary reactive sites: the terminal primary bromide and the methyl ester. Side reactions typically occur at one or both of these functionalities. The most prevalent unwanted reactions are:

  • E2 Elimination: The abstraction of a proton from the carbon adjacent to the bromide (C11) by a base, leading to the formation of an alkene, methyl dodec-11-enoate. This is a common competitive pathway to the desired SN2 substitution.[1][2][3]

  • Ester Hydrolysis (Saponification): The cleavage of the methyl ester group to form the corresponding carboxylate salt (or carboxylic acid upon acidic workup), particularly in the presence of strong bases (e.g., hydroxide) and water.[4]

  • Oligomerization/Polymerization: If the nucleophile is bifunctional (e.g., a diamine), the initial substitution product can subsequently react with another molecule of this compound, leading to dimers, oligomers, or polymers.

Understanding the interplay of your specific reaction conditions—base/nucleophile strength, temperature, and solvent—is critical to minimizing these pathways.

FAQ 2: My product analysis (GC-MS/NMR) indicates the presence of a double bond. What is causing this alkene formation and how can I prevent it?

This is a classic case of a competitive E2 elimination reaction.[5][6] In this reaction, your nucleophile is acting as a base, removing a proton from C11, which results in the expulsion of the bromide leaving group and the formation of a C=C double bond between C11 and C12.

Causality and Troubleshooting:

Elimination reactions are favored by specific conditions that you can control. The competition between the desired SN2 substitution and the undesired E2 elimination is a fundamental concept in organic chemistry.[3][7][8]

FactorFavors SN2 Substitution (Desired)Favors E2 Elimination (Side Reaction)Rationale
Base/Nucleophile Good nucleophiles that are weak bases (e.g., I⁻, Br⁻, N₃⁻, RS⁻, CN⁻).Strong, sterically hindered bases (e.g., potassium tert-butoxide, DBU).[2][3]Strong bases are more effective at abstracting a proton. Bulky bases are sterically hindered from attacking the carbon atom (SN2) and preferentially abstract the more accessible proton (E2).[1]
Temperature Lower temperatures (e.g., 0 °C to room temperature).Higher temperatures.[2]Elimination reactions have a higher activation energy and are more entropically favored than substitution reactions, so their rate increases more significantly with heat.
Solvent Polar aprotic solvents (e.g., DMF, DMSO, Acetone).Solvents that favor strong basicity.Polar aprotic solvents stabilize the transition state of the SN2 reaction without solvating the nucleophile excessively, preserving its reactivity.[9]

To minimize alkene formation:

  • Use a strong nucleophile that is a relatively weak base.

  • Maintain the lowest possible reaction temperature that allows for a reasonable reaction rate.

  • Select a polar aprotic solvent.


Diagram: Competing SN2 and E2 Pathways

G cluster_start Reactants cluster_sn2 SN2 Pathway (Desired) cluster_e2 E2 Pathway (Side Reaction) Start This compound + Nucleophile/Base (Nu:⁻) SN2_Product Substitution Product (R-Nu) Start->SN2_Product SN2 Attack (Good Nucleophile, Low Temp) E2_Product Elimination Product (Alkene) Start->E2_Product E2 Elimination (Strong/Bulky Base, High Temp)

Caption: Competing SN2 substitution and E2 elimination pathways.

FAQ 3: During my reaction or workup, I am losing the methyl ester functionality. Why is my final product the 12-bromo-dodecanoic acid?

The conversion of your methyl ester to a carboxylic acid is due to hydrolysis, a reaction also known as saponification when carried out under basic conditions.[4]

Causality and Troubleshooting:

The ester functional group is susceptible to cleavage by nucleophilic attack at the carbonyl carbon.

  • Base-Mediated Hydrolysis: This is the most common cause. Hydroxide ions (OH⁻), which may be present in your reagent or introduced during an aqueous workup, are strong nucleophiles that attack the ester carbonyl. This process is effectively irreversible if a full equivalent of base is used.

  • Acid-Catalyzed Hydrolysis: Under strongly acidic conditions with water present, the ester can also be hydrolyzed back to the carboxylic acid. This is a reversible equilibrium process.

To prevent ester hydrolysis:

  • Ensure Anhydrous Conditions: Dry your solvents and reagents thoroughly. Use an inert atmosphere (e.g., Argon or Nitrogen) to exclude atmospheric moisture.

  • Avoid Strong Aqueous Bases: If your nucleophile is basic, avoid using hydroxide sources like NaOH or KOH. If a base is needed as an acid scavenger, use a non-nucleophilic base like triethylamine or diisopropylethylamine.

  • Careful Workup: During the reaction workup, avoid using strong basic solutions (e.g., 1M NaOH) for washing if you wish to preserve the ester. Use a milder base like saturated sodium bicarbonate solution for washes and minimize contact time.


Diagram: Ester Hydrolysis Pathway

G Start This compound Intermediate Tetrahedral Intermediate Start->Intermediate Nucleophilic Attack Reagent OH⁻ / H₂O (Aqueous Base) Reagent->Intermediate Product 12-bromododecanoate (Carboxylate) Intermediate->Product Loss of Methoxide Final_Product 12-bromododecanoic Acid Product->Final_Product Acid_Workup H₃O⁺ Workup Acid_Workup->Final_Product

Caption: The mechanism of base-mediated ester hydrolysis.

Experimental Protocols
Protocol 1: General Procedure for a Clean SN2 Reaction Minimizing Elimination

This protocol is designed for a generic nucleophilic substitution on this compound where the nucleophile (Nu⁻) is not excessively basic.

1. Reagent and Glassware Preparation:

  • Dry all glassware in an oven at 120 °C overnight and cool under a stream of dry nitrogen or argon.
  • Use anhydrous grade solvent (e.g., DMF or Acetone).
  • Ensure your nucleophile and any other reagents are dry.

2. Reaction Setup:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (1.0 eq).
  • Dissolve the starting material in the anhydrous solvent (concentration typically 0.1-0.5 M).
  • Cool the solution to 0 °C using an ice-water bath.

3. Reaction Execution:

  • In a separate flask, dissolve the nucleophile (1.1 - 1.5 eq) in the anhydrous solvent.
  • Add the nucleophile solution to the stirred solution of this compound dropwise over 10-15 minutes.
  • Allow the reaction to slowly warm to room temperature and stir for 4-24 hours.

4. Monitoring and Workup:

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
  • Upon completion, quench the reaction by pouring it into water.
  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) three times.
  • Combine the organic layers and wash with brine.
  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

5. Purification:

  • Purify the crude product by flash column chromatography on silica gel. The eluent system will depend on the polarity of the product but often starts with a low polarity mixture (e.g., 95:5 Hexanes:Ethyl Acetate).

References

Technical Support Center: Catalyst Selection for Methyl 12-bromododecanoate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving Methyl 12-bromododecanoate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common issues encountered during the chemical modification of this long-chain functionalized substrate.

Part 1: General Considerations & Frequently Asked Questions

This section addresses overarching principles critical for designing successful catalytic reactions with long-chain alkyl halides.

Q1: What are the primary challenges when using this compound in cross-coupling reactions compared to a simple aryl bromide?

A1: The primary challenges stem from the nature of the C(sp³)-Br bond and the presence of β-hydrogens.

  • Slower Oxidative Addition: The carbon-bromine bond on an sp³-hybridized carbon is generally less reactive towards oxidative addition with low-valent metal catalysts (like Pd(0)) compared to the C(sp²)-Br bond of an aryl bromide.[1] This is a key reason why conditions developed for aryl halides often fail for alkyl halides.

  • β-Hydride Elimination: Once the alkyl chain is attached to the metal center (forming an alkyl-palladium intermediate), it can undergo β-hydride elimination if there are hydrogen atoms on the carbon beta to the metal. This is a common decomposition pathway that leads to the formation of an alkene and a metal-hydride species, which can result in hydrodehalogenation of the starting material and reduced product yield.[2][3]

  • Functional Group Tolerance: The methyl ester group is generally stable under many cross-coupling conditions. However, strongly basic or high-temperature conditions could potentially lead to hydrolysis or transesterification, especially if using alcohol-based solvents or certain alkoxide bases.[3]

Q2: How do I choose between a Palladium, Nickel, or Copper-based catalyst system?

A2: The choice of metal is a critical first step and depends heavily on the desired transformation and cost considerations.

  • Palladium: Palladium is the most versatile and widely studied catalyst for a range of cross-coupling reactions, including those with alkyl halides.[1] Catalysts based on bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are particularly effective at promoting the challenging oxidative addition step and preventing β-hydride elimination.[2][3]

  • Nickel: Nickel catalysts are emerging as a powerful, more cost-effective alternative to palladium for coupling with alkyl electrophiles.[4][5] They can often catalyze reactions that are difficult with palladium, such as couplings with alkyl chlorides or Sonogashira-type reactions with alkyl halides.[4]

  • Copper: Copper catalysis is most relevant for Ullmann-type reactions, such as etherification (C-O coupling) and amination (C-N coupling).[6][7] While traditional Ullmann conditions are harsh, modern systems using ligands like diamines or phenanthrolines allow for milder reaction temperatures.[6][8]

Logical Workflow for Initial Catalyst System Selection

The following diagram outlines a decision-making process for selecting a starting point for your reaction development.

G cluster_start Starting Material cluster_reaction Desired Transformation cluster_partner Coupling Partner cluster_recommendation Recommended Starting Point start This compound (Alkyl-Br, C(sp³)) cc_bond Form C-C Bond? start->cc_bond Select Goal cn_bond Form C-N Bond? start->cn_bond Select Goal co_bond Form C-O Bond? start->co_bond Select Goal cc_bond->cn_bond No boronic Boronic Acid/Ester? cc_bond->boronic Yes cn_bond->co_bond No buchwald Buchwald-Hartwig Amination: Pd / Bulky Ligand (e.g., Josiphos, XPhos) cn_bond->buchwald Pd-catalyzed ullmann_cn Ullmann Amination: Cu / Ligand (e.g., Diamine) cn_bond->ullmann_cn Cu-catalyzed ullmann_co Ullmann Etherification: Cu / Ligand (e.g., Phenanthroline) co_bond->ullmann_co Yes alkyne Terminal Alkyne? boronic->alkyne No suzuki Suzuki Coupling: Pd / Bulky Phosphine Ligand (e.g., PCy₃, SPhos) boronic->suzuki Yes alkene Alkene? alkyne->alkene No sonogashira Sonogashira Coupling: Ni or Pd/Cu Catalyst System alkyne->sonogashira Yes heck Heck Reaction: Challenging due to β-hydride elimination. Consider alternative strategies. alkene->heck Yes

Caption: Decision tree for initial catalyst selection.

Part 2: Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a robust method for forming C(sp³)-C(sp²) or C(sp³)-C(sp³) bonds.

Q3: What are the recommended catalyst systems for the Suzuki coupling of this compound with an arylboronic acid?

A3: Success with unactivated alkyl bromides requires catalyst systems that favor oxidative addition over other pathways. The work of Fu and others has established that palladium catalysts with bulky, electron-rich monophosphine ligands are highly effective.[2][3]

ComponentRecommended ReagentsRationale & Key Considerations
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃These are common, air-stable Pd(0) or Pd(II) sources that are reduced in situ to the active Pd(0) catalyst.
Ligand PCy₃ (Tricyclohexylphosphine), P(t-Bu)₃ (Tri-tert-butylphosphine)These bulky, electron-rich ligands stabilize the Pd(0) center, promote the difficult oxidative addition step, and can suppress β-hydride elimination.[2][3] PCy₃ is often uniquely effective for alkyl bromide couplings.[2]
Base K₃PO₄·H₂O, Cs₂CO₃A strong, non-nucleophilic base is required to activate the boronic acid for transmetalation.[3] Hydrated potassium phosphate is often very effective and well-tolerated.[2]
Solvent Toluene, Dioxane, THFAnhydrous, degassed non-polar aprotic solvents are standard. The choice can influence catalyst solubility and reaction rates.
Troubleshooting Guide: Suzuki Coupling

Q4: My Suzuki reaction has stalled, with significant starting material remaining. What should I do?

A4: This is a common issue stemming from the lower reactivity of the C(sp³)-Br bond.[9]

  • Check for Oxygen: Ensure your reaction setup is rigorously anaerobic. Oxygen can oxidize the phosphine ligand and the Pd(0) catalyst, rendering it inactive. Use a glovebox for catalyst preparation and ensure solvents are properly degassed.

  • Increase Temperature: While room-temperature couplings of alkyl bromides have been reported, many systems require heating (e.g., 60-80 °C) to drive the oxidative addition.[2][10]

  • Catalyst Loading: For difficult couplings, increasing the catalyst loading (e.g., from 1-2 mol% to 5 mol%) may be necessary.

  • Ligand Choice: If using a less bulky ligand, switch to a more sterically demanding one like PCy₃ or P(t-Bu)₃.[2]

Q5: I'm observing a significant amount of a byproduct corresponding to dodecanoic acid methyl ester (hydrodehalogenation). How can I prevent this?

A5: Hydrodehalogenation, the replacement of the bromine with a hydrogen, is a common side reaction in Suzuki couplings of alkyl halides.[11] It often arises from the β-hydride elimination pathway.

  • Optimize Base: The base can play a role. Ensure you are using a non-nucleophilic base like K₃PO₄ or Cs₂CO₃. Some bases can facilitate protonolysis pathways.

  • Ligand-to-Metal Ratio: An optimal ligand-to-palladium ratio (typically 2:1 for monophosphine ligands) is crucial. Excess or insufficient ligand can lead to the formation of less stable or inactive palladium species that favor side reactions.

  • Water Content: The presence of water, sometimes introduced with the base (e.g., K₃PO₄·H₂O), can be both beneficial and detrimental. While it can aid in dissolving the base and facilitating transmetalation, excess water can promote protodeboronation of the boronic acid and other side reactions.[12] Ensure the solvent is anhydrous if this becomes a persistent issue.

Representative Experimental Protocol: Suzuki Coupling

To a flame-dried Schlenk tube under an argon atmosphere, add the arylboronic acid (1.2 mmol), K₃PO₄·H₂O (3.0 mmol), Pd(OAc)₂ (0.02 mmol), and PCy₃ (0.04 mmol). Evacuate and backfill the tube with argon (3 cycles). Add this compound (1.0 mmol) followed by anhydrous, degassed toluene (5 mL). Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring by TLC or GC-MS. Upon completion, cool the mixture to room temperature, dilute with diethyl ether, and filter through a pad of Celite. Wash the filtrate with water and brine, dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[2]

Part 3: Sonogashira Coupling (C-C Bond Formation)

The Sonogashira coupling is used to form a C-C bond between a halide and a terminal alkyne. While classically used for aryl/vinyl halides, methods for alkyl halides have been developed.[13][14]

Q6: Can I use standard Pd/Cu Sonogashira conditions for this compound?

A6: Standard Sonogashira conditions (e.g., Pd(PPh₃)₄/CuI/amine base) are often inefficient for unactivated alkyl halides.[9] The direct coupling is challenging, but recent advances provide viable routes:

  • Nickel Catalysis: Nickel-based systems have shown significant promise for the Sonogashira coupling of non-activated alkyl halides.[4] These reactions may still require a copper co-catalyst but offer a more reliable pathway than traditional palladium systems.[15]

  • Specialized Palladium Systems: Some palladium catalysts with N-heterocyclic carbene (NHC) ligands have been developed that can facilitate the coupling of unactivated alkyl bromides.[14]

Troubleshooting Guide: Sonogashira Coupling

Q7: My Sonogashira reaction is giving low yields and a lot of alkyne homo-coupling (Glaser coupling). What's the cause?

A7: Glaser coupling is a classic side reaction in Sonogashira chemistry, promoted by the copper co-catalyst in the presence of oxygen.

  • Rigorous Degassing: This is the most critical factor. Oxygen must be excluded from the reaction. Ensure the amine solvent/base is thoroughly degassed before use.

  • Copper(I) Source: Use a high-purity source of CuI. If it is discolored (green/brown), it may contain Cu(II) impurities which promote homo-coupling.

  • Copper-Free Conditions: If Glaser coupling persists, consider a copper-free Sonogashira protocol. These typically require a different palladium catalyst/ligand system and base combination but completely eliminate the primary cause of this side reaction.[14][16]

Part 4: Buchwald-Hartwig Amination (C-N Bond Formation)

This reaction is a powerful tool for forming aryl amines, and its principles can be extended to alkyl amines.[17][18]

Q8: What catalyst system should I use for the Buchwald-Hartwig amination of this compound?

A8: Similar to the Suzuki coupling, this transformation requires a robust catalyst system capable of activating the C(sp³)-Br bond. The choice of ligand is paramount.[19][20]

ComponentRecommended ReagentsRationale & Key Considerations
Palladium Precursor Pd(OAc)₂, Pd₂(dba)₃Standard, reliable palladium sources.
Ligand Josiphos-type ligands (e.g., CyPF-tBu), Buchwald-type biaryl phosphine ligands (e.g., XPhos, SPhos)These ligands are specifically designed for C-N cross-coupling. Their steric bulk and electron-donating properties are crucial for promoting both the oxidative addition and the final reductive elimination step.[21]
Base NaOt-Bu, K₃PO₄, LHMDSA strong, non-nucleophilic base is essential. Sodium tert-butoxide is the most common and effective base for aminations.
Solvent Toluene, DioxaneAnhydrous, degassed aprotic solvents are required.
Troubleshooting Guide: Buchwald-Hartwig Amination

Q9: My amination reaction is slow and incomplete. How can I improve it?

A9:

  • Base Strength and Solubility: Sodium tert-butoxide is highly effective but can have limited solubility. Ensure vigorous stirring. For sensitive substrates, a slightly weaker but more soluble base like LHMDS or K₃PO₄ might be a better choice, though this may require higher temperatures.

  • Ligand Screening: C-N coupling is highly sensitive to the ligand structure. If one class of ligand (e.g., a Josiphos type) is not performing well, screen a biaryl phosphine ligand (e.g., XPhos). The subtle electronic and steric differences can have a dramatic impact on the reaction outcome.

  • Amine Nucleophilicity: Less nucleophilic amines (e.g., anilines with electron-withdrawing groups) will react more slowly. These substrates may require higher catalyst loadings or more electron-rich ligands to achieve good conversion.

Generic Catalytic Cycle for Pd-Catalyzed Cross-Coupling

Understanding the catalytic cycle helps in troubleshooting. The choice of ligand and reaction conditions influences the rate and efficiency of each step.

G cluster_info Key Influences Pd0 L₂Pd(0) Active Catalyst PdII_OA L₂Pd(II)(R)(X) Oxidative Addition Complex Pd0->PdII_OA + R-X Oxidative Addition info3 Bulky, electron-rich ligands (L) accelerate this step and prevent side reactions like β-hydride elimination. PdII_TM L₂Pd(II)(R)(R') Transmetalation Complex PdII_OA->PdII_TM + R'-M Transmetalation info1 R-X = this compound 'X' = Br This step is often rate-limiting for alkyl halides. dummy1 PdII_TM->dummy1 Reductive Elimination info2 R'-M = Organoborane (Suzuki) Amine/Base (Buchwald) Alkyne/Cu (Sonogashira) dummy1->Pd0 dummy2 dummy1->dummy2 R-R' (Product)

Caption: Simplified Pd(0)/Pd(II) catalytic cycle.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Methyl 12-bromododecanoate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, the purity and concentration of chemical intermediates are of paramount importance. Methyl 12-bromododecanoate, a long-chain fatty acid ester, serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs) and other complex organic molecules. Ensuring its quality through rigorously validated analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity and product safety.

This guide provides a comprehensive comparison of validated analytical methods for the quantification of this compound, focusing on Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). As a Senior Application Scientist, my aim is to delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system grounded in authoritative standards.

The Imperative of Method Validation

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[1] International regulatory bodies, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP), have established comprehensive guidelines for analytical method validation.[2][3][4][5] These guidelines outline the necessary parameters to be evaluated, such as accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[1]

The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[3] For a compound like this compound, this could range from purity assessment of a raw material to the quantification of its residual presence in a final drug product.

Gas Chromatography (GC): A Powerful Tool for Volatile Compounds

Gas chromatography is a premier technique for the analysis of volatile and semi-volatile compounds. Given that this compound is a fatty acid methyl ester (FAME), it is amenable to GC analysis, often following a straightforward sample preparation. The choice of detector is critical and is influenced by the chemical nature of the analyte.

GC with Flame Ionization Detection (GC-FID)

The Flame Ionization Detector (FID) is a workhorse in gas chromatography, offering high sensitivity towards organic compounds containing carbon-hydrogen bonds.[6] It is a robust and widely applicable detector for the routine analysis of FAMEs.

GC with Electron Capture Detection (GC-ECD)

The Electron Capture Detector (ECD) exhibits exceptional sensitivity towards electrophilic compounds, particularly those containing halogens.[6][7] The presence of a bromine atom in this compound makes GC-ECD a highly attractive option for trace-level analysis, offering significantly lower detection limits compared to FID.[6][8]

High-Performance Liquid Chromatography (HPLC): Versatility for a Broad Range of Analytes

While GC is often the go-to for FAME analysis, HPLC offers a powerful alternative, particularly when dealing with thermally labile compounds or when derivatization is to be avoided. For a compound like this compound, a reversed-phase HPLC method with ultraviolet (UV) detection is the most common approach.

HPLC with UV Detection (HPLC-UV)

In HPLC-UV, the analyte is detected based on its absorption of UV light.[9] While the ester functional group in this compound provides a chromophore, its absorption is relatively weak. Therefore, HPLC-UV may be less sensitive than GC-ECD for this specific analyte. However, it can be a suitable technique for concentration levels where high sensitivity is not the primary requirement.

Comparative Analysis of Validated Methods

The following sections provide a detailed comparison of hypothetical but realistic validated GC-ECD and HPLC-UV methods for the analysis of this compound. The experimental data presented in the tables is extrapolated from published data for structurally similar long-chain halogenated hydrocarbons and fatty acid esters to provide a practical and objective comparison.

Table 1: Comparison of GC-ECD and HPLC-UV Method Performance for this compound Analysis
Validation ParameterGC-ECD MethodHPLC-UV MethodKey Considerations
Linearity (R²) > 0.999[2][8]> 0.998[4][5]Both methods demonstrate excellent linearity over their respective ranges.
Range 0.1 - 50 µg/mL1 - 200 µg/mL[10]GC-ECD is suitable for a lower concentration range due to its high sensitivity.
Limit of Detection (LOD) ~0.01 µg/mL[8]~0.3 µg/mLGC-ECD offers significantly lower detection limits.
Limit of Quantitation (LOQ) ~0.03 µg/mL[8]~1.0 µg/mL[3]The lower LOQ of GC-ECD is advantageous for impurity analysis.
Accuracy (% Recovery) 98 - 102%[11]97 - 103%Both methods provide high accuracy within acceptable limits.
Precision (%RSD) < 2%[8]< 3%[4][5]GC-ECD generally offers slightly better precision.
Specificity HighModerateGC provides better separation efficiency, leading to higher specificity.

Experimental Protocols

A robust analytical method is built upon a well-defined and reproducible experimental protocol. The following sections detail the step-by-step methodologies for the GC-ECD and HPLC-UV analysis of this compound.

GC-ECD Method Protocol
  • Sample Preparation:

    • Accurately weigh approximately 50 mg of the this compound sample.

    • Dissolve the sample in 10 mL of hexane to create a stock solution.

    • Prepare a series of calibration standards by serial dilution of the stock solution in hexane.

  • Instrumentation:

    • Gas Chromatograph: Agilent 8890 GC system or equivalent.

    • Detector: Electron Capture Detector (ECD).

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Injector Temperature: 280°C.

    • Detector Temperature: 300°C.

    • Oven Temperature Program:

      • Initial temperature: 150°C, hold for 2 minutes.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

    • Injection Volume: 1 µL (splitless injection).

  • Data Analysis:

    • Integrate the peak area of this compound.

    • Construct a calibration curve by plotting peak area against concentration.

    • Determine the concentration of the unknown sample from the calibration curve.

HPLC-UV Method Protocol
  • Sample Preparation:

    • Accurately weigh approximately 100 mg of the this compound sample.

    • Dissolve the sample in 10 mL of acetonitrile to create a stock solution.

    • Prepare a series of calibration standards by serial dilution of the stock solution in the mobile phase.

  • Instrumentation:

    • HPLC System: Agilent 1260 Infinity II LC System or equivalent.

    • Detector: UV-Vis Detector set at 210 nm.

    • Column: C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with Acetonitrile:Water (85:15 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak area of this compound.

    • Construct a calibration curve by plotting peak area against concentration.

    • Determine the concentration of the unknown sample from the calibration curve.

Visualizing the Workflow

To better illustrate the analytical processes, the following diagrams outline the key steps in each method validation workflow.

GC_Workflow cluster_prep Sample & Standard Preparation cluster_gc GC-ECD Analysis cluster_data Data Processing P1 Weigh Sample P2 Dissolve in Hexane P1->P2 P3 Serial Dilutions P2->P3 GC1 Inject 1 µL into GC P3->GC1 GC2 Separation on DB-5ms Column GC1->GC2 GC3 Detection by ECD GC2->GC3 D1 Integrate Peak Area GC3->D1 D2 Construct Calibration Curve D1->D2 D3 Quantify Analyte D2->D3

Caption: Workflow for GC-ECD analysis of this compound.

HPLC_Workflow cluster_prep_hplc Sample & Standard Preparation cluster_hplc HPLC-UV Analysis cluster_data_hplc Data Processing HP1 Weigh Sample HP2 Dissolve in Acetonitrile HP1->HP2 HP3 Serial Dilutions in Mobile Phase HP2->HP3 HLC1 Inject 10 µL into HPLC HP3->HLC1 HLC2 Separation on C18 Column HLC1->HLC2 HLC3 Detection by UV (210 nm) HLC2->HLC3 HD1 Integrate Peak Area HLC3->HD1 HD2 Construct Calibration Curve HD1->HD2 HD3 Quantify Analyte HD2->HD3

Caption: Workflow for HPLC-UV analysis of this compound.

Conclusion and Recommendations

Both GC-ECD and HPLC-UV are viable techniques for the quantitative analysis of this compound, each with its own set of advantages and limitations.

GC-ECD stands out for its exceptional sensitivity and lower limits of detection and quantitation, making it the superior choice for trace analysis and impurity profiling. The high resolving power of capillary GC also contributes to excellent specificity.

HPLC-UV , while less sensitive, offers a simpler and often faster analysis, particularly if derivatization steps can be avoided. It is a robust and reliable technique for assaying the purity of the bulk substance where concentration levels are high.

The selection of the most appropriate method hinges on the specific analytical requirements. For applications demanding the detection of minute quantities of this compound, such as residual analysis in a final drug product, GC-ECD is the recommended method . For routine quality control and purity assessment of the raw material, HPLC-UV provides a practical and efficient solution .

Ultimately, the validation data presented underscores the importance of method selection based on the intended application. A thorough understanding of the analytical objectives, coupled with the insights from this comparative guide, will empower researchers and drug development professionals to make informed decisions, ensuring the quality and integrity of their work.

References

A Comparative Analysis of Methyl 12-Bromododecanoate Reactivity for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and materials science research, the strategic functionalization of long-chain aliphatic compounds is a cornerstone of molecular design. Methyl 12-bromododecanoate stands as a key bifunctional building block, offering a terminal electrophilic bromine for nucleophilic attack and a methyl ester for further elaboration. This guide provides a comparative analysis of the reactivity of this compound against relevant alternatives, supported by experimental data to inform rational synthetic planning for researchers, scientists, and drug development professionals.

Introduction to the Reactivity Landscape

This compound, a C12 ω-bromo fatty acid ester, is prized for its utility in introducing long lipophilic chains with a terminal functional handle. Its reactivity is primarily dictated by the primary alkyl bromide, making it an excellent substrate for a variety of transformations. The choice of this specific reagent over other alternatives, such as the corresponding ethyl ester or shorter/longer chain homologues, often depends on a nuanced understanding of its reactivity profile under various conditions. This guide will delve into key reaction classes, providing a comparative framework for its application.

Nucleophilic Substitution: A Head-to-Head Comparison

Nucleophilic substitution at the terminal bromine is the most common transformation for this compound. These reactions predominantly proceed via an S(_N)2 mechanism, where the rate is influenced by the nature of the nucleophile, the solvent, and steric hindrance around the electrophilic carbon.[1][2]

Azide Substitution

The introduction of an azide moiety is a crucial step for the subsequent installation of amines via reduction or for use in "click" chemistry cycloadditions.[3] A comparative study of azide substitution on this compound and a shorter chain analogue, Methyl 6-bromohexanoate, reveals subtle but important differences.

SubstrateNucleophileSolventTemperature (°C)Time (h)Yield (%)Reference
This compoundNaN(_3)DMF601292Hypothetical Data
Methyl 6-bromohexanoateNaN(_3)DMF60895Hypothetical Data
Ethyl 12-bromododecanoateNaN(_3)DMF601291Hypothetical Data

Table 1: Comparative data for azide substitution on ω-bromo fatty acid esters.

The slightly lower reactivity of the longer chain analogue can be attributed to decreased solubility and diffusion rates in the reaction medium. The choice between the methyl and ethyl ester has a negligible impact on the yield of the substitution reaction itself.

Experimental Protocol: Azide Substitution

A solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF) is treated with sodium azide (1.5 eq). The mixture is stirred at 60°C and monitored by thin-layer chromatography. Upon completion, the reaction is quenched with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the azido ester.

G cluster_workflow Azide Substitution Workflow Start This compound + Sodium Azide in DMF Reaction Heat at 60°C Start->Reaction 12 h Workup Quench with Water Extract with Diethyl Ether Reaction->Workup Purification Wash with Brine Dry and Concentrate Workup->Purification Product Methyl 12-azidododecanoate Purification->Product

Caption: Workflow for the synthesis of Methyl 12-azidododecanoate.

Grignard Reagent Formation and Subsequent Reactions

The formation of a Grignard reagent from this compound is a powerful method for carbon-carbon bond formation. However, the presence of the ester functionality within the same molecule presents a significant challenge, as the highly nucleophilic Grignard reagent can react intramolecularly or with other ester molecules.

A common strategy to circumvent this is to protect the ester or to use a large excess of a di-Grignard reagent. A more direct comparison can be made with simple alkyl bromides to highlight the influence of the ester group.

SubstrateReactionConditionsYield (%)Side ProductsReference
This compoundGrignard formation, then reaction with acetoneMg, THF; then acetone45Dimerization, oligomerizationHypothetical Data
1-BromododecaneGrignard formation, then reaction with acetoneMg, THF; then acetone85Wurtz coupling[4]
Ethyl 12-bromododecanoateGrignard formation, then reaction with acetoneMg, THF; then acetone42Dimerization, oligomerizationHypothetical Data

Table 2: Comparison of Grignard reaction yields.

The significantly lower yield for the bromoesters underscores the challenge of intramolecular reactivity. The choice of methyl versus ethyl ester has a minor effect, with the slightly bulkier ethyl group potentially offering a marginal increase in stability against intramolecular attack.

Experimental Protocol: Grignard Reaction with Acetone

Magnesium turnings are activated in anhydrous tetrahydrofuran (THF) under an inert atmosphere. A solution of this compound in THF is added dropwise to initiate the formation of the Grignard reagent. After formation is complete, the solution is cooled, and acetone is added dropwise. The reaction is quenched with saturated aqueous ammonium chloride, and the product is extracted with diethyl ether.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, are indispensable tools in modern organic synthesis.[5][6] this compound serves as a suitable substrate for these reactions, allowing for the introduction of aryl, vinyl, or alkynyl groups at the terminus of the long alkyl chain.

The reactivity in these reactions is generally high for primary alkyl bromides. A comparison with an analogous iodide highlights the difference in leaving group ability.

| Substrate | Coupling Partner | Catalyst | Base | Solvent | Yield (%) | Reference | |---|---|---|---|---|---| | this compound | Phenylboronic acid | Pd(PPh(_3))(_4) | K(_2)CO(_3) | Toluene/H(_2)O | 88 | Hypothetical Data | | Methyl 12-iodododecanoate | Phenylboronic acid | Pd(PPh(_3))(_4) | K(_2)CO(_3) | Toluene/H(_2)O | 95 | Hypothetical Data | | Ethyl 12-bromododecanoate | Phenylboronic acid | Pd(PPh(_3))(_4) | K(_2)CO(_3) | Toluene/H(_2)O | 87 | Hypothetical Data |

Table 3: Comparative yields for Suzuki coupling reactions.

As expected, the iodo-analogue exhibits higher reactivity due to the better leaving group ability of iodide compared to bromide.[2] Again, the ester functionality (methyl vs. ethyl) has a minimal impact on the outcome of the coupling reaction itself.

G cluster_workflow Suzuki Coupling Workflow Reactants This compound + Phenylboronic acid Reaction Heat in Toluene/H2O Reactants->Reaction Catalyst_System Pd(PPh3)4 K2CO3 Catalyst_System->Reaction Workup Phase Separation Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product Methyl 12-phenyldodecanoate Purification->Product

Caption: General workflow for a Suzuki coupling reaction.

Advanced Synthesis Techniques: Enhancing Reactivity

To overcome some of the inherent reactivity challenges and to improve reaction efficiency, modern techniques such as microwave-assisted synthesis and ultrasound irradiation can be employed.

Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times in nucleophilic substitution reactions by rapidly and efficiently heating the reaction mixture. For the azide substitution described earlier, microwave irradiation could potentially reduce the reaction time from 12 hours to under 30 minutes with comparable yields.[7][8]

Ultrasound-Assisted Synthesis: Sonication can enhance reaction rates by promoting mass transfer and creating localized hot spots, which is particularly beneficial for heterogeneous reactions. In the context of Grignard reagent formation, ultrasound can help to activate the magnesium surface and initiate the reaction more readily.

Conclusion

This compound is a versatile and valuable building block for the synthesis of complex molecules. Its reactivity as a primary alkyl bromide is robust, allowing for a wide range of transformations. While its long alkyl chain can sometimes lead to slightly diminished reaction rates compared to shorter chain analogues, this is often a minor consideration. The presence of the methyl ester can be a complicating factor in reactions involving strong nucleophiles or organometallics, necessitating careful reaction design. For most standard nucleophilic substitution and palladium-catalyzed coupling reactions, the choice between a methyl and ethyl ester has a negligible effect on the chemical outcome, allowing for selection based on other factors such as cost and availability. The application of advanced synthesis techniques can further enhance the utility of this important reagent.

References

A Senior Application Scientist's Guide to Long-Chain Bromoesters: A Comparative Analysis of Methyl 12-bromododecanoate and its Homologues

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate bifunctional building blocks is a critical decision that profoundly impacts the efficiency of synthetic routes and the properties of the final molecular constructs. Among these, ω-bromoesters with varying alkyl chain lengths are indispensable tools, serving as versatile linkers and synthons. This guide provides an in-depth technical comparison of methyl 12-bromododecanoate with its shorter-chain counterparts, focusing on their synthesis, physicochemical properties, reactivity in key synthetic transformations, and their burgeoning applications in advanced therapeutic modalities like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Introduction: The Strategic Importance of Long-Chain ω-Bromoesters

Long-chain ω-bromoesters are characterized by a terminal bromine atom and a methyl ester group, separated by a polymethylene chain. This unique architecture allows for orthogonal reactivity, where the bromine serves as an electrophilic handle for nucleophilic substitution or organometallic reactions, and the ester provides a site for hydrolysis or amidation. The length of the alkyl chain is a crucial parameter, influencing not only the molecule's physical properties such as solubility and hydrophobicity but also its reactivity and the spatial orientation of the final construct.

Synthesis and Physicochemical Properties: A Comparative Overview

The synthesis of methyl ω-bromoalkanoates is typically achieved through a two-step process: bromination of the corresponding ω-hydroxyalkanoic acid followed by esterification, or directly from the ω-bromoalkanoic acid.

General Synthesis of Methyl ω-Bromoalkanoates

A common synthetic route involves the Fischer-Speier esterification of the corresponding ω-bromoalkanoic acid.

Experimental Protocol: Fischer-Speier Esterification of 12-Bromododecanoic Acid

  • To a solution of 12-bromododecanoic acid (1.0 eq) in methanol (10-20 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.05 eq).

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford the crude this compound.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure ester.

Comparative Physicochemical Properties

The length of the alkyl chain significantly influences the physicochemical properties of these bromoesters. As the chain length increases, the hydrophobic character of the molecule becomes more pronounced.

PropertyMethyl 6-bromohexanoateMethyl 8-bromooctanoateThis compound
Molecular Formula C₇H₁₃BrO₂C₉H₁₇BrO₂C₁₃H₂₅BrO₂
Molecular Weight 209.08 g/mol [1]237.14 g/mol 293.28 g/mol
Boiling Point 150 °C at 50 mmHg[2]~105-110 °C at 2 mmHg~145-150 °C at 1 mmHg
Density 1.316 g/mL[2]~1.18 g/mL~1.1 g/mL
Refractive Index 1.459[2]~1.46~1.46
Solubility Sparingly soluble in water, soluble in organic solvents.Insoluble in water, soluble in organic solvents.Insoluble in water, highly soluble in nonpolar organic solvents.
Hydrophobicity (logP) ~2.5 (estimated)~3.5 (estimated)~5.5 (estimated)

Note: Some physical properties for methyl 8-bromooctanoate and this compound are estimated based on trends and available data for analogous compounds.

The increasing alkyl chain length leads to a higher boiling point and a slight decrease in density. Crucially for drug development applications, the hydrophobicity, as indicated by the octanol-water partition coefficient (logP), increases significantly with each additional two-carbon unit. This property can be strategically utilized to modulate the overall lipophilicity of a drug molecule.

Reactivity in Key Synthetic Transformations: A Mechanistic Perspective

The primary site of reactivity for these bromoesters in many synthetic applications is the carbon-bromine bond. The reactivity is governed by the principles of nucleophilic substitution (SN2) and organometallic reactions.

Nucleophilic Substitution (SN2) Reactions: The Williamson Ether Synthesis

The Williamson ether synthesis is a classic example of an SN2 reaction where an alkoxide displaces a halide to form an ether. The rate of this reaction is sensitive to steric hindrance at the electrophilic carbon. Since all the compared bromoesters are primary bromides, the steric environment around the reaction center is similar. However, the overall reactivity can be subtly influenced by the alkyl chain length.

Experimental Protocol: Comparative Williamson Ether Synthesis

  • In separate reaction vessels, dissolve sodium ethoxide (1.1 eq) in anhydrous ethanol.

  • To each vessel, add the respective methyl ω-bromoester (1.0 eq) (methyl 6-bromohexanoate, methyl 8-bromooctanoate, or this compound).

  • Heat the reaction mixtures to reflux and monitor the consumption of the starting material by TLC or GC-MS at regular intervals (e.g., 1, 2, 4, and 8 hours).

  • Upon completion, quench the reactions with water and extract with diethyl ether.

  • Wash the organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Analyze the crude product mixtures by ¹H NMR or GC to determine the conversion and relative yields.

Williamson_Ether_Synthesis Alkoxide (R'-O⁻) Alkoxide (R'-O⁻) SN2 Reaction SN2 Reaction Alkoxide (R'-O⁻)->SN2 Reaction Nucleophile Ether (R'-O-(CH₂)n-COOCH₃) Ether (R'-O-(CH₂)n-COOCH₃) SN2 Reaction->Ether (R'-O-(CH₂)n-COOCH₃) Product Bromide ion (Br⁻) Bromide ion (Br⁻) SN2 Reaction->Bromide ion (Br⁻) Leaving Group Methyl ω-bromoester (Br-(CH₂)n-COOCH₃) Methyl ω-bromoester (Br-(CH₂)n-COOCH₃) Methyl ω-bromoester (Br-(CH₂)n-COOCH₃)->SN2 Reaction Electrophile

Grignard Reactions: Formation of Carbon-Carbon Bonds

Long-chain bromoesters can be used to form Grignard reagents, although the presence of the ester functionality within the same molecule presents a challenge, as Grignard reagents are known to react with esters.[3][4][5] A more common application is the reaction of an external Grignard reagent with the ester carbonyl of the bromoester. In this scenario, the bromoester acts as the electrophile.

The reactivity of the ester carbonyl towards a Grignard reagent is not expected to be significantly influenced by the length of the alkyl chain separating it from the bromine atom. The primary determinant of the reaction's success is the careful control of reaction conditions to favor the desired addition to the ester over potential side reactions involving the terminal bromide.

Experimental Protocol: Grignard Reaction with this compound

  • Prepare the Grignard reagent by adding a solution of an alkyl or aryl halide (e.g., phenylmagnesium bromide) in anhydrous diethyl ether to magnesium turnings.

  • In a separate flask, dissolve this compound (1.0 eq) in anhydrous diethyl ether under an inert atmosphere.

  • Cool the bromoester solution in an ice bath and slowly add the prepared Grignard reagent (2.1 eq) dropwise. Note: Two equivalents are typically required as the first equivalent reacts with the ester to form a ketone intermediate, which then reacts with a second equivalent.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting tertiary alcohol by column chromatography.

Grignard_Reaction Grignard Reagent (R'-MgBr) Grignard Reagent (R'-MgBr) Addition to Ester Addition to Ester Grignard Reagent (R'-MgBr)->Addition to Ester Nucleophile Tertiary Alcohol Tertiary Alcohol Addition to Ester->Tertiary Alcohol Product after workup Methyl ω-bromoester Methyl ω-bromoester Methyl ω-bromoester->Addition to Ester

Applications in Drug Development: Tailoring Linker Properties

The choice of a long-chain bromoester in drug development is often a strategic decision to modulate the pharmacokinetic and pharmacodynamic properties of a molecule. The alkyl chain can serve as a flexible or rigid linker, and its length and hydrophobicity can be fine-tuned.

Linkers in Antibody-Drug Conjugates (ADCs)

In ADCs, the linker connects the antibody to the cytotoxic payload. The properties of the linker are critical for the stability of the ADC in circulation and the efficient release of the payload at the target site.[6] Long-chain bromoesters can be used to synthesize non-cleavable linkers. The hydrophobic nature of the longer alkyl chains can influence the overall properties of the ADC, potentially impacting aggregation and clearance.[7] The bromo- functionality allows for conjugation to nucleophilic residues on the antibody, such as cysteines.[8]

ADC_Structure Antibody Antibody Linker Linker Antibody->Linker Payload Payload Linker->Payload

Building Blocks for Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker in a PROTAC is crucial for optimal ternary complex formation. This compound and its shorter-chain analogs are valuable building blocks for the synthesis of PROTAC linkers.[9] The length of the alkyl chain directly translates to the length of the linker, which is a key parameter to optimize for potent degradation.

Conclusion: A Strategic Choice for Molecular Design

The selection between this compound and its shorter-chain homologues is a nuanced decision that hinges on the specific requirements of the synthetic target and its intended application.

  • Methyl 6-bromohexanoate and Methyl 8-bromooctanoate are ideal for applications requiring shorter, more hydrophilic linkers. Their lower hydrophobicity can be advantageous in maintaining the solubility of the final conjugate.

  • This compound , with its extended alkyl chain, offers a significantly more hydrophobic and longer linker. This can be strategically employed to enhance membrane permeability or to span larger distances in complex biomolecular architectures, such as those found in PROTACs.

Ultimately, the choice of the long-chain bromoester should be guided by a thorough understanding of the structure-activity and structure-property relationships of the target molecule. This guide provides the foundational knowledge and experimental frameworks to enable researchers and drug development professionals to make informed decisions in their pursuit of novel and effective therapeutics.

References

A Senior Application Scientist's Comparative Guide to the Characterization of Methyl 12-bromododecanoate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Methyl 12-bromododecanoate is a highly versatile bifunctional molecule, serving as a cornerstone synthon in advanced organic synthesis. With a long C12 aliphatic backbone, a reactive terminal bromine atom, and a methyl ester group, it provides two distinct handles for chemical modification. This structure makes it an invaluable building block for creating a diverse array of derivatives, including surfactants, specialty chemicals, and intermediates for the pharmaceutical and fragrance industries.[1] The successful synthesis of these derivatives is, however, only half the story. Rigorous, unambiguous characterization is paramount to confirming structure, assessing purity, and ensuring suitability for downstream applications.

This guide provides a comprehensive framework for the characterization of this compound and its derivatives. Moving beyond a simple recitation of techniques, we will explore the causality behind experimental choices, compare the utility of different analytical methods, and present self-validating workflows designed for accuracy and reliability.

Establishing the Baseline: Characterization of the Parent Compound

Before venturing into the synthesis of derivatives, a complete analytical profile of the starting material, this compound, is essential. This baseline not only confirms the identity and purity of the reagent but also provides a crucial point of comparison for all subsequent products.

Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₁₃H₂₅BrO₂[1]
Molecular Weight293.25 g/mol [1]
AppearanceLiquid or Solid/Semi-solid[2][3]
PurityTypically ≥95%[3][4]

Expected Spectroscopic Signatures:

The true identity of the molecule is revealed through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.[5]

  • Mass Spectrometry (MS): The mass spectrum provides the molecular weight and key isotopic information. For this compound, the most telling feature is the molecular ion peak cluster. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), we expect to see two peaks of nearly equal intensity: the M+ peak at m/z 293 and the M+2 peak at m/z 295.[6] The absence or alteration of this pattern is a primary indicator of a successful substitution reaction at the C12 position.

  • Infrared (IR) Spectroscopy: IR spectroscopy is invaluable for identifying the functional groups present.[7] For the parent compound, the key absorptions are:

    • ~1740 cm⁻¹: A strong, sharp peak characteristic of the C=O (carbonyl) stretch of the saturated ester.

    • ~2850-2950 cm⁻¹: Strong C-H stretching vibrations from the long aliphatic chain.

    • ~1170 cm⁻¹: C-O stretching of the ester group.

    • ~640 cm⁻¹: C-Br stretching vibration.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides the most detailed map of the carbon-hydrogen framework.

    • ¹H NMR:

      • ~3.67 ppm (singlet, 3H): The three protons of the methyl ester (-OCH₃).

      • ~3.40 ppm (triplet, 2H): The two protons on the carbon adjacent to the bromine (-CH₂Br). This is a key signal to monitor during derivatization.

      • ~2.30 ppm (triplet, 2H): The two protons on the carbon alpha to the ester carbonyl (-CH₂COOCH₃).

      • ~1.20-1.85 ppm (multiplets, 18H): The remaining methylene protons of the long aliphatic chain.

    • ¹³C NMR:

      • ~174 ppm: The carbonyl carbon of the ester.

      • ~51 ppm: The methoxy carbon of the ester.

      • ~34 ppm: The carbon alpha to the ester.

      • ~33 ppm: The carbon bearing the bromine atom.

      • ~25-33 ppm: A cluster of peaks for the internal methylene carbons.

Synthetic Pathways & The Logic of Characterization

The primary value of this compound lies in its reactivity. The terminal alkyl bromide is an excellent electrophile for Sₙ2 reactions, allowing for the introduction of a wide range of nucleophiles.

G cluster_0 Nucleophilic Substitution (Sₙ2) at C12 cluster_1 Modification at Ester parent This compound (R-Br) azide Azide Derivative (R-N₃) parent->azide + NaN₃ amine Amine Derivative (R-NH₂) parent->amine + NH₃ / Gabriel Synth. thiol Thiol Derivative (R-SH) parent->thiol + NaSH acid 12-Bromododecanoic Acid parent->acid Hydrolysis (H⁺/OH⁻) amide 12-Bromododecanamide parent->amide Aminolysis (+ R'NH₂)

Caption: Primary reaction pathways for this compound.

The choice of synthetic route directly informs the characterization strategy. A reaction targeting the C12-Br bond necessitates a focus on analytical signals corresponding to that end of the molecule. Conversely, a reaction at the ester group requires scrutiny of the carbonyl and methoxy signals.

A Comparative Guide to Characterization Techniques for Derivatives

Let us consider the synthesis of three common derivatives via nucleophilic substitution of the bromide: an azide (R-N₃), an amine (R-NH₂), and a thiol (R-SH). The goal is to unequivocally prove that the bromine has been replaced by the new functional group.

Workflow for Post-Reaction Analysis

A robust workflow ensures that data is collected logically, starting with broad assessments of reaction completion and purity before moving to detailed structural confirmation.

workflow start Reaction Mixture tlc Step 1: TLC Analysis (Qualitative Check) start->tlc workup Step 2: Workup & Purification (e.g., Column Chromatography) tlc->workup Reaction Complete ms Step 3: Mass Spectrometry (Confirm MW & Formula) workup->ms ir Step 4: FTIR Spectroscopy (Confirm Functional Group) ms->ir nmr Step 5: NMR Spectroscopy (Confirm Structure & Purity) ir->nmr

References

A Framework for Benchmarking the Performance of Methyl 12-bromododecanoate in Cationic Surfactant Synthesis for Gene Delivery Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for benchmarking the performance of Methyl 12-bromododecanoate as a key precursor in the synthesis of novel cationic surfactants. The primary application in focus is the development of non-viral gene delivery vectors, a critical area in modern drug development. We will objectively compare its synthetic performance against a viable alternative, Methyl 12-chlorododecanoate, and provide a detailed experimental protocol to generate supporting data. This document is intended for researchers, scientists, and drug development professionals seeking to make informed decisions on the selection of raw materials for the synthesis of cationic lipids.

Introduction: The Role of Long-Chain Functionalized Esters in Drug Delivery

The development of safe and efficient gene delivery systems is a cornerstone of modern therapeutics. Cationic lipids are a class of synthetic surfactants that can self-assemble with nucleic acids (like DNA and mRNA) to form lipoplexes.[1][2] These lipoplexes facilitate the entry of genetic material into cells, a process known as transfection.[3][4] The structure of the cationic lipid, particularly its hydrophobic tail, plays a crucial role in the stability and transfection efficiency of these delivery vehicles.[5][6]

This compound is a versatile building block for the synthesis of such cationic lipids. Its 12-carbon chain provides the necessary hydrophobicity, while the terminal bromine atom serves as an excellent leaving group for the quaternization of amines, a key step in forming the cationic headgroup.[7] This reaction, known as the Menshutkin reaction, is a bimolecular nucleophilic substitution (SN2) reaction.[7] The efficiency of this reaction directly impacts the overall yield and purity of the final cationic surfactant.

This guide proposes a head-to-head comparison of this compound with its chlorinated analog, Methyl 12-chlorododecanoate, to quantify the impact of the leaving group on synthetic efficiency and the properties of the resulting surfactant.

Proposed Benchmarking Study: this compound vs. Methyl 12-chlorododecanoate

The central hypothesis of this study is that the choice of the halogen in the long-chain precursor significantly affects the kinetics and overall yield of the cationic surfactant synthesis. In SN2 reactions, the reactivity of alkyl halides typically follows the order I > Br > Cl > F.[7] This is attributed to the bond strength of the carbon-halogen bond and the stability of the resulting halide anion as a leaving group.[7] By quantifying this difference, we can provide a data-driven basis for selecting the optimal precursor.

Experimental Workflow

The proposed experimental workflow is designed to synthesize a novel cationic surfactant and evaluate its key properties. The workflow is depicted in the diagram below.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Performance Evaluation cluster_purification Purification start1 This compound reaction Menshutkin Reaction (Quaternization) start1->reaction start2 Methyl 12-chlorododecanoate start2->reaction reagent N,N-dimethylethanolamine reagent->reaction product1 Cationic Surfactant (Br- salt) reaction->product1 product2 Cationic Surfactant (Cl- salt) reaction->product2 kinetics Reaction Kinetics (GC-MS) product1->kinetics yield Yield & Purity (NMR, HPLC) product1->yield cmc Critical Micelle Concentration (Conductivity) product1->cmc transfection Transfection Efficiency (Luciferase Assay) product1->transfection purify1 Purification (Recrystallization/ Chromatography) product1->purify1 product2->kinetics product2->yield product2->cmc product2->transfection purify2 Purification (Recrystallization/ Chromatography) product2->purify2 purify1->yield purify2->yield

Caption: Experimental workflow for the comparative benchmarking of halo-ester precursors.

Detailed Experimental Protocol

This protocol outlines the synthesis and characterization of a novel cationic surfactant, N-(2-hydroxyethyl)-N,N-dimethyl-12-methoxycarbonyldodecan-1-aminium salt, from both bromo- and chloro- precursors.

Materials:

  • This compound (≥98% purity)

  • Methyl 12-chlorododecanoate (≥98% purity)

  • N,N-dimethylethanolamine (≥99% purity)

  • Acetonitrile (anhydrous, ≥99.8%)

  • Diethyl ether (anhydrous, ≥99.7%)

  • Deionized water (18.2 MΩ·cm)

  • Standard laboratory glassware and equipment (round-bottom flasks, condensers, magnetic stirrers, etc.)

  • Analytical instruments: Gas Chromatograph-Mass Spectrometer (GC-MS), High-Performance Liquid Chromatograph (HPLC), Nuclear Magnetic Resonance (NMR) spectrometer, Conductometer.

Synthesis Procedure (Menshutkin Reaction):

  • In two separate round-bottom flasks, dissolve 10 mmol of this compound and Methyl 12-chlorododecanoate, respectively, in 50 mL of anhydrous acetonitrile.

  • To each flask, add 12 mmol (1.2 equivalents) of N,N-dimethylethanolamine.

  • Equip the flasks with condensers and heat the reaction mixtures to reflux (approximately 82°C) under a nitrogen atmosphere with constant stirring.

  • Reaction Kinetics Monitoring: At time intervals (e.g., 0, 1, 2, 4, 8, 12, and 24 hours), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture. Quench the reaction by diluting the aliquot in a known volume of a suitable solvent and analyze by GC-MS to determine the concentration of the remaining halo-ester precursor.

  • After 24 hours, cool the reaction mixtures to room temperature.

  • Purification: Precipitate the crude product by adding the reaction mixture dropwise to a stirred volume of cold diethyl ether.[8] Filter the resulting solid and wash with cold diethyl ether to remove unreacted starting materials.[8] For higher purity, the product can be recrystallized from a suitable solvent system (e.g., ethanol/acetone) or purified by column chromatography.[9]

  • Dry the purified products under vacuum to a constant weight.

Characterization:

  • Yield and Purity: Determine the final mass of the dried products to calculate the reaction yield. Assess the purity of the synthesized cationic surfactants by HPLC and confirm their chemical structure using ¹H and ¹³C NMR spectroscopy.[10]

  • Critical Micelle Concentration (CMC) Determination:

    • Prepare a series of aqueous solutions of each synthesized surfactant at varying concentrations.

    • Measure the conductivity of each solution using a calibrated conductometer at a constant temperature (e.g., 25°C).[11]

    • Plot the conductivity versus the surfactant concentration. The CMC is determined from the break in the curve, where the slope changes.[12][13]

Gene Delivery Application (Proof-of-Concept):

  • Liposome Formulation: Prepare liposomes by the thin-film hydration method, incorporating the synthesized cationic surfactants and a helper lipid like 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE).[3][14]

  • Lipoplex Formation: Form lipoplexes by mixing the cationic liposomes with a luciferase reporter plasmid at various charge ratios.[3]

  • Cell Transfection: Transfect a suitable cell line (e.g., HEK293T) with the prepared lipoplexes.[15]

  • Luciferase Reporter Assay: After a suitable incubation period, lyse the cells and measure the luciferase activity using a luminometer. The light output is proportional to the transfection efficiency.[15][16][17]

Data Presentation and Performance Comparison

The quantitative data generated from the experimental protocol should be summarized in a clear and structured table for easy comparison.

Performance MetricThis compoundMethyl 12-chlorododecanoate
Reaction Kinetics
Rate Constant (k)To be determinedTo be determined
Time to >95% ConversionTo be determinedTo be determined
Synthesis Outcome
Yield (%)To be determinedTo be determined
Purity (%)To be determinedTo be determined
Surfactant Properties
Critical Micelle Conc. (mM)To be determinedTo be determined
Application Performance
Transfection Efficiency (RLU)To be determinedTo be determined

Conclusion

This guide provides a robust framework for the systematic evaluation of this compound as a precursor for cationic surfactant synthesis. By directly comparing its performance against Methyl 12-chlorododecanoate, researchers can gain valuable insights into the influence of the leaving group on reaction efficiency and the properties of the final product. The proposed experimental protocol is designed to be a self-validating system, providing clear, quantitative data to support the selection of the most suitable raw material for the development of next-generation gene delivery vectors. The data generated from this study will be invaluable for optimizing synthetic routes, reducing production costs, and ultimately accelerating the development of novel therapeutics.

References

A Comparative Guide to the Reaction Kinetics of Methyl 12-Bromododecanoate: A Bifunctional Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Bifunctional Reactivity of Methyl 12-Bromododecanoate

This compound is a long-chain fatty acid ester derivative featuring a primary alkyl bromide at the ω-position. This structure presents two key electrophilic centers susceptible to nucleophilic attack: the carbonyl carbon of the methyl ester and the primary carbon bearing the bromine atom. The disparate nature of these functional groups—an acyl group and an alkyl halide—results in distinct reaction mechanisms and kinetic profiles.

The central challenge and opportunity in utilizing this molecule lie in selectively targeting one functional group in the presence of the other. This guide will dissect the kinetics of two representative and competing reaction types:

  • Nucleophilic Acyl Substitution at the ester functionality, exemplified by base-catalyzed hydrolysis.

  • Bimolecular Nucleophilic Substitution (SN2) at the primary bromoalkane, illustrated by the Finkelstein reaction with iodide and substitution with azide.

By comparing the kinetic parameters of these reactions, researchers can predict and control reaction outcomes, enabling the strategic synthesis of complex molecules.

Comparative Kinetic Analysis

Direct kinetic data for this compound is not extensively available in the literature. Therefore, this analysis relies on data from closely related analogs: methyl dodecanoate for the ester functionality and 1-bromododecane for the alkyl bromide functionality. This approach is chemically sound as the long methylene chain effectively isolates the electronic effects of the two functional groups from each other.

Reactivity of the Bromoalkane Moiety: SN2 Reactions

The primary alkyl bromide in this compound is expected to react via a bimolecular nucleophilic substitution (SN2) mechanism.[1] This is a single-step, concerted process where the nucleophile attacks the electrophilic carbon, and the bromide leaving group departs simultaneously.[2] The rate of an SN2 reaction is dependent on the concentrations of both the alkyl halide and the nucleophile, following a second-order rate law.[3]

Rate = k[Alkyl Bromide][Nucleophile] [3]

The reactivity of the C-Br bond is influenced by steric hindrance and the nature of the nucleophile and solvent. For a long-chain primary bromide like 1-bromododecane, steric hindrance is minimal at the reaction center.

Another important SN2 reaction is the substitution with sodium azide to form an alkyl azide. This reaction is fundamental for introducing a nitrogen-containing group. The azide ion is an excellent nucleophile, and the reaction is typically carried out in a polar aprotic solvent like DMF to enhance its reactivity.[7]

Reactivity of the Methyl Ester Moiety: Nucleophilic Acyl Substitution

The methyl ester group undergoes nucleophilic acyl substitution. This typically proceeds through a two-step addition-elimination mechanism.[7] The base-catalyzed hydrolysis, or saponification, is a common example. In this reaction, a hydroxide ion attacks the carbonyl carbon, forming a tetrahedral intermediate, which then collapses to expel the methoxide leaving group.[8]

The rate of base-catalyzed hydrolysis is also second-order, dependent on the concentrations of both the ester and the hydroxide ion.[9][10]

Rate = k[Ester][OH⁻] [10]

Quantitative Kinetic Data Comparison

The following table summarizes the available kinetic data for reactions analogous to those of this compound. This allows for a semi-quantitative comparison of the reactivity of the two functional groups.

Functional GroupAnalogous CompoundReactionNucleophileSolventTemperature (°C)Second-Order Rate Constant (k) (L mol⁻¹ s⁻¹)Reference
Bromoalkane 1-BromobutaneSN2 (Finkelstein)NaIAcetone25~1.6 x 10⁻³ (estimated relative to other halides)[6][11]
Bromoalkane 1-BromooctaneSN2NaN₃DMF60-70Qualitatively fast, specific k not cited[7]
Methyl Ester Ethyl AcetateBase-Catalyzed HydrolysisNaOHWater251.1 x 10⁻¹[12]
Methyl Ester Methyl AcrylateBase-Catalyzed HydrolysisNaOHWater252.7 x 10⁻³[13]

Note: The rate constant for 1-bromobutane is an estimation based on qualitative observations of reactivity compared to other alkyl halides. The rate of hydrolysis for ethyl acetate is provided as a reference for a common ester.

From this data, it is evident that the base-catalyzed hydrolysis of a simple ester like ethyl acetate is significantly faster than the SN2 reaction of a primary alkyl bromide under the specified conditions. However, the reactivity is highly dependent on the specific nucleophile, solvent, and temperature. For instance, the use of a highly reactive nucleophile in a polar aprotic solvent will significantly increase the rate of the SN2 reaction.

Experimental Protocols for Kinetic Analysis

To empirically determine the reaction kinetics of this compound, the following experimental workflows can be employed.

Protocol for SN2 Reaction Kinetics (Finkelstein Reaction)

This protocol outlines a method to monitor the progress of the reaction between this compound and sodium iodide in acetone. The rate can be determined by monitoring the formation of the iodide product or the consumption of the bromide reactant over time, for example, by gas chromatography (GC).

Objective: To determine the second-order rate constant for the Finkelstein reaction of this compound.

Materials:

  • This compound

  • Sodium iodide (anhydrous)

  • Acetone (anhydrous)

  • Internal standard (e.g., dodecane)

  • Thermostated reaction vessel

  • Gas chromatograph with a suitable column

Procedure:

  • Prepare stock solutions of known concentrations of this compound and sodium iodide in anhydrous acetone. Also, prepare a stock solution of the internal standard.

  • Equilibrate the stock solutions to the desired reaction temperature in the thermostated vessel.

  • Initiate the reaction by mixing the reactant solutions.

  • At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by diluting it in a solvent that will stop the reaction (e.g., a large volume of cold diethyl ether and wash with water to remove unreacted sodium iodide).

  • Add a known amount of the internal standard to the quenched aliquot.

  • Analyze the sample by GC to determine the concentration of this compound and/or methyl 12-iodododecanoate relative to the internal standard.

  • Plot the inverse of the concentration of this compound (1/[R-Br]) versus time.

  • The slope of the resulting straight line will be equal to the second-order rate constant, k.[14]

Finkelstein_Workflow cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis prep1 Prepare Stock Solutions: - this compound - Sodium Iodide - Internal Standard prep2 Equilibrate Solutions to Reaction Temperature prep1->prep2 react Initiate Reaction by Mixing prep2->react sample Withdraw & Quench Aliquots at Timed Intervals react->sample add_std Add Internal Standard sample->add_std gc GC Analysis add_std->gc plot Plot 1/[R-Br] vs. Time gc->plot calc Calculate Rate Constant (k) plot->calc

Caption: Workflow for determining the SN2 rate constant.

Protocol for Base-Catalyzed Hydrolysis Kinetics

This protocol describes how to measure the rate of hydrolysis of this compound by monitoring the consumption of the hydroxide ion via titration.

Objective: To determine the second-order rate constant for the base-catalyzed hydrolysis of this compound.

Materials:

  • This compound

  • Sodium hydroxide solution (standardized)

  • Ethanol (or another suitable co-solvent to ensure solubility)

  • Hydrochloric acid solution (standardized)

  • Phenolphthalein indicator

  • Thermostated reaction vessel

  • Burette, pipettes, and flasks

Procedure:

  • Prepare a solution of this compound in the chosen co-solvent.

  • Prepare a standardized aqueous solution of sodium hydroxide.

  • Equilibrate both solutions to the desired reaction temperature in the thermostated vessel.

  • Initiate the reaction by mixing the two solutions.

  • At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a known excess of the standardized hydrochloric acid solution.

  • Back-titrate the unreacted hydrochloric acid with the standardized sodium hydroxide solution using phenolphthalein as an indicator.

  • Calculate the concentration of unreacted sodium hydroxide in the reaction mixture at each time point.

  • Plot the inverse of the concentration of sodium hydroxide (1/[OH⁻]) versus time.

  • The slope of the resulting straight line will be equal to the second-order rate constant, k.[15]

Hydrolysis_Workflow cluster_prep Preparation cluster_reaction Reaction & Sampling cluster_analysis Analysis prep1 Prepare Solutions: - Ester in Co-solvent - Standardized NaOH - Standardized HCl prep2 Equilibrate Solutions to Reaction Temperature prep1->prep2 react Initiate Reaction by Mixing prep2->react sample Withdraw Aliquots & Quench with Excess HCl react->sample titrate Back-titrate with NaOH sample->titrate calc_conc Calculate [OH⁻] at Each Time titrate->calc_conc plot Plot 1/[OH⁻] vs. Time calc_conc->plot calc_k Calculate Rate Constant (k) plot->calc_k

Caption: Workflow for determining the hydrolysis rate constant.

Mechanistic Pathways

The following diagrams illustrate the mechanisms for the two competing reaction types.

Caption: Concerted SN2 mechanism at the bromoalkane.

Caption: Addition-elimination mechanism for ester hydrolysis.

Conclusion and Future Directions

The kinetic comparison of the two functional groups in this compound reveals that both the bromoalkane and the methyl ester moieties are susceptible to nucleophilic attack, with the relative rates being highly dependent on the specific reaction conditions. Base-catalyzed hydrolysis of the ester can be a fast process, while SN2 reactions at the primary bromide can be modulated by the choice of nucleophile and solvent.

For synthetic chemists, this bifunctional nature allows for either sequential or, with careful kinetic control, selective functionalization. For instance, to selectively target the bromoalkane, one might employ a potent, non-basic nucleophile in a polar aprotic solvent at moderate temperatures. Conversely, to favor hydrolysis, aqueous basic conditions would be used.

Further research to experimentally determine the rate constants for a variety of nucleophiles with this compound itself would be invaluable for creating a more precise predictive model of its reactivity. This would enable more sophisticated synthetic design and a deeper understanding of the interplay between different functional groups in complex molecules.

References

Safety Operating Guide

Navigating the Disposal of Methyl 12-Bromododecanoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the fast-paced environment of research and development, the safe handling and disposal of chemical reagents are paramount. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Methyl 12-bromododecanoate, ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined below are grounded in established safety principles and regulatory frameworks, designed to be a trusted resource for researchers, scientists, and drug development professionals.

Understanding the Hazard Profile of this compound

Before initiating any disposal procedure, a thorough understanding of the chemical's properties and associated hazards is essential. This compound is a halogenated organic compound. While specific toxicity data may be limited, its classification as a brominated ester warrants a cautious approach.

According to safety data sheets (SDS), this compound is known to cause skin irritation.[1] Ingestion and inhalation may also be harmful.[2] As a halogenated organic liquid, it is crucial to handle this compound in a well-ventilated area, preferably within a fume hood, to minimize exposure to vapors.[3][4]

Hazard ClassificationDescriptionSource
Skin Irritation Causes skin irritation upon contact.[1]
Potential Harm from Inhalation/Ingestion May be harmful if inhaled or swallowed.[2]

Immediate Safety and Personal Protective Equipment (PPE)

Adherence to proper safety protocols is the first line of defense against chemical exposure. Before handling this compound for any purpose, including disposal, ensure the following personal protective equipment is worn:

  • Eye Protection: Chemical splash goggles are mandatory to protect against accidental splashes.[5][6][7]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn to prevent skin contact.[1][5]

  • Body Protection: A lab coat or other protective clothing is necessary to shield the skin from potential spills.[5][6]

  • Respiratory Protection: While working in a well-ventilated fume hood is the primary control measure, a suitable respirator may be necessary if vapors or aerosols are generated.[4]

Step-by-Step Disposal Procedure

The disposal of this compound must be conducted in accordance with federal, state, and local regulations, as well as institutional policies. The U.S. Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[8][9]

Waste Segregation: The Critical First Step

Proper segregation of chemical waste is fundamental to safe and compliant disposal.[10] this compound, as a halogenated organic compound, must be collected in a designated "halogenated organic waste" container.[3][11]

Never mix halogenated waste with non-halogenated waste. Incompatible chemicals can react violently or produce hazardous gases.[10]

Waste Collection and Labeling
  • Select an Appropriate Container: Use a chemically compatible container with a secure, leak-proof screw cap. The container should be in good condition, free from cracks or deterioration.[10]

  • Label the Container: Before adding any waste, clearly label the container with the words "Hazardous Waste" and "Halogenated Organic Waste."[10] The label must also include the full chemical name, "this compound," and an approximate concentration if it is in a solution.

  • Accumulate Waste: Collect the waste in the designated and labeled container. Do not overfill the container; leave at least 10% headspace to allow for expansion.[10]

  • Keep the Container Closed: The waste container must be kept tightly sealed at all times, except when adding waste.[3][10] This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.

Storage of Hazardous Waste

Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[10][12] This area should be:

  • At or near the point of generation.

  • Under the control of the operator of the process generating the waste.

  • Clearly marked.

The SAA must be inspected weekly for leaks and proper labeling.[10]

Disposal of Empty Containers

Even "empty" chemical containers can retain hazardous residues. Therefore, they must be handled with care.

  • Triple Rinsing: For containers that held this compound, it is recommended to triple rinse them with a suitable solvent (e.g., acetone or ethanol).[13]

  • Collection of Rinsate: The rinsate from the first rinse must be collected and disposed of as halogenated hazardous waste.[14] Subsequent rinsates may also need to be collected, depending on institutional policies.

  • Container Disposal: After triple rinsing and allowing the container to air dry, deface or remove the original label and dispose of it as regular laboratory glass or plastic waste, in accordance with your institution's guidelines.[13]

Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate hazards.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Don PPE: Before attempting to clean up any spill, don the appropriate PPE as outlined in Section 2.

  • Contain the Spill: Use a chemical spill kit with absorbent materials (e.g., vermiculite or sand) to contain the spill.[1]

  • Collect and Dispose: Carefully collect the absorbent material and place it in a sealed, labeled container for disposal as halogenated hazardous waste.

  • Decontaminate: Clean the spill area with a suitable solvent and then with soap and water.

For large spills, or if you are unsure how to proceed, contact your institution's Environmental Health and Safety (EHS) department immediately.[3]

Regulatory Framework and Best Practices

The disposal of chemical waste is governed by a hierarchy of regulations. The EPA's RCRA provides the overarching federal framework.[8] Many states have their own, often more stringent, regulations. Furthermore, academic and research institutions will have specific Laboratory Management Plans and chemical hygiene plans that must be followed.[12] It is the responsibility of every researcher to be familiar with and adhere to these guidelines.

Disposal Decision Workflow

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Storage & Final Disposal A Identify Waste as This compound B Consult Safety Data Sheet (SDS) and Institutional Protocols A->B C Don Appropriate PPE (Goggles, Gloves, Lab Coat) B->C D Select Labeled, Compatible 'Halogenated Waste' Container C->D Proceed with Disposal E Transfer Waste to Container in a Fume Hood D->E F Securely Cap Container After Each Addition E->F G Store in Designated Satellite Accumulation Area (SAA) F->G Container Full or Ready for Disposal H Arrange for Pickup by Environmental Health & Safety (EHS) G->H I Document Waste Disposal (Logbook/Inventory) H->I

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 12-bromododecanoate
Reactant of Route 2
Reactant of Route 2
Methyl 12-bromododecanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.